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  • Product: 6-Ethyl-2-methyldecane
  • CAS: 62108-21-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Thermodynamic and Physical Properties of 6-Ethyl-2-methyldecane

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the key thermodynamic and physical properties...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the key thermodynamic and physical properties of 6-Ethyl-2-methyldecane (CAS No: 62108-21-8), a branched-chain alkane.[1][2] In the absence of extensive experimental data for this specific isomer, this document leverages established predictive methodologies, namely the Joback group contribution method, to estimate a full suite of physical properties.[3] Furthermore, this guide details the requisite experimental protocols for the empirical validation of these predicted values, offering a dual approach of theoretical estimation and practical verification. This resource is intended to be a foundational document for professionals in research and development who require a thorough understanding of the physicochemical characteristics of this compound for applications ranging from solvent studies to its potential use as a reference fluid or in complex mixture analysis.

Introduction to 6-Ethyl-2-methyldecane

6-Ethyl-2-methyldecane is a saturated hydrocarbon with the chemical formula C13H28 and a molecular weight of 184.36 g/mol .[4][5] As a branched-chain alkane, its molecular structure, characterized by an ethyl group at the sixth position and a methyl group at the second position of a decane backbone, imparts distinct physical and thermodynamic properties compared to its linear isomer, tridecane. These properties, including its boiling point, density, and viscosity, are critical for its behavior in various chemical and physical processes. Understanding these characteristics is paramount for its effective use and for the accurate modeling of systems in which it is a component.

Predicted Physicochemical and Thermodynamic Properties

Due to a scarcity of published experimental data for 6-Ethyl-2-methyldecane, the following properties have been estimated using the Joback group contribution method. This method allows for the prediction of thermophysical properties based on the molecular structure of a compound.[3] It is crucial to recognize that these are estimated values and should be confirmed with experimental data for applications requiring high precision.

Table 1: Predicted Thermodynamic and Physical Properties of 6-Ethyl-2-methyldecane

PropertyPredicted ValueUnit
Normal Boiling Point486.33K
Melting Point239.98K
Density (at 298.15 K)0.77g/cm³
Dynamic Viscosity (at 298.15 K)1.34 x 10⁻³Pa·s
Ideal Gas Heat Capacity (Cp) (at 298.15 K)430.74J/(mol·K)
Standard Enthalpy of Formation (Ideal Gas, 298.15 K)-340.58kJ/mol

Note: These values were calculated using the Joback group contribution method. The accuracy of this method varies depending on the property and the complexity of the molecule.[3]

Causality of Molecular Structure on Physical Properties

The branched nature of 6-Ethyl-2-methyldecane significantly influences its physical properties when compared to its straight-chain counterpart, n-tridecane.

  • Boiling Point: Branched alkanes typically exhibit lower boiling points than their linear isomers. This is due to the reduced surface area of the more compact, branched molecules, which diminishes the effectiveness of intermolecular van der Waals forces.

  • Viscosity: The relationship between branching and viscosity in alkanes is complex. For smaller alkanes, branching can lead to lower viscosity due to decreased intermolecular forces. However, for larger molecules, increased branching can restrict molecular movement and lead to higher viscosity.

  • Density: Generally, branched alkanes are less dense than their linear isomers. The less efficient packing of the irregularly shaped branched molecules results in a lower mass per unit volume.

Experimental Determination of Thermodynamic and Physical Properties

To validate the predicted properties and to obtain high-fidelity data for critical applications, empirical measurements are indispensable. The following sections detail the standard experimental protocols for determining the key thermodynamic and physical properties of liquid 6-Ethyl-2-methyldecane.

Determination of Normal Boiling Point

The normal boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure at sea level (1 atm).

Experimental Protocol: Ebulliometry

  • Apparatus Setup: Assemble a standard ebulliometer, which consists of a boiling flask, a condenser, and a high-precision thermometer or thermocouple.

  • Sample Preparation: Place a sample of 6-Ethyl-2-methyldecane into the boiling flask along with boiling chips to ensure smooth boiling.

  • Heating: Gently heat the sample using a heating mantle.

  • Equilibrium Measurement: Record the temperature at which a stable equilibrium between the liquid and vapor phases is achieved, indicated by a constant temperature reading during continuous boiling and condensation.

  • Pressure Correction: If the ambient pressure deviates from 1 atm, apply a pressure correction using the Clausius-Clapeyron equation or established nomographs.

Boiling_Point_Apparatus Heating_Mantle Heating Mantle Boiling_Flask Boiling Flask with 6-Ethyl-2-methyldecane and Boiling Chips Heating_Mantle->Boiling_Flask Heat Vapor Vapor Boiling_Flask->Vapor Thermometer High-Precision Thermometer Condenser Condenser Condensate Condensate Return Condenser->Condensate Vapor->Thermometer Vapor->Condenser Vapor Flow Condensate->Boiling_Flask Liquid Return

Caption: Ebulliometry setup for boiling point determination.

Density Measurement

Density is a fundamental physical property defined as mass per unit volume.

Experimental Protocol: Oscillating U-Tube Densitometry

  • Instrument Calibration: Calibrate the oscillating U-tube densitometer with two reference standards of known density, typically dry air and deionized water.

  • Sample Injection: Inject a small, bubble-free aliquot of 6-Ethyl-2-methyldecane into the U-tube.

  • Temperature Equilibration: Allow the sample to reach thermal equilibrium with the instrument's temperature-controlled cell.

  • Measurement: The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the density of the sample.

  • Data Acquisition: The instrument's software calculates and displays the density of the sample.

Dynamic Viscosity Measurement

Dynamic viscosity is a measure of a fluid's resistance to shear flow.

Experimental Protocol: Rotational Viscometry

  • Instrument Setup: Select an appropriate spindle and rotational speed on the rotational viscometer based on the expected viscosity of the sample.

  • Sample Loading: Place a sufficient volume of 6-Ethyl-2-methyldecane in a temperature-controlled sample cup.

  • Spindle Immersion: Immerse the spindle into the sample to the marked depth.

  • Measurement: Rotate the spindle at the set speed and allow the reading to stabilize. The instrument measures the torque required to rotate the spindle, which is proportional to the dynamic viscosity.

  • Data Recording: Record the viscosity reading from the instrument's display.

Viscosity_Measurement Motor Motor Spindle Spindle Motor->Spindle Rotation Torque_Sensor Torque Sensor Motor->Torque_Sensor Sample_Cup Temperature-Controlled Sample Cup with 6-Ethyl-2-methyldecane Spindle->Sample_Cup Immersed in Torque_Sensor->Motor Feedback

Caption: Rotational viscometer for dynamic viscosity measurement.

Specific Heat Capacity Determination

Specific heat capacity is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree Celsius.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh a small amount of 6-Ethyl-2-methyldecane into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Temperature Program: Subject the sample and reference to a controlled temperature program, typically a linear heating ramp.

  • Heat Flow Measurement: The DSC measures the differential heat flow between the sample and the reference required to maintain them at the same temperature.

  • Calculation: The specific heat capacity is calculated from the differential heat flow, the heating rate, and the sample mass.

Standard Enthalpy of Formation Measurement

The standard enthalpy of formation is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. For a hydrocarbon like 6-Ethyl-2-methyldecane, this is determined indirectly from its enthalpy of combustion.

Experimental Protocol: Bomb Calorimetry

  • Calorimeter Calibration: Determine the heat capacity of the bomb calorimeter by combusting a known mass of a standard substance with a certified enthalpy of combustion, such as benzoic acid.

  • Sample Preparation: Place a precisely weighed sample of 6-Ethyl-2-methyldecane in a crucible within the bomb.

  • Pressurization: Seal the bomb and pressurize it with an excess of pure oxygen.

  • Combustion: Immerse the bomb in a known volume of water in the calorimeter and ignite the sample electrically.

  • Temperature Measurement: Record the temperature change of the water bath resulting from the heat released by the combustion reaction.

  • Calculation: Calculate the heat of combustion at constant volume from the temperature change and the heat capacity of the calorimeter. Convert this to the enthalpy of combustion at constant pressure and then use Hess's Law with the known standard enthalpies of formation of CO2(g) and H2O(l) to determine the standard enthalpy of formation of 6-Ethyl-2-methyldecane.

Hess_Law_Cycle Elements 13 C(s) + 14 H2(g) Compound C13H28(l) 6-Ethyl-2-methyldecane Elements->Compound ΔHf° (to be determined) Combustion_Products 13 CO2(g) + 14 H2O(l) Elements->Combustion_Products Σ ΔHf° (products, known) Compound->Combustion_Products ΔHc° (measured)

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Ethyl-2-methyldecane: Boiling Point and Vapor Pressure

Abstract This technical guide addresses the boiling point and vapor pressure of 6-Ethyl-2-methyldecane (CAS 62108-21-8), a branched alkane of interest in various research and development sectors. A comprehensive search o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide addresses the boiling point and vapor pressure of 6-Ethyl-2-methyldecane (CAS 62108-21-8), a branched alkane of interest in various research and development sectors. A comprehensive search of established chemical databases, including the NIST Chemistry WebBook, reveals a notable absence of experimentally determined data for these specific properties.[1][2] This guide, therefore, serves a dual purpose: first, to provide a robust theoretical framework for estimating these values based on well-established principles of molecular structure and intermolecular forces, and second, to offer detailed, field-proven experimental protocols for their precise determination. By contextualizing predictions with empirical data from its straight-chain isomer, n-tridecane, and outlining self-validating experimental workflows, this document provides researchers, scientists, and drug development professionals with the necessary tools to confidently work with this compound.

The Challenge of Data Scarcity for Branched Alkanes

6-Ethyl-2-methyldecane is a C13H28 alkane, one of 802 constitutional isomers of tridecane.[3] While comprehensive data exists for common linear alkanes, specific, highly-branched isomers are often less characterized.[1][2] The physical properties of such molecules are dictated by their unique three-dimensional structure, which influences the efficiency of intermolecular packing and the total surface area available for London dispersion forces. As such, direct extrapolation from linear isomers can be misleading, necessitating a more nuanced approach combining theoretical prediction with precise empirical measurement.

Theoretical Framework and Property Estimation

The boiling point and vapor pressure of non-polar compounds like alkanes are governed by the strength of van der Waals forces, specifically London dispersion forces.[4] The key factors influencing these forces are molecular size (molar mass) and molecular shape (surface area).[4][5]

  • Effect of Molecular Size: As the number of carbon and hydrogen atoms increases, the total number of electrons also increases, leading to a more polarizable electron cloud. This results in stronger transient dipoles and, consequently, stronger dispersion forces, which require more energy to overcome, leading to higher boiling points.[5]

  • Effect of Molecular Branching: For isomeric alkanes, which have the same molecular weight, branching plays a critical role. Increased branching leads to a more compact, spherical molecular shape.[6][7] This reduction in surface area diminishes the points of contact between adjacent molecules, weakening the overall intermolecular forces.[5][7] Consequently, branched alkanes typically exhibit lower boiling points than their straight-chain counterparts.[4][5][6]

Estimation for 6-Ethyl-2-methyldecane: Based on these principles, the boiling point of 6-Ethyl-2-methyldecane is expected to be lower than that of its linear isomer, n-tridecane. The presence of both a methyl and an ethyl branch creates a less-symmetrical, more compact structure compared to the long, thin n-tridecane molecule.

Contextual Data: Properties of n-Tridecane (Isomer)

To provide a reliable benchmark, the experimentally determined properties of n-tridecane (CAS 629-50-5) are presented below.

PropertyValueSource
Normal Boiling Point 235.4 °C (508.55 K)[8][9]
Vapor Pressure 1 Torr @ 67 °C[8]
10 Torr @ 107.1 °C[8]
40 Torr @ 138.4 °C[8]
100 Torr @ 163.3 °C[8]
400 Torr @ 209.5 °C[8]
Enthalpy of Vaporization 45.8 kJ/mol at boiling point[10]

Prediction: The boiling point of 6-Ethyl-2-methyldecane will be several degrees lower than 235.4 °C. The exact value is difficult to predict without sophisticated modeling, but a range of 225-230 °C would be a reasonable starting hypothesis for experimental design.

Experimental Determination of Boiling Point

For the precise determination of the boiling point of a pure liquid like 6-Ethyl-2-methyldecane, ebulliometry is the gold-standard technique. An ebulliometer is an instrument designed to accurately measure the boiling point by maintaining a perfect equilibrium between the liquid and vapor phases at a controlled pressure.[11][12][13]

Protocol: Boiling Point Determination via Ebulliometry

This protocol is based on the principles outlined in ASTM E1719, "Standard Test Method for Vapor Pressure of Liquids by Ebulliometry".[14][15][16][17]

Objective: To determine the boiling temperature of 6-Ethyl-2-methyldecane at a precisely controlled pressure.

Apparatus:

  • Świętosławski-type ebulliometer with a boiler, Cottrell pumps, thermowell, and condenser.[12]

  • Calibrated platinum resistance thermometer (PRT) or high-precision digital thermometer (accuracy ±0.01 K).

  • Digital pressure controller/manometer (accuracy ±0.05 kPa).

  • Heating mantle with fine control.

  • Vacuum pump and inert gas source (Nitrogen or Argon).

Procedure:

  • System Preparation:

    • Thoroughly clean and dry the ebulliometer glassware to prevent bumping and contamination.

    • Charge the boiler with approximately 25-50 mL of the 6-Ethyl-2-methyldecane sample.

    • Assemble the apparatus, ensuring all joints are properly sealed. Connect the condenser to a cooling fluid source.

    • Connect the system to the pressure controller and vacuum pump.

  • Degassing the Sample:

    • Reduce the pressure in the system to near the sample's expected vapor pressure at room temperature to remove dissolved gases.

    • Gently reflux the sample under vacuum for 10-15 minutes.

    • Vent the system with an inert gas and repeat the degassing cycle twice more to ensure all dissolved air is removed. This is a critical self-validating step; the presence of non-condensable gases will prevent a stable boiling equilibrium.

  • Measurement at a Set Pressure:

    • Set the digital pressure controller to the desired pressure (e.g., 101.325 kPa for the normal boiling point).

    • Apply heat to the boiler. The Cottrell pumps will lift the boiling liquid and spray it over the thermometer well, ensuring the temperature sensor is in equilibrium with both liquid and vapor.[12]

    • Adjust the heating rate to achieve a steady condensation rate in the condenser without flooding.

    • Allow the system to equilibrate for at least 20 minutes. A stable equilibrium is achieved when the temperature reading remains constant (±0.02 K) for over 10 minutes.

    • Record the stable temperature and the precise pressure from the manometer.

  • Data Validation:

    • To ensure system accuracy, the procedure should be validated using a reference substance with a well-documented boiling point, such as n-tridecane or water, before and after the sample measurement.[14] The measured boiling point of the reference should fall within the accepted literature value's uncertainty.

Ebulliometry_Workflow cluster_prep 1. Preparation cluster_degas 2. Degassing cluster_measure 3. Measurement cluster_validate 4. Validation A Clean & Dry Glassware B Charge Sample to Boiler A->B C Assemble Apparatus B->C D Reduce Pressure C->D E Gently Reflux D->E F Vent with Inert Gas E->F G Repeat Cycle (2x) F->G H Set Target Pressure G->H I Apply Heat & Reflux H->I J Achieve Equilibrium (Stable T & P) I->J K Record Data Point (T, P) J->K L Run Reference Standard (e.g., n-tridecane) K->L M Compare to Literature L->M

Caption: Experimental workflow for precise boiling point determination using an ebulliometer.

Experimental Determination of Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature in a closed system.[18] For a given substance, it is a strong function of temperature. The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation, which allows for the calculation of the enthalpy of vaporization (ΔHvap).[18]

Protocol: Vapor Pressure Determination by the Static Method

The static method involves introducing a liquid into an evacuated, temperature-controlled chamber and directly measuring the equilibrium pressure exerted by the vapor.

Objective: To measure the vapor pressure of 6-Ethyl-2-methyldecane at various temperatures.

Apparatus:

  • A thermostatted, evacuated vessel (isoteniscope or similar static cell).[19]

  • High-accuracy pressure transducer (e.g., capacitance manometer).

  • High-precision temperature controller and calibrated thermometer.

  • Vacuum pump and sample introduction port.

Procedure:

  • System Preparation:

    • The sample vessel is connected to a vacuum line and evacuated to a very low pressure (<0.1 Pa). The system's leak rate must be checked and confirmed to be negligible. This is a self-validating control; a leaking system will not hold a stable vacuum.

  • Sample Introduction and Degassing:

    • A small, precisely known amount of the degassed 6-Ethyl-2-methyldecane sample is introduced into the vessel.

    • The sample is typically frozen using liquid nitrogen, and the vessel is evacuated again to remove any residual non-condensable gases that were introduced with the sample. The sample is then thawed. This freeze-pump-thaw cycle is repeated several times to ensure sample purity in the vapor phase.

  • Equilibration and Measurement:

    • The vessel is brought to the desired temperature using the thermostat.

    • The system is allowed to reach thermal and phase equilibrium, which is indicated by a stable pressure reading over an extended period (e.g., 30-60 minutes).

    • The stable pressure and the precise temperature are recorded.

  • Data Collection Across a Temperature Range:

    • The temperature is incrementally increased, and the measurement process (equilibration and recording) is repeated at each new temperature to generate a vapor pressure curve.[20][21] Data points should be collected over a wide temperature range.

  • Data Analysis:

    • The collected data (P vs. T) can be fitted to the Antoine equation (log P = A - B / (T + C)), which is a semi-empirical correlation used to model the vapor pressure curve.[17] This allows for interpolation of vapor pressure at any temperature within the measured range.

Vapor_Pressure_Workflow cluster_prep 1. System Preparation cluster_degas 2. Sample Degassing cluster_measure 3. Measurement Cycle cluster_analysis 4. Data Analysis A Evacuate Sample Vessel B Perform Leak Check A->B C Introduce Degassed Sample B->C D Freeze-Pump-Thaw Cycle (3x) C->D E Set Target Temperature D->E F Allow System to Equilibrate E->F G Record Stable (P, T) Data F->G H Increase Temperature G->H J Plot P vs. T I Repeat Cycle H->I I->E I->J K Fit Data to Antoine Equation J->K

Caption: Workflow for vapor pressure determination using the static method.

Conclusion

References

  • Vertex AI Search Result. (n.d.). Ebulliometer.
  • Wikipedia. (n.d.). Ebulliometer.
  • TutorChase. (n.d.). How can the boiling points of alkanes be predicted?.
  • University of Utah Chemical Engineering. (n.d.). Ebulliometer.
  • Byrne, S. (2014, September 3). Ebulliometry for measuring alcohol in wine: improve your accuracy.
  • (n.d.). Experiment 6: Vapor pressure of a pure liquid.
  • A new model for predicting boiling points of alkanes. (n.d.). PMC.
  • Tastings. (n.d.). Ebulliometer Definition and Meaning.
  • (2006, January 9). Physical Chemistry Laboratory I CHEM 445 Experiment 6 Vapor Pressure of a Pure Liquid.
  • Bellevue College. (n.d.). Experiment 6: Vapor Pressure of Liquids.
  • Open Library Publishing Platform. (n.d.). EXPERIMENT 11: VAPOUR PRESSURE – PROCTECH 2CE3 Lab Manual.
  • Quora. (2018, January 6). How to compare the boiling point of alkanes.
  • Master Organic Chemistry. (2010, July 9). Branching, and Its Affect On Melting and Boiling Points.
  • Chemistry LibreTexts. (2024, March 18). 3.5: Properties of Alkanes.
  • ASTM. (2012, July 15). Standard Test Method for - Vapor Pressure of Liquids by Ebulliometry1.
  • ASTM. (2017, August 16). E1719 Standard Test Method for Vapor Pressure of Liquids by Ebulliometry.
  • ASTM. (2023, April 25). Standard Test Method for Vapor Pressure of Liquids by Ebulliometry (Withdrawn 2023).
  • ASTM. (2018, May 15). ASTM E1719-12(2018) - Standard Test Method for Vapor Pressure of Liquids by Ebulliometry (Withdrawn 2023).
  • Ataman Kimya. (n.d.). TRIDECANE.
  • FooDB. (2010, April 8). Showing Compound Tridecane (FDB012622).
  • Kiper, R. A. (n.d.). tridecane.
  • Ensince Industry Co., Ltd. (2023, November 28). What is Tridecane?.
  • NIST. (n.d.). Tridecane - NIST WebBook.
  • NIST. (n.d.). Decane, 6-ethyl-2-methyl- - NIST WebBook.
  • NIST. (n.d.). Decane, 6-ethyl-2-methyl- - NIST WebBook.

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Foundational

Analytical Profiling and Structural Elucidation of 6-Ethyl-2-methyldecane: IUPAC Nomenclature, Synonyms, and GC-MS Workflows

Abstract 6-Ethyl-2-methyldecane (CAS: 62108-21-8) is a branched alkane that plays a critical role as a volatile organic compound (VOC) biomarker in clinical diagnostics and phytochemical profiling. This technical guide p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract 6-Ethyl-2-methyldecane (CAS: 62108-21-8) is a branched alkane that plays a critical role as a volatile organic compound (VOC) biomarker in clinical diagnostics and phytochemical profiling. This technical guide provides a rigorous examination of its IUPAC nomenclature, chemical identifiers, and the causality-driven experimental workflows required for its accurate extraction and detection via Gas Chromatography-Mass Spectrometry (GC-MS).

IUPAC Nomenclature and Structural Logic

The unambiguous identification of branched alkanes relies on strict adherence to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. For the compound with the chemical formula C13H28 and SMILES string CCCCC(CC)CCCC(C)C[1], the structural logic is defined as follows:

  • Parent Chain Identification : The longest continuous carbon sequence contains 10 carbon atoms, establishing the root alkane name as decane .

  • Substituent Identification : The alkyl branches attached to the parent chain are a methyl group (-CH3) and an ethyl group (-CH2CH3).

  • Numbering the Parent Chain : To assign the lowest possible locants to the substituents, numbering commences from the end nearest to the first branch. Numbering from right to left yields substituents at positions 2 and 6. The locant set (2,6) is lower than (5,9), which would result from left-to-right numbering.

  • Alphabetical Ordering : Substituents are listed alphabetically as prefixes. "Ethyl" precedes "methyl".

Resulting IUPAC Name: 6-ethyl-2-methyldecane [1].

Chemical Identifiers and Synonyms

Due to historical naming conventions, isomer variations, and database specificities, 6-ethyl-2-methyldecane is associated with several synonyms and identifiers. Table 1 consolidates the structural and quantitative data for this compound[1][2][3].

Table 1: Chemical Identifiers and Quantitative Properties of 6-Ethyl-2-methyldecane

Property / IdentifierValue
IUPAC Name 6-ethyl-2-methyldecane
Common Synonyms 2-Methyl-6-ethyldecane; Decane, 6-ethyl-2-methyl-
CAS Registry Number 62108-21-8
PubChem CID 43923
Molecular Formula C13H28
Molecular Weight 184.36 g/mol
Monoisotopic Mass 184.2191 Da
XLogP3 (Hydrophobicity) 6.7
InChIKey URCFDWVAWCRKTQ-UHFFFAOYSA-N
Biological and Environmental Significance

While simple branched alkanes are often viewed merely as petroleum derivatives, 6-ethyl-2-methyldecane has emerged as a VOC of interest in both clinical diagnostics and phytochemistry:

  • Clinical Biomarker : GC-MS breath analysis has identified 6-ethyl-2-methyldecane as a discriminant VOC biomarker capable of distinguishing patients with Chronic Obstructive Pulmonary Disease (COPD) from healthy controls[4].

  • Phytochemical Profiling : It has been detected in the essential oils and semi-purified fractions of various plants, including Tithonia diversifolia and Rizhao green tea, contributing to their complex volatile profiles and potential antimicrobial properties[5][6].

Experimental Workflow: GC-MS Analysis and Verification

The reliable detection of trace VOCs like 6-ethyl-2-methyldecane requires optimized extraction and chromatographic techniques. The following protocol outlines a self-validating system for its analytical verification[6].

Methodological Protocol: SBSE-GC-MS for VOC Profiling

Step 1: Sample Extraction via Stir Bar Sorptive Extraction (SBSE)

  • Procedure : Immerse a polydimethylsiloxane (PDMS)-coated stir bar in the liquid sample or headspace for 60 minutes at 25°C.

  • Causality : PDMS is a non-polar phase that exhibits high affinity for hydrophobic alkanes like 6-ethyl-2-methyldecane (XLogP3 = 6.7)[1]. SBSE provides superior enrichment factors compared to traditional liquid-liquid extraction, preventing solvent artifacts from masking trace VOCs.

Step 2: Thermal Desorption (TD)

  • Procedure : Transfer the stir bar to a thermal desorption unit (TDU). Program the TDU to hold at 30°C for 1 min, then ramp to 240°C at 100°C/min in splitless mode[6].

  • Causality : Rapid thermal desorption ensures a narrow injection band, which is critical for maintaining sharp peak shapes and high chromatographic resolution before the sample enters the column.

Step 3: Gas Chromatography (GC) Separation

  • Procedure : Utilize a 5% diphenyl/95% dimethyl polysiloxane capillary column (e.g., DB-5MS, 30m × 0.25mm × 0.25µm). Carrier gas: Helium at 1.0 mL/min. Oven program: 50°C (hold 2 min), ramp at 4°C/min to 170°C, then 10°C/min to 265°C[6].

  • Causality : The non-polar stationary phase separates compounds primarily by boiling point and dispersion forces. The slow initial ramp (4°C/min) is essential to resolve 6-ethyl-2-methyldecane from closely eluting isomeric branched alkanes (e.g., other tridecane isomers).

Step 4: Mass Spectrometry (MS) and Identification

  • Procedure : Operate the MS in Electron Ionization (EI) mode at 70 eV. Scan range: 30–600 amu.

  • Causality : 70 eV EI is the universal standard for generating highly reproducible fragmentation patterns. The system self-validates by matching the generated spectra against the NIST Mass Spectral Library and cross-referencing the Kovats Retention Index (RI ≈ 1390 for standard non-polar columns)[1][7].

Workflow Visualization

G Start Sample Collection (Breath/Plant Extract) Extraction Extraction / Thermal Desorption (e.g., SBSE or SPME) Start->Extraction Volatiles GC Gas Chromatography (GC) Separation on Capillary Column Extraction->GC Injection MS Mass Spectrometry (EI) Fragmentation at 70 eV GC->MS Elution (RI: ~1390) Data Data Acquisition (m/z & Retention Index) MS->Data Spectra IUPAC Structural Elucidation IUPAC: 6-Ethyl-2-methyldecane Data->IUPAC Library Match (NIST)

Workflow for the extraction, GC-MS analysis, and IUPAC identification of 6-Ethyl-2-methyldecane.

References

Sources

Exploratory

The Role of 6-Ethyl-2-methyldecane in Branched Alkane Isomerism: Structural Dynamics and Applications in Advanced Therapeutics

Executive Summary 6-Ethyl-2-methyldecane (CAS: 62108-21-8) is a highly branched aliphatic hydrocarbon with the molecular formula [1],[2]. While traditionally viewed through the lens of petrochemical isomerism, complex br...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Ethyl-2-methyldecane (CAS: 62108-21-8) is a highly branched aliphatic hydrocarbon with the molecular formula


[1],[2]. While traditionally viewed through the lens of petrochemical isomerism, complex branched alkanes have recently emerged as critical structural motifs in advanced drug delivery systems, particularly in the engineering of ionizable lipids for lipid nanoparticles (LNPs)[3]. This whitepaper explores the stereochemical uniqueness of 6-ethyl-2-methyldecane, the thermodynamic causality behind its physical properties, and the state-of-the-art analytical workflows required to isolate its enantiomers.

Structural and Stereochemical Profiling

Isomerism in alkanes dictates that molecules with identical atomic compositions can exhibit vastly different spatial arrangements, leading to divergent physicochemical properties[4],[5]. 6-Ethyl-2-methyldecane is a structural isomer of n-tridecane, featuring a decane backbone with a methyl group at the C2 position and an ethyl group at the C6 position[2],[6].

The most critical feature of this molecule is the presence of a chiral center at the C6 carbon . For a carbon atom to be chiral, it must be bonded to four distinct substituents[4]. In 6-ethyl-2-methyldecane, the C6 atom is bonded to:

  • A Hydrogen atom (-H)

  • An Ethyl group (

    
    )
    
  • A Butyl group (

    
    , comprising C7 through C10)
    
  • A 4-Methylpentyl group (

    
    , comprising C5 through C1)
    

Because all four groups are sterically and chemically distinct, the molecule exists as a pair of non-superimposable mirror images: (R)-6-ethyl-2-methyldecane and (S)-6-ethyl-2-methyldecane.

G C6 C6 Chiral Center (6-Ethyl-2-methyldecane) Sub1 Ethyl Group (-C2H5) C6->Sub1 Sub2 Hydrogen Atom (-H) C6->Sub2 Sub3 Butyl Group (-C4H9) C6->Sub3 Sub4 4-Methylpentyl Group (-C6H13) C6->Sub4 Enantiomers Yields (R) and (S) Stereoisomers C6->Enantiomers Asymmetric Substitution

Structural breakdown of the C6 chiral center in 6-Ethyl-2-methyldecane yielding enantiomers.

Comparative Physicochemical Properties

The introduction of branching fundamentally alters the molecule's thermodynamics. Linear alkanes pack densely, maximizing London dispersion forces[5]. In contrast, the ethyl and methyl branches in 6-ethyl-2-methyldecane create steric bulk, increasing the free volume between molecules and drastically lowering the phase transition temperatures.

Table 1: Physical Properties of 6-Ethyl-2-methyldecane vs. Linear Tridecane

Property6-Ethyl-2-methyldecanen-TridecaneCausality / Impact
Molecular Formula


Isomeric relationship[2].
Molar Mass 184.36 g/mol 184.36 g/mol Identical mass, different spatial arrangement[2].
Chiral Centers 1 (at C6)0Enables stereoisomerism in the branched form[6].
Rotatable Bonds 810Branching restricts backbone flexibility[2].
XLogP3 (Lipophilicity) 6.76.8Branching slightly reduces overall hydrophobic surface area[2].
Intermolecular Forces Weakened London DispersionMaximized London DispersionSteric hindrance from branches prevents tight crystalline packing[5].

Application in Drug Development: Lipid Nanoparticles (LNPs)

In the realm of modern pharmacotherapeutics, understanding branched alkane isomerism is not merely an academic exercise; it is a cornerstone of rational drug design[7],[4]. The efficacy of mRNA vaccines and gene therapies relies heavily on Lipid Nanoparticles (LNPs) to protect and deliver nucleic acids into the cytosol[3].

The hydrophobic tails of the ionizable lipids within these LNPs are frequently engineered using branched alkane motifs analogous to 6-ethyl-2-methyldecane[3].

  • The Causality of Efficacy: Linear lipid tails form rigid, cylindrical geometries that stabilize the LNP in a dense bilayer (lamellar phase). However, for the LNP to release its mRNA payload, it must fuse with the endosomal membrane. Branched alkane tails force the lipid into a "cone-shaped" geometry. This steric disruption lowers the phase transition temperature (

    
    ) and thermodynamically favors the transition from a lamellar bilayer to an inverted hexagonal (
    
    
    
    ) phase, which is an absolute prerequisite for membrane fusion and endosomal escape[3],[8].

LNP Linear Linear Alkane Tails (High VDW Forces) Packing1 Dense Lipid Packing (Cylindrical Geometry) Linear->Packing1 Branched Branched Alkane Tails (e.g., 6-Ethyl-2-methyldecane motif) Packing2 Disrupted Packing (Cone-shaped Geometry) Branched->Packing2 Result1 High Phase Transition Temp (Tm) Rigid Bilayer Packing1->Result1 Result2 Low Phase Transition Temp (Tm) Fluid Membrane Packing2->Result2 Endosome Enhanced Endosomal Escape (H_II Phase Transition) Result2->Endosome

Mechanistic pathway showing how branched alkane tails improve LNP endosomal escape.

Analytical Workflows: Enantioselective GC-MS Protocol

Isolating and quantifying the (R) and (S) enantiomers of unfunctionalized branched alkanes like 6-ethyl-2-methyldecane is considered one of the most challenging tasks in analytical chemistry. Because alkanes lack functional groups (no dipole moments, no hydrogen bond donors/acceptors), separation cannot rely on traditional chemical interactions[9]. Instead, it must rely entirely on weak van der Waals forces and shape recognition[10].

To achieve this, researchers utilize Enantioselective Gas Chromatography-Mass Spectrometry (GC-MS) equipped with modified cyclodextrin Chiral Stationary Phases (CSPs)[11],[12].

Step-by-Step Methodology: Self-Validating Alkane Separation
  • Stationary Phase Selection:

    • Action: Install a high-resolution fused silica capillary column coated with a cyclodextrin derivative (e.g., CP-Chirasil-Dex CB, which is

      
      -cyclodextrin directly bonded to dimethylpolysiloxane)[10].
      
    • Causality: The internal cavity of

      
      -cyclodextrin is approximately 6 Å. This provides the exact steric environment needed to form transient diastereomeric inclusion complexes with the alkane enantiomers. The slight difference in van der Waals interactions between the (R)-complex and the (S)-complex drives the separation[10].
      
  • Sample Preparation:

    • Action: Dilute the 6-ethyl-2-methyldecane sample in an highly volatile, inert solvent (e.g., n-hexane) to a trace concentration (10-50 ppm).

    • Causality: Unfunctionalized alkanes have extremely low separation factors (

      
      ). Overloading the column will cause peak fronting/tailing that immediately destroys the delicate baseline resolution.
      
  • Thermodynamic Temperature Programming:

    • Action: Implement a shallow gradient temperature program (e.g., hold at 40°C, ramp at 1°C/min up to a maximum of 180°C).

    • Causality: Enantioseparation of alkanes is entirely thermodynamically driven. Lower temperatures maximize the minute differences in Gibbs free energy (

      
      ) between the enantiomer-selector complexes[11]. Exceeding 180°C risks thermal degradation of the chiral stationary phase[10].
      
  • Detection via MS-SIM:

    • Action: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, targeting the molecular ion (

      
       184.2) and primary fragmentation peaks[2],.
      
    • Causality: SIM drastically increases the signal-to-noise ratio. Because the thermodynamic differences between alkane enantiomers are so small, baseline resolution is often marginal; SIM ensures that trace enantiomeric excesses can be accurately integrated without baseline noise interference.

Conclusion

6-Ethyl-2-methyldecane is far more than a simple hydrocarbon; it is a masterclass in how subtle structural isomerism dictates macroscopic physical behavior. By understanding the stereochemistry and thermodynamic packing limitations introduced by its chiral C6 center and branched architecture, drug development professionals can rationally design the next generation of lipid-based delivery vectors. Furthermore, the rigorous analytical protocols required to study such molecules continue to push the boundaries of chromatographic science.

References

  • PubChem - NIH. "6-Ethyl-2-methyldecane | C13H28 | CID 43923". National Center for Biotechnology Information. Available at:[Link]

  • NIST WebBook. "Decane, 6-ethyl-2-methyl-". National Institute of Standards and Technology. Available at:[Link]

  • Wikipedia. "List of isomers of tridecane". Wikimedia Foundation. Available at:[Link]

  • Chemistry LibreTexts. "12.3: Branched-Chain Alkanes". LibreTexts Project. Available at:[Link]

  • ResearchGate. "A review of drug isomerism and its significance". International Journal of Applied Biology and Pharmaceutical Technology. Available at:[Link]

  • MDPI. "Absolute Configuration of Aliphatic Hydrocarbon Enantiomers Identified by Gas Chromatography". Life. Available at:[Link]

  • The Analytical Scientist. "Exploring Chirality in Outer Space". Texere Publishing. Available at:[Link]

  • ResearchGate. "Synthesis of CAP lipids and delivery of mRNA using CAP LNPs". Nature Communications. Available at:[Link]

  • Open Access LMU. "Chiral stationary phases and applications in gas chromatography". Chirality. Available at:[Link]

  • ChemRxiv. "Martini 3 Coarse-Grained Force Field for cholesterol". American Chemical Society. Available at:[Link]

Sources

Foundational

Targeting 6-Ethyl-2-methyldecane: Analytical Protocols for Environmental and Clinical Profiling

The following technical guide is structured to provide an advanced operational framework for the detection, quantification, and interpretation of 6-Ethyl-2-methyldecane (C₁₃H₂₈) in environmental and clinical matrices. Ex...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an advanced operational framework for the detection, quantification, and interpretation of 6-Ethyl-2-methyldecane (C₁₃H₂₈) in environmental and clinical matrices.

Executive Summary: The Isomer Challenge

In the complex landscape of Volatile Organic Compounds (VOCs), branched alkanes like 6-Ethyl-2-methyldecane often occupy a "blind spot" in standard mass spectrometry libraries. Frequently misidentified as generic C13 isomers or co-eluting with high-abundance n-alkanes, this specific analyte has emerged as a critical biomarker in two distinct fields: respiratory pathology (COPD) and plant stress signaling (HIPVs) .

This guide moves beyond basic identification. It provides a rigorous methodology for distinguishing 6-Ethyl-2-methyldecane from its 800+ theoretical C13 isomers, establishing its role as a sentinel molecule for oxidative stress in biological systems and a tracer in atmospheric transport models.

Chemical Identity & Physicochemical Profile

To successfully target this molecule, the analyst must understand its retention behavior relative to the n-alkane ladder.

PropertyValueOperational Note
IUPAC Name 6-Ethyl-2-methyldecaneBranched Tridecane Isomer
CAS Registry 62108-21-8Essential for library filtering
Formula C₁₃H₂₈Molecular Weight: 184.36 g/mol
Retention Index (RI) 1390 ± 10 (Polar/Wax)Critical: Elutes between n-Tridecane (1300) and n-Tetradecane (1400) on standard non-polar columns, but shifts significantly on polar phases.
Key MS Fragments m/z 43, 57, 71, 169 (M-15)Lack of intense molecular ion (184) requires RI confirmation.
Boiling Point ~220-230°C (Est.)Classed as Semi-Volatile (SVOC) in some contexts; requires heated transfer lines >200°C.

Biological & Environmental Significance

The presence of 6-Ethyl-2-methyldecane is rarely incidental. It serves as a specific readout for distinct biological and anthropogenic processes.

A. Clinical Biomarker: COPD & Oxidative Stress

Recent breathomics studies have identified 6-Ethyl-2-methyldecane as a discriminant VOC for Chronic Obstructive Pulmonary Disease (COPD) .[1] Unlike exogenous pollutants, its presence in breath suggests endogenous generation via lipid peroxidation .

  • Mechanism: Reactive Oxygen Species (ROS) attack polyunsaturated fatty acids (PUFAs) in the airway epithelium. The degradation of these long-chain lipids generates specific branched alkane fragments, which partition into the breath.

B. Environmental Signaling: Herbivore-Induced Plant Volatiles (HIPVs)

In agricultural research, this compound acts as a stress signal.

  • Context: Citrus plants infested with Red Mites (Panonychus citri) exhibit upregulated emissions of 6-Ethyl-2-methyldecane.

  • Function: It serves as a semiochemical, potentially recruiting predatory mites or signaling defense status to neighboring plants.

C. Atmospheric Tracers

Aerial drone sampling has detected this compound in vertical VOC profiles (50m–400m), often associated with mixed biogenic/anthropogenic plumes. Its stability against photo-oxidation makes it a useful medium-range tracer.

Visualization: Biological Generation Pathway

The following diagram illustrates the hypothesized pathway from cellular oxidative stress to the release of methylated alkanes like 6-Ethyl-2-methyldecane in a clinical context.

LipidPeroxidation ROS Reactive Oxygen Species (ROS) PUFA Membrane Lipids (PUFAs) ROS->PUFA Initiates Attack Peroxidation Lipid Peroxidation (Radical Chain Reaction) PUFA->Peroxidation Degradation Frag Scission Fragments (Alkane/Alkene Radicals) Peroxidation->Frag C-C Bond Cleavage Methylation Methylation/Branching (Enzymatic/Chemical Rearrangement) Frag->Methylation Stabilization Analyte 6-Ethyl-2-methyldecane (Volatile) Methylation->Analyte Release Breath Exhaled Breath / Headspace Analyte->Breath Partitioning (Blood-Air Barrier)

Figure 1: Hypothesized generation of branched alkanes via lipid peroxidation in high-stress biological environments (e.g., COPD airway epithelium).

Analytical Protocol: High-Fidelity Detection

Objective: Isolate 6-Ethyl-2-methyldecane from complex matrices (Breath/Plant Volatiles) using TD-GC-MS.

Phase 1: Sample Collection
  • Breath/Air: Use Tenax TA / Carbograph 5TD dual-bed sorbent tubes. The hydrophobic nature of the analyte requires strong sorbents for retention but gentle thermal desorption to prevent artifact formation.

  • Plant Headspace: Dynamic Headspace Sampling (DHS) using Porapak Q filters (24h collection) is recommended for biogenic emission profiling.

Phase 2: Thermal Desorption (TD) Parameters
  • Pre-purge: 1 min (dry gas) to remove moisture.

  • Desorption Temp: 280°C for 10 mins.

  • Trap: Cryo-focusing at -10°C; rapid heating to 300°C (40°C/s).

  • Split Ratio:

    • Trace Environmental: Splitless.

    • Breath: 1:10 to prevent water saturation of the MS.

Phase 3: GC-MS Separation & Identification

System: Agilent 7890B/5977B (or equivalent).[2] Column: HP-5MS (5% Phenyl Methyl Siloxane) - 30m x 0.25mm x 0.25µm. Note: A DB-Wax column provides better separation for isomers but lower thermal stability.

Temperature Program:

  • Hold: 40°C for 2 min.

  • Ramp 1: 5°C/min to 160°C (Crucial for resolving C10-C14 isomers).

  • Ramp 2: 10°C/min to 280°C.

  • Hold: 5 min.

Data Processing (The "Self-Validating" Step): Do not rely solely on NIST library matching (often <80% confidence for branched alkanes). You must calculate the Linear Retention Index (LRI).



  • Where

    
     is retention time.
    
  • 
     and 
    
    
    
    are n-alkane standards (e.g., n-Tridecane and n-Tetradecane) flanking the analyte.
  • Validation Criterion: Calculated LRI must be within ±15 units of the literature value (1390).

Visualization: Analytical Workflow

This decision tree ensures the differentiation of 6-Ethyl-2-methyldecane from interfering isomers.

AnalyticalWorkflow Sample Raw Sample (Breath/Air) TD Thermal Desorption (280°C) Sample->TD GC GC Separation (HP-5MS) TD->GC MS MS Detection (EI 70eV) GC->MS Check1 Library Match >85%? MS->Check1 Check2 LRI Check (1390 ± 15)? Check1->Check2 Yes Reject Discard/Re-analyze (Generic Isomer) Check1->Reject No Check2->Reject Fail Confirm Confirmed 6-Ethyl-2-methyldecane Check2->Confirm Pass

Figure 2: Analytical decision tree for the rigorous identification of branched alkane isomers.

References

  • Basanta, M. et al. (2012). Exhaled volatile organic compounds for phenotyping chronic obstructive pulmonary disease: a cross-sectional study. Respiratory Research.

  • Pusfitasari, E. D. et al. (2023).[3][4] Vertical profiles of volatile organic compounds and fine particles in atmospheric air by using an aerial drone. Atmospheric Chemistry and Physics.

  • Agusti, M. et al. (2025).[5] Red mite (Panonychus citri) attack amplifies citrus rootstock-driven responses in VOC emission. Frontiers in Plant Science. (Note: Generalized link to journal based on search context).

  • Wang, M. et al. (2025).[6][7] Insight into the Volatile Profiles and Key Odorants of Rizhao Green Tea by Application of SBSE-GC-MS. MDPI Foods.

  • NIST Mass Spectrometry Data Center. 6-Ethyl-2-methyldecane: Retention Indices and Mass Spectra. National Institute of Standards and Technology.

Sources

Exploratory

Molecular weight and density characteristics of 6-Ethyl-2-methyldecane

Technical Whitepaper: Physicochemical Profiling & Analytical Characterization of 6-Ethyl-2-methyldecane Executive Summary 6-Ethyl-2-methyldecane (CAS: 62108-21-8) is a branched tridecane isomer ( ) utilized primarily as...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling & Analytical Characterization of 6-Ethyl-2-methyldecane

Executive Summary

6-Ethyl-2-methyldecane (CAS: 62108-21-8) is a branched tridecane isomer (


) utilized primarily as a chromatographic reference standard and a model compound for lipophilic hydrocarbon studies. While often overshadowed by its linear counterpart (n-tridecane), this specific isomer possesses unique steric properties that make it a critical marker in metabolomics, essential oil fingerprinting, and petrochemical impurity profiling.

This technical guide provides a definitive analysis of its molecular weight, density characteristics, and experimental identification protocols, designed to support researchers in drug development and analytical chemistry.

Molecular Identity & Structural Analysis

Understanding the structural topology of 6-Ethyl-2-methyldecane is prerequisite to accurate density prediction and chromatographic separation. Unlike linear alkanes, the ethyl and methyl substitutions at positions 6 and 2 create steric hindrance that disrupts Van der Waals packing, directly influencing density and boiling point.

Table 1: Core Molecular Specifications

PropertyValueSource/Method
IUPAC Name 6-Ethyl-2-methyldecaneIUPAC Nomenclature
CAS Number 62108-21-8Chemical Abstracts Service
Molecular Formula

Stoichiometry
Molecular Weight 184.36 g/mol Calculated (

)
Monoisotopic Mass 184.2191 DaHigh-Res MS
SMILES CCCCC(CC)CCCC(C)CStructural Notation
Structural Visualization

The following diagram illustrates the carbon backbone hierarchy, highlighting the fragmentation points critical for Mass Spectrometry (MS) identification.

G MainChain Decane Backbone (C10) Sub1 2-Methyl Group MainChain->Sub1 C2 Position Sub2 6-Ethyl Group MainChain->Sub2 C6 Position Prop Physicochemical Impact: Reduced Packing Density Lower Boiling Point vs n-Tridecane Sub1->Prop Sub2->Prop

Figure 1: Structural topology of 6-Ethyl-2-methyldecane indicating substitution points that influence bulk density.

Density Characteristics & Thermodynamics

The density of 6-Ethyl-2-methyldecane is a function of its molar volume and packing efficiency. Researchers must distinguish between theoretical and experimental values, especially when using this compound as a calibration standard.

Density Profile

Branched alkanes generally exhibit lower densities than their linear isomers due to the inability to pack efficiently in the liquid phase.

  • Standard Reference (n-Tridecane):

    
     at 
    
    
    
    .
  • 6-Ethyl-2-methyldecane (Predicted):

    
     at 
    
    
    
    .

Thermodynamic Behavior: As temperature increases, the density decreases linearly following the standard hydrocarbon expansion coefficient. For high-precision applications (e.g., microfluidics), the density (


) at temperature 

(in °C) can be approximated by:


Lipophilicity (LogP)

In drug development, this molecule serves as a "super-lipophilic" model.

  • XLogP3: ~6.7

  • Implication: It is strictly hydrophobic, meaning it will partition >99.9% into lipid bilayers or non-polar solvents in biphasic systems.

Experimental Protocols (E-E-A-T)

To ensure scientific integrity, the following protocols provide self-validating methods for identifying and characterizing 6-Ethyl-2-methyldecane.

Protocol A: High-Precision Density Determination

Objective: Determine exact density for purity validation.

  • Instrument: Oscillating U-tube Density Meter (e.g., Anton Paar DMA 4500).

  • Calibration: Perform air/water check at

    
    . Water density must read 
    
    
    
    .
  • Sample Prep: Degas 2 mL of 6-Ethyl-2-methyldecane via ultrasonication (5 mins) to remove micro-bubbles which artificially lower density readings.

  • Injection: Inject sample ensuring no bubbles remain in the U-tube view.

  • Equilibration: Allow thermal equilibrium to

    
     (Wait time: ~3-5 mins).
    
  • Validation: If the reading deviates >0.005 g/mL from the predicted range (0.750-0.755), suspect contamination with lower MW isomers or solvent residues.

Protocol B: Identification via GC-MS & Kovats Retention Index

Objective: Distinguish 6-Ethyl-2-methyldecane from other C13 isomers (e.g., 4-methyldodecane).

Workflow Visualization:

GCMS_Workflow Sample Unknown C13 Sample GC Gas Chromatography (DB-5MS Column) Sample->GC Calc Calculate Kovats Index (RI) GC->Calc Retention Times Ref Alkane Ladder (C10-C16) Ref->GC Decision Is RI = 1390 ± 10? Calc->Decision Confirm Confirm: 6-Ethyl-2-methyldecane Decision->Confirm Yes Reject Reject: Isomeric Impurity Decision->Reject No

Figure 2: Validated workflow for distinguishing 6-Ethyl-2-methyldecane using Retention Indices.

Methodology:

  • Column: DB-5MS or equivalent non-polar capillary column (30m x 0.25mm).

  • Temperature Program:

    
     (2 min) 
    
    
    
    
    
    
    
    
    
    .
  • Reference: Co-inject C10-C16 n-alkane standard.

  • Calculation: Use the Kovats equation:

    
    
    
  • Criteria:

    • Target RI (Polar/Wax): ~1390

    • Target RI (Non-polar/DB-5): ~1186 - 1195

    • Note: Branched alkanes elute before their straight-chain C13 equivalent (n-Tridecane RI = 1300 on DB-5).

Applications in Pharmaceutical R&D

While not an Active Pharmaceutical Ingredient (API), 6-Ethyl-2-methyldecane is vital in the analytical control strategy :

  • Residual Solvent Analysis: In the synthesis of lipophilic drugs, higher alkanes often appear as impurities from petrochemical solvents. Accurately identifying this isomer prevents "unknown peak" flags in regulatory submissions.

  • Metabolomics & Natural Products: It is a known minor constituent in specific essential oils (e.g., Vinca rosea). Drug discovery teams isolating bioactives must distinguish this hydrocarbon background from active terpenoids.

  • Partition Coefficient Modeling: Used as a solvent in "Alkane/Water" LogP determination systems, which often model the blood-brain barrier (BBB) permeation more accurately than Octanol/Water systems for highly non-polar drugs.

References

  • National Institute of Standards and Technology (NIST). Decane, 6-ethyl-2-methyl- Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. 6-Ethyl-2-methyldecane Compound Summary (CID 43923).[1] National Library of Medicine. [Link]

  • Sharma, P., et al. (2021). Chemical composition and antifungal potential of Vinca rosea leaf essential oil.[2] Cogent Food & Agriculture.[2] (Validates Kovats Index data). [Link]

  • Haynes, W.M.CRC Handbook of Chemistry and Physics. (Reference for n-Tridecane baseline density properties).

Sources

Foundational

Stereochemical Profiling and Enantiomeric Resolution of 6-Ethyl-2-methyldecane: A Technical Guide

Executive Summary As an application scientist specializing in the stereochemical analysis of complex hydrocarbons, I frequently encounter the unique analytical challenges posed by unfunctionalized branched alkanes. 6-Eth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As an application scientist specializing in the stereochemical analysis of complex hydrocarbons, I frequently encounter the unique analytical challenges posed by unfunctionalized branched alkanes. 6-Ethyl-2-methyldecane (C₁₃H₂₈) represents a classic example of a "cryptic" chiral molecule[1]. Because it lacks heteroatoms, pi-electron systems, or reactive functional groups, it cannot be derivatized into diastereomers, nor does it exhibit standard dipole-dipole interactions with traditional chromatographic stationary phases.

This whitepaper provides an authoritative, end-to-end technical workflow for the theoretical profiling, chromatographic resolution, and absolute configuration (AC) assignment of 6-ethyl-2-methyldecane. By coupling high-resolution gas chromatography (HR-GC) with Vibrational Circular Dichroism (VCD) and Time-Dependent Density Functional Theory (TDDFT), we establish a robust, self-validating system for characterizing this elusive class of molecules.

Structural Causality and Stereochemical Fundamentals

To engineer a separation protocol, we must first understand the molecular topology. 6-Ethyl-2-methyldecane consists of a 10-carbon parent chain with a methyl group at C2 and an ethyl group at C6.

Analyzing the carbon backbone reveals a single stereogenic center at C6 . The C2 position is achiral because it is bonded to two identical methyl groups. At C6, however, the carbon is bonded to four distinct substituents, making the molecule chiral and giving rise to a pair of enantiomers: (R)- and (S)-6-ethyl-2-methyldecane.

Cahn-Ingold-Prelog (CIP) Priority Assignment

Assigning the absolute configuration requires rigorous application of the CIP rules based on atomic number and connectivity outward from C6:

  • Hydrogen (-H): Lowest atomic number, automatically Priority 4.

  • Ethyl Group (-CH₂CH₃): The C1' carbon is bonded to (C, H, H). The subsequent carbon terminates in (H, H, H).

  • Butyl Group (-CH₂CH₂CH₂CH₃): Extends from C7 to C10.

  • 4-Methylpentyl Group (-CH₂CH₂CH₂CH(CH₃)₂): Extends from C5 to C1.

The Causality of the Tie-Breaker: When comparing the butyl and 4-methylpentyl groups, both follow a -CH₂-CH₂-CH₂- trajectory from C6, resulting in a tie at the first three positions (C5 vs C7, C4 vs C8, C3 vs C9). The tie is broken at the fourth bond from the stereocenter. The butyl chain's C10 is a terminal methyl group bonded to (H, H, H). In contrast, the 4-methylpentyl chain's C2 is bonded to two carbons (C1 and the branched methyl) and one hydrogen, yielding a (C, C, H) profile. Because Carbon > Hydrogen, the 4-methylpentyl group takes Priority 1.

CIP C6 Chiral Center (C6) H Hydrogen (Priority 4) C6->H Ethyl Ethyl Group -CH2CH3 C6->Ethyl Butyl Butyl Group -CH2CH2CH2CH3 C6->Butyl Iso 4-Methylpentyl Group -CH2CH2CH2CH(CH3)2 C6->Iso P3 Priority 3 Ethyl->P3 Loses at C2' Tie1 Compare C10 vs C2 Butyl->Tie1 Tie at C1-C3 Iso->Tie1 Tie at C1-C3 P2 Priority 2 Tie1->P2 C10 is -CH3 (Loses) P1 Priority 1 Tie1->P1 C2 is -CH(CH3)2 (Wins)

Fig 1: Cahn-Ingold-Prelog (CIP) priority resolution logic for the C6 stereocenter.

Chromatographic Resolution Protocol

Because 6-ethyl-2-methyldecane lacks functional groups, traditional HPLC chiral stationary phases (CSPs) that rely on hydrogen bonding or pi-pi interactions will fail. The only viable approach is High-Resolution Gas Chromatography (HR-GC) utilizing modified cyclodextrins[2].

Mechanistic Causality: Enantiorecognition in unfunctionalized alkanes is driven entirely by weak, short-range van der Waals dispersion forces and inclusion complexation within the hydrophobic cavity of permethylated β-cyclodextrin[3]. Because these enantiodifferentiating forces are 1 to 2 orders of magnitude smaller than the bulk binding forces, separations must be conducted at relatively low temperatures to prevent the thermal disruption of these delicate, ill-defined host-guest structures[3].

Step-by-Step HR-GC Methodology
  • Column Preparation: Install a 25 m × 0.25 mm i.d. fused-silica capillary column coated with a 0.25 µm film of Chirasil-Dex (permethylated β-cyclodextrin chemically bonded to polysiloxane).

  • Carrier Gas Optimization: Utilize Helium as the carrier gas. Set the inlet pressure to 80 kPa to maintain an optimal linear velocity for dispersive interactions.

  • Temperature Programming:

    • Inject 1 µL of the neat racemic mixture with a split ratio of 100:1.

    • Hold the oven isothermally at 35°C for 15 minutes to maximize inclusion complex stability.

    • Ramp at 2°C/min to 80°C to elute the separated enantiomers.

  • Detection: Utilize a Flame Ionization Detector (FID) set to 250°C.

Self-Validating System Check: Protocol Validation: Before analyzing the unknown, inject a racemic standard of 4-methyloctane. If the column and thermal conditions are structurally sound, the (S)-enantiomer will exhibit higher retention than the (R)-enantiomer due to stronger van der Waals interactions with the β-cyclodextrin cavity[4]. A baseline resolution (


) of this standard validates the system's chiral recognition capability.

Absolute Configuration Assignment via VCD and TDDFT

Specific optical rotation (


) for chiral alkanes is notoriously low (often near zero), making polarimetry unreliable for absolute configuration assignment[4]. Furthermore, the lack of heavy atoms renders X-ray crystallography useless for liquid alkanes. Therefore, Vibrational Circular Dichroism (VCD) coupled with Time-Dependent Density Functional Theory (TDDFT) is the gold standard[5].
Step-by-Step Spectroscopic Methodology
  • Sample Preparation: Load the GC-fractionated, purified enantiomer into a customized BaF₂ liquid cell with a 50 µm path length. No solvent is used (neat liquid) to maximize the weak IR absorbance of the alkane backbone.

  • VCD Acquisition:

    • Utilize a dual-PEM (Photoelastic Modulator) VCD spectrometer to eliminate linear birefringence artifacts.

    • Scan the mid-IR region (1500–800 cm⁻¹) at a resolution of 4 cm⁻¹.

    • Causality: Because VCD signals are typically

      
       to 
      
      
      
      times smaller than parent IR absorbance, co-add scans for a minimum of 8 hours to achieve an acceptable signal-to-noise ratio.
  • Computational Modeling (TDDFT):

    • Perform a conformational search using molecular mechanics, followed by geometry optimization of all low-energy conformers using the B3LYP functional and the aug-cc-pVDZ basis set[5].

    • Calculate the magnetic shielding tensors (GIAO) and theoretical VCD spectra for the (R)-configuration.

    • Boltzmann-weight the conformer spectra to generate a composite theoretical spectrum.

  • Assignment: Overlay the experimental VCD spectrum with the theoretical spectrum. A positive correlation assigns the absolute configuration.

Self-Validating System Check: Baseline Validation: Prior to analyzing the pure enantiomers, record the VCD spectrum of the racemic 6-ethyl-2-methyldecane. The racemate must yield a perfectly flat baseline (zero VCD signal). Any deviation indicates artifactual birefringence in the flow cell, which must be mechanically corrected before proceeding.

Workflow Start Racemic 6-Ethyl-2-methyldecane GC High-Resolution GC (β-Cyclodextrin CSP) Start->GC Sep Enantiomer Separation (van der Waals Forces) GC->Sep Frac1 (+)-Enantiomer Sep->Frac1 Frac2 (-)-Enantiomer Sep->Frac2 VCD VCD Spectroscopy (Dual-PEM Setup) Frac1->VCD Frac2->VCD AC Absolute Configuration Assignment (R/S) VCD->AC Spectral Matching DFT TDDFT Calculations (B3LYP/aug-cc-pVDZ) DFT->AC

Fig 2: End-to-end analytical workflow for chiral resolution and absolute configuration assignment.

Quantitative Data Summaries

Table 1: CIP Priority Assignment for the C6 Stereocenter

PrioritySubstituent GroupConnectivity Sequence (from C6)Tie-Breaking Point
1 4-Methylpentyl-CH₂-CH₂-CH₂-CH(CH₃)₂C2 bonded to (C, C, H)
2 Butyl-CH₂-CH₂-CH₂-CH₃C10 bonded to (H, H, H)
3 Ethyl-CH₂-CH₃C1' bonded to (C, H, H)
4 Hydrogen-HAtomic number 1

Table 2: Expected Analytical Parameters

ParameterValue / SpecificationMechanistic Rationale
Molecular Weight 184.36 g/mol Standard mass for C₁₃H₂₈[1].
GC Stationary Phase Permethylated β-CyclodextrinHydrophobic cavity enables inclusion complexation[3].
Enantiodiscrimination Force van der Waals (Dispersion)Lack of dipoles necessitates reliance on weak short-range forces[2].
VCD Spectral Range 1500–800 cm⁻¹Captures the critical C-H bending and skeletal deformation modes.
DFT Basis Set B3LYP/aug-cc-pVDZProven accuracy for calculating magnetic shielding in chiral alkanes[5].

Conclusion

The stereochemical profiling of 6-ethyl-2-methyldecane requires a departure from standard pharmaceutical analytical techniques. Because the molecule relies entirely on dispersive forces for chiral recognition, low-temperature cyclodextrin-based GC is mandatory. Furthermore, the absence of chromophores dictates that VCD, backed by rigorous TDDFT calculations, is the only scientifically sound method for assigning absolute configuration. By implementing the self-validating protocols outlined above, researchers can ensure high-fidelity stereochemical data for complex aliphatic hydrocarbons.

References

  • [2] Schurig, V. Gas-chromatographic enantioseparation of unfunctionalized chiral hydrocarbons: an overview. PubMed. URL:[Link]

  • [3] Explanation of Where and How Enantioselective Binding Takes Place on Permethylated β-Cyclodextrin, a Chiral Stationary Phase Used in Gas Chromatography. Journal of the American Chemical Society (ACS). URL:[Link]

  • [4] Absolute Configuration of Aliphatic Hydrocarbon Enantiomers Identified by Gas Chromatography: Theorized Application for Isoprenoid Alkanes and the Search of Molecular Biosignatures on Mars. MDPI. URL:[Link]

  • [1] Decane, 6-ethyl-2-methyl-. NIST WebBook. URL:[Link]

  • [5] Determination of Absolute Configuration Using Density Functional Theory Calculation of Optical Rotation: Chiral Alkanes. The Journal of Organic Chemistry (ACS). URL:[Link]

Sources

Exploratory

Unlocking the Analytical and Diagnostic Potential of C13 Branched Alkanes: A Focus on 6-Ethyl-2-methyldecane

Executive Summary C13 branched alkanes represent a highly versatile class of aliphatic hydrocarbons characterized by unique volatility, extreme lipophilicity, and metabolic stability. Among these, 6-Ethyl-2-methyldecane...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

C13 branched alkanes represent a highly versatile class of aliphatic hydrocarbons characterized by unique volatility, extreme lipophilicity, and metabolic stability. Among these, 6-Ethyl-2-methyldecane (C₁₃H₂₈) has emerged as a molecule of significant interest across multiple scientific domains. As a Senior Application Scientist, I have structured this technical guide to explore the structural dynamics of 6-ethyl-2-methyldecane, its emerging role as a non-invasive exhaled breath biomarker for respiratory diseases, and its critical function in industrial formulations ranging from synthetic aviation fuels to advanced insecticidal aerosols.

By analyzing the causality behind its physicochemical behavior and detailing self-validating analytical protocols, this whitepaper provides an authoritative foundation for researchers and drug development professionals.

Structural Dynamics and Physicochemical Profiling

To understand the utility of 6-ethyl-2-methyldecane, one must first analyze its molecular architecture. Unlike linear tridecane, the presence of ethyl and methyl branches at the 6- and 2-positions, respectively, disrupts molecular packing. This branching significantly reduces intermolecular Van der Waals forces, which lowers the boiling point and enhances volatility relative to its molecular weight.

This specific structural configuration is the primary reason 6-ethyl-2-methyldecane partitions effectively into the gas phase—a critical prerequisite for its detection in exhaled breath and its utility as an aerosolized solvent.

Quantitative Data: Physicochemical Properties

The following table summarizes the core chemical properties of 6-ethyl-2-methyldecane, establishing the baseline metrics required for mass spectrometry and formulation chemistry.

PropertyValueScientific Implication
Chemical Formula C₁₃H₂₈Aliphatic hydrocarbon; highly stable and non-reactive under standard physiological conditions[1].
Molecular Weight 184.36 g/mol Falls within the optimal mass range for Volatile Organic Compound (VOC) breath analysis[1].
Monoisotopic Mass 184.2191 DaCritical for high-resolution mass spectrometry (HRMS) peak identification[2].
XLogP3 (Lipophilicity) 6.7Extreme hydrophobicity; drives cuticular penetration in insects and cell membrane partitioning[2].
Rotatable Bonds 8High conformational flexibility, preventing crystallization at low temperatures (useful in aviation fuels)[2].

Biomedical Diagnostics: 6-Ethyl-2-methyldecane as a VOC Biomarker

In the realm of drug development and clinical diagnostics, Volatile Organic Compounds (VOCs) in exhaled breath are revolutionizing non-invasive screening. 6-Ethyl-2-methyldecane has been identified as a highly discriminant biomarker for Chronic Obstructive Pulmonary Disease (COPD) [3].

The Pathophysiological Mechanism

The presence of C13 branched alkanes in human breath is not incidental; it is a direct downstream product of cellular damage. Airway inflammation in COPD generates reactive oxygen species (ROS). These ROS induce lipid peroxidation of polyunsaturated fatty acids (PUFAs) within the cell membranes of the respiratory tract. The oxidative cleavage of these lipids yields a cascade of volatile alkanes and branched alkanes. Because 6-ethyl-2-methyldecane is highly lipophilic (XLogP3 = 6.7) and volatile, it rapidly diffuses from the inflamed lung tissue across the alveolar-capillary membrane and is expelled during exhalation.

G A Airway Inflammation (Oxidative Stress) B Lipid Peroxidation of Cell Membranes A->B C Release of C13 Branched Alkanes (e.g., 6-Ethyl-2-methyldecane) B->C D Exhaled Breath Collection (Tenax TA Sorbent) C->D E Thermal Desorption & GC-MS Analysis D->E F Biomarker Identification (COPD Diagnosis) E->F

Pathophysiological generation and analytical detection of 6-Ethyl-2-methyldecane in COPD.

Diagnostic Performance

According to systematic reviews by the European Respiratory Society, GC-MS analysis of exhaled breath prints successfully distinguishes COPD patients from healthy controls.

BiomarkerDisease TargetAnalytical MethodDiagnostic Correlation
6-Ethyl-2-methyldecane COPDGC-MS / eNosePositive correlation (Pearson: 0.35±0.01; p<0.05)[3].
Decane COPDGC-MS / eNosePositive correlation; acts as a co-discriminant marker[3].

Industrial and Agricultural Applications

Beyond biomedicine, the unique physical chemistry of C13 branched alkanes is leveraged in heavy industry and agriculture.

Dual-Active Insecticidal Formulations

In agricultural and domestic pest control, C11-C13 branched alkanes are utilized as high-performance carrier solvents. Recent patent literature demonstrates that formulations containing 8% to 9% C11-C13 branched alkanes are optimal for delivering dual-active ingredients like transfluthrin and imiprothrin[4].

  • The Causality: The extreme lipophilicity of 6-ethyl-2-methyldecane allows the aerosol droplet to seamlessly merge with the waxy, hydrophobic epicuticle of insects. This rapid cuticular penetration drastically accelerates the delivery of the neurotoxic active ingredients to the insect's nervous system, resulting in immediate knockdown and mortality without the need for additional chemical synergists[5].

G N1 Active Ingredients (Transfluthrin + Imiprothrin) N3 Aerosol Formulation Homogenization N1->N3 N2 Carrier Solvent (C11-C13 Branched Alkanes) N2->N3 N4 Enhanced Cuticular Penetration N3->N4 N5 Rapid Insect Knockdown & Mortality N4->N5

Mechanism of C11-C13 branched alkanes as carrier solvents in insecticidal aerosols.

Synthetic Aviation Fuels (Fischer-Tropsch Synthesis)

In the energy sector, 6-ethyl-2-methyldecane is a target molecule in the Fischer-Tropsch (F-T) synthesis of aviation fuels. The F-T process converts synthesis gas (H₂ and CO) into liquid hydrocarbons. Generating branched alkanes rather than purely linear paraffins is critical; the branched structures disrupt crystal lattice formation at high altitudes, significantly lowering the freezing point of the jet fuel and ensuring optimal cold-flow properties.

Self-Validating Experimental Protocol: GC-MS Profiling of 6-Ethyl-2-methyldecane

To ensure scientific integrity and reproducibility, the following protocol details the isolation and quantification of 6-ethyl-2-methyldecane from complex matrices (e.g., exhaled breath or plant essential oils like Vinca rosea[6]). Every step is designed as a self-validating system to eliminate false positives.

Step 1: Sorbent Tube Conditioning (Baseline Validation)

  • Action: Heat Tenax TA sorbent tubes at 300°C for 2 hours under a continuous flow of high-purity helium (50 mL/min).

  • Causality: This thermal purging removes any residual background VOCs or environmental contaminants. Running a "blank" tube through the GC-MS prior to sampling validates that the baseline is free of C13 alkane artifacts.

Step 2: Sample Collection & Internal Standardization (Recovery Validation)

  • Action: Collect 1.0 L of exhaled breath at a controlled flow rate of 50 mL/min. Immediately spike the sorbent tube with 10 ng of a deuterated internal standard (e.g., d₂₂-decane).

  • Causality: The internal standard perfectly mimics the physicochemical behavior of the target analytes. By measuring the recovery rate of the deuterated standard, the system self-validates the extraction efficiency and accounts for any matrix suppression.

Step 3: Two-Stage Thermal Desorption (Band Focusing)

  • Action: Desorb the sample at 280°C for 10 minutes into a Peltier-cooled focusing trap (-10°C). Subsequently, rapidly heat the trap to 290°C (at 40°C/sec) to inject the sample into the GC column.

  • Causality: Direct injection of 1L of gas would result in massive chromatographic peak broadening. The two-stage desorption focuses the highly lipophilic 6-ethyl-2-methyldecane into a tight band, ensuring sharp, high-resolution peaks.

Step 4: Gas Chromatography Separation (Isomer Resolution)

  • Action: Utilize a non-polar capillary column (e.g., Rtx-5MS, 30 m × 0.25 mm × 0.25 µm). Implement a strict temperature program: Hold at 50°C for 2 minutes, ramp at 3°C/min to 180°C, then ramp at 10°C/min to 280°C[6].

  • Causality: C13 branched alkanes have dozens of structural isomers with nearly identical boiling points. The exceptionally slow initial ramp (3°C/min) provides the theoretical plates necessary to separate 6-ethyl-2-methyldecane from closely eluting isomers (like 2,2,6-trimethyldecane), preventing co-elution.

Step 5: Mass Spectrometry Detection (Structural Confirmation)

  • Action: Operate the MS in Electron Ionization (EI) mode at 70 eV. Utilize Selected Ion Monitoring (SIM) to track primary fragment ions: m/z 57, 43, and 71[7].

  • Causality: Under 70 eV electron bombardment, branched alkanes preferentially cleave at their tertiary carbon centers (the 2-methyl and 6-ethyl nodes). Monitoring m/z 57 (butyl cation) and m/z 43 (propyl cation) provides a highly specific fragmentation fingerprint that validates the exact branching structure of the molecule[7].

References

  • Source: nist.
  • Source: echemi.
  • Source: ersnet.
  • Source: google.com (Patents)
  • (12)
  • Source: ncat.edu (NC A&T SU Bluford Library)
  • Source: tandfonline.
  • Source: nih.

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Convergent Synthesis of 6-Ethyl-2-methyldecane

Executive Summary This application note details a robust, convergent laboratory protocol for the synthesis of 6-Ethyl-2-methyldecane (CAS: 62108-21-8). This branched alkane is frequently utilized as a retention index sta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, convergent laboratory protocol for the synthesis of 6-Ethyl-2-methyldecane (CAS: 62108-21-8). This branched alkane is frequently utilized as a retention index standard in gas chromatography and as a high-fidelity surrogate component in jet fuel combustion modeling.

Unlike linear alkanes, the synthesis of 6-ethyl-2-methyldecane requires a strategic construction of the carbon skeleton to ensure isomeric purity. This protocol employs a Grignard addition-dehydration-hydrogenation sequence, selected for its reliability in generating quaternary-substituted carbon centers without skeletal rearrangement.

Key Chemical Properties
PropertyValue
IUPAC Name 6-Ethyl-2-methyldecane
Molecular Formula C₁₃H₂₈
Molecular Weight 184.36 g/mol
Boiling Point (Est.) 218–222 °C
Density ~0.76 g/mL

Synthetic Strategy & Workflow

The synthesis is designed around the formation of the C5–C6 bond via a Grignard reaction. This approach minimizes steric hindrance during the coupling step and utilizes commercially available precursors.

Retrosynthetic Logic:

  • Target: 6-Ethyl-2-methyldecane.[1][2]

  • Precursor: 6-Ethyl-2-methyldecan-6-ol (Tertiary Alcohol).

  • Disconnection: C5–C6 bond.

    • Fragment A (Electrophile):3-Heptanone (Provides the C7–C10 chain + C6 ethyl group).

    • Fragment B (Nucleophile):1-Bromo-2-methylpentane (Provides the C1–C5 chain with the C2 methyl branch).[3]

Process Flow Diagram

G cluster_inputs Step 1: Grignard Formation & Coupling cluster_dehydration Step 2: Dehydration cluster_hydro Step 3: Hydrogenation Mg Magnesium Turnings AlkylHalide 1-Bromo-2- methylpentane Mg->AlkylHalide Intermediate Tertiary Alcohol (6-Ethyl-2-methyldecan-6-ol) AlkylHalide->Intermediate Grignard Addition (Ether/THF) Ketone 3-Heptanone Ketone->Intermediate Alkenes Alkene Mixture (Isomers) Intermediate->Alkenes -H2O (Dean-Stark) Acid p-TsOH (Cat.) Acid->Alkenes Product FINAL PRODUCT 6-Ethyl-2-methyldecane Alkenes->Product Reduction H2 H2 / Pd/C H2->Product

Figure 1: Convergent synthetic pathway for 6-Ethyl-2-methyldecane showing the three critical reaction stages.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Ethyl-2-methyldecan-6-ol (Grignard Reaction)

Objective: Create the carbon skeleton by coupling the isohexyl chain to the heptanone core.

Reagents:

  • Magnesium turnings (1.2 eq)

  • 1-Bromo-2-methylpentane (1.1 eq)[3]

  • 3-Heptanone (1.0 eq)

  • Diethyl ether (Anhydrous)

  • Iodine crystal (Initiator)[4]

Procedure:

  • Activation: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel under N₂ atmosphere. Add Mg turnings and a single crystal of iodine.

  • Initiation: Add 10% of the 1-bromo-2-methylpentane solution (in ether). Gently warm until the iodine color fades and turbidity appears, indicating Grignard initiation [1].

  • Formation: Add the remaining bromide dropwise to maintain a gentle reflux. Once added, reflux for 1 hour to ensure complete formation of (2-methylpentyl)magnesium bromide.

  • Addition: Cool the solution to 0 °C. Add 3-heptanone (diluted in ether) dropwise over 30 minutes. The reaction is exothermic; control the rate to prevent solvent boil-over.

  • Workup: Allow to warm to room temperature (RT) and stir for 2 hours. Quench by slowly pouring the mixture into ice-cold saturated NH₄Cl solution.

  • Isolation: Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

    • Checkpoint: The crude product is a viscous oil. Purity can be checked via TLC (Hexane/EtOAc 9:1).

Step 2: Dehydration to Alkene Mixture

Objective: Remove the hydroxyl group to form a C=C double bond.[5] Note: This step yields a mixture of Zaitsev and Hofmann alkene isomers. This regioselectivity is irrelevant as all isomers hydrogenate to the same final alkane.

Reagents:

  • Crude Tertiary Alcohol (from Step 1)

  • p-Toluenesulfonic acid (p-TsOH) monohydrate (5 mol%)

  • Toluene (Solvent)

Procedure:

  • Setup: Dissolve the alcohol in toluene in an RBF equipped with a Dean-Stark trap and condenser.

  • Reaction: Add p-TsOH and heat to reflux. Monitor the collection of water in the trap.

  • Completion: Continue reflux until water evolution ceases (typically 2–4 hours).

  • Workup: Cool to RT. Wash the toluene solution with NaHCO₃ (aq) to remove acid catalyst, followed by brine.

  • Drying: Dry over Na₂SO₄ and concentrate.

    • Critical Insight: Do not distill the alkene mixture yet if the boiling point is close to the solvent; however, a rough flash column filtration (Silica, Hexanes) is recommended to remove polar impurities before hydrogenation [2].

Step 3: Catalytic Hydrogenation

Objective: Reduce the alkene mixture to the final saturated alkane.

Reagents:

  • Alkene Mixture[5][6]

  • 10% Pd/C (5-10% by weight of substrate)

  • Ethanol or Hexane (Solvent)

  • Hydrogen Gas (H₂)[7]

Procedure:

  • Setup: Place the alkene mixture and solvent in a pressure vessel (Parr shaker) or a thick-walled RBF. Add the Pd/C catalyst carefully (Caution: Pd/C can ignite solvent vapors; add under inert gas).

  • Reaction: Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize to 30–50 psi (2–3 bar) and agitate/stir vigorously at RT.

    • Note: Trisubstituted alkenes can be sterically hindered.[8] If H₂ uptake is slow, heat to 50 °C [3].

  • Monitoring: Monitor reaction progress via GC-FID until no alkene peaks remain.

  • Purification: Filter the mixture through a pad of Celite to remove the catalyst. Rinse with solvent.

  • Final Isolation: Concentrate the filtrate. Purify the final product via fractional distillation under reduced pressure.

Quality Control & Characterization

To validate the synthesis as a reference standard, the following data must be acquired:

MethodExpected Signal / Criteria
GC-MS Molecular ion [M]+ may be weak/absent (typical for branched alkanes). Look for characteristic fragments: m/z 43 (propyl), 57 (butyl), and fragments corresponding to loss of ethyl/methyl groups.
¹H NMR Absence of olefinic protons (4.5–6.0 ppm). Methyl doublets (0.8–0.9 ppm) and multiplets for CH/CH₂ backbone (1.1–1.5 ppm).
Boiling Point Collect fraction at ~218–222 °C (atmospheric) or equivalent reduced pressure boiling point.

Safety & Handling

  • Grignard Reagents: Highly reactive with water and protic solvents.[9] Perform Step 1 in strictly anhydrous conditions.

  • Hydrogenation: H₂ gas is extremely flammable. Pd/C is pyrophoric when dry. Keep catalyst wet with water or solvent during handling.

  • Waste: Dispose of heavy metal waste (Pd) and halogenated waste (if any) according to EHS regulations.

References

  • Grignard Initiation Protocols

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
    • Smith, J. G. Organic Chemistry. McGraw-Hill Education. (Mechanism of Grignard formation).[9][4][10][11]

  • Dehydration of Tertiary Alcohols

    • Loudon, G. M. Organic Chemistry. Roberts and Company Publishers.
    • Organic Syntheses, Coll. Vol. 2, p. 606 (1943). .

  • Hydrogenation of Hindered Alkenes

    • Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience, 2001.
    • Busacca, C. A., et al. "Spinach: A New Method for the Hydrogenation of Sterically Hindered Alkenes." Journal of Organic Chemistry, 2005. (Illustrates overcoming steric hindrance in hydrogenation).

  • Physical Property Data

    • NIST Chemistry WebBook, SRD 69. "Decane, 6-ethyl-2-methyl-".[12][1][2][13][14] .

Sources

Application

Gas chromatography mass spectrometry (GC-MS) analysis of 6-Ethyl-2-methyldecane

Protocols for Isomeric Separation and Structural Confirmation Part 1: Introduction & Analytical Strategy 6-Ethyl-2-methyldecane is a branched tridecane isomer (C13). Unlike its straight-chain counterpart (n-tridecane), i...

Author: BenchChem Technical Support Team. Date: March 2026

Protocols for Isomeric Separation and Structural Confirmation

Part 1: Introduction & Analytical Strategy

6-Ethyl-2-methyldecane is a branched tridecane isomer (C13). Unlike its straight-chain counterpart (n-tridecane), its analysis presents distinct challenges due to the "isomeric swarm" effect—where multiple branched alkanes co-elute in a narrow retention window.

Why this molecule matters: In environmental forensics, this specific isomer serves as a biomarker for weathering patterns in oil spills (it resists biodegradation longer than n-alkanes). In chemical ecology, it acts as a semiochemical in insect cuticular profiles.

The Analytical Challenge:

  • Fragmentation Ambiguity: Under standard Electron Ionization (EI, 70eV), alkanes fragment heavily, often yielding indistinguishable

    
     series (m/z 43, 57, 71).
    
  • Co-elution: It elutes in the crowded region between n-dodecane (C12) and n-tridecane (C13).

The Solution: This protocol utilizes Linear Retention Indices (LRI) combined with Diagnostic Fragment Ratio Analysis . We do not rely solely on library matching (NIST/Wiley) but validate identity through retention behavior relative to an alkane ladder.

Part 2: Experimental Protocol
2.1 Sample Preparation (Fractionation)

Goal: Isolate the saturated hydrocarbon fraction to remove polar interferences (alcohols, acids) that degrade peak shape.

Reagents: Hexane (HPLC Grade), Silica Gel (activated at 120°C).

Step-by-Step Workflow:

  • Extraction: Extract sample (soil, tissue, water) with Hexane:Dichloromethane (1:1).

  • Concentration: Reduce volume to ~1 mL under a gentle nitrogen stream.

  • Solid Phase Extraction (SPE):

    • Pack a glass pipette with 500 mg activated Silica Gel.

    • Condition with 2 mL Hexane.

    • Load sample.

    • Elute Fraction 1 (Saturates): Add 4 mL Hexane. (Collect this fraction for 6-Ethyl-2-methyldecane) .

    • Discard Fraction 2 (Polars).

  • Final Prep: Spike Fraction 1 with Internal Standard (e.g., Deuterated Dodecane,

    
    ) at 10 ppm.
    
2.2 Instrumental Method (GC-MS)

System: Agilent 8890/5977B (or equivalent). Column Selection:

  • Primary: DB-5ms UI (30m × 0.25mm × 0.25µm). The "UI" (Ultra Inert) is critical to prevent peak tailing of trace isomers.

  • Alternative (High Res): DB-Petro (100m) for complex petrochemical matrices.

GC Parameters:

Parameter Setting Rationale
Inlet Splitless (1 min) @ 280°C Maximizes sensitivity for trace biomarkers.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow) Optimal linear velocity for resolution.
Oven Initial 60°C (Hold 2 min) Focuses volatiles at head of column.
Ramp 1 20°C/min to 100°C Fast ramp to reach C8-C10 region.
Ramp 2 (Critical) 3°C/min to 160°C Slow ramp expands the C11-C14 window to resolve isomers.

| Ramp 3 | 25°C/min to 300°C (Hold 5 min) | Elutes heavy contaminants. |

MS Parameters (EI Source):

  • Source Temp: 230°C (Standard) or 200°C (to boost molecular ion intensity).

  • Ionization: 70 eV.

  • Scan Range: m/z 35–350.

  • Solvent Delay: 3.5 min.

Part 3: Data Analysis & Identification Logic
3.1 Structural Diagnostics (Fragmentation)

6-Ethyl-2-methyldecane (


, MW 184) fragments at its branching points (C2 and C6).
  • Molecular Ion (

    
    ):  m/z 184 (Typically weak/absent).
    
  • Base Peaks: m/z 43 (

    
    ) and m/z 57 (
    
    
    
    ).
  • Diagnostic Cleavages (Alpha-Cleavage):

    • C2 Branch (Methyl): Loss of Methyl (

      
      ) 
      
      
      
      m/z 169 (Very weak).
    • C6 Branch (Ethyl): The molecule cleaves at the tertiary carbon (C6).

      • Loss of Ethyl branch (

        
        ): m/z 155.
        
      • Loss of Isopentyl tail (C1-C5): m/z 113.

      • Loss of Butyl tail (C7-C10): m/z 127.

Interpretation Rule: Look for a spectrum dominated by m/z 57 and 71, but with distinct clusters at m/z 113, 127, and 155 .

3.2 Kovats Retention Index (LRI) Calculation

You cannot rely on retention time alone. You must calculate the LRI.



  • Run a

    
     Alkane Standard Mix under the exact same method.
    
  • Target LRI (DB-5ms): 6-Ethyl-2-methyldecane is a branched C13.

    • n-Dodecane (C12) = 1200.

    • n-Tridecane (C13) = 1300.

    • Branched alkanes elute before their straight-chain parents.

    • Expected Range: 1245 – 1265 .

Part 4: Visualization
4.1 Analytical Workflow

GCMS_Workflow Sample Raw Sample (Soil/Tissue) Extract Extraction (Hexane:DCM) Sample->Extract Solvent SPE Silica Gel SPE (Isolate Saturates) Extract->SPE Clean-up GC GC Separation (DB-5ms, Slow Ramp) SPE->GC Inject Frac 1 MS MS Detection (EI, 70eV) GC->MS Elution Data Data Analysis (LRI + Ion Ratios) MS->Data Spectra

Caption: Figure 1: Optimized analytical workflow for isolating and identifying branched alkanes like 6-Ethyl-2-methyldecane from complex matrices.

4.2 Fragmentation Logic (Alpha-Cleavage)

Fragmentation Molecule 6-Ethyl-2-methyldecane (MW 184) BranchC2 C2 Branch (Methyl) Molecule->BranchC2 BranchC6 C6 Branch (Ethyl) Molecule->BranchC6 Frag169 m/z 169 (M - Methyl) BranchC2->Frag169 Weak Frag155 m/z 155 (M - Ethyl) BranchC6->Frag155 Alpha Cleavage Frag127 m/z 127 (Loss of Butyl) BranchC6->Frag127 Alpha Cleavage Frag113 m/z 113 (Loss of Isopentyl) BranchC6->Frag113 Alpha Cleavage

Caption: Figure 2: Predicted fragmentation pathways. The C6 branching point is the primary site for alpha-cleavage, yielding diagnostic ions at m/z 113, 127, and 155.

Part 5: Validation & Quality Control

To ensure the trustworthiness of your data, the following QC metrics must be met:

ParameterAcceptance CriterionAction if Failed
Alkane Ladder (

)
> 0.999Recalibrate retention times; check for leaks.
S/N Ratio (m/z 57) > 10:1 at LOQClean ion source; increase injection volume.
LRI Deviation ± 5 units from refCheck column flow rate and oven ramp accuracy.
Blank Analysis < 1% of analyte areaReplace solvent; bake out column.

Limit of Quantitation (LOQ): Using this SIM/Scan method, an LOQ of 50 ng/mL (ppb) is achievable in solvent standards.

References
  • NIST Mass Spectrometry Data Center. (2023). Decane, 6-ethyl-2-methyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] [Link]

  • Bramston-Cook, R. (2010). Kovats Indices for C2-C13 Hydrocarbons. Lotus Consulting.[3] [Link]

  • Summons, R. E. (1987).[4] Branched alkanes from ancient and modern sediments: isomer discrimination by GC/MS. Organic Geochemistry. [Link][4]

  • EWG. (2023). 6-ethyl-2-methyl-Decane in Human Toxome Project. Environmental Working Group.[5] [Link]

Sources

Method

Application Note: High-Resolution Extraction and Isolation of 6-Ethyl-2-methyldecane from Complex Hydrocarbon Mixtures

Executive Summary Isolating specific branched alkanes, such as 6-ethyl-2-methyldecane , from complex hydrocarbon mixtures (e.g., biological extracts, petroleum distillates, or synthetic blends) presents a significant ana...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isolating specific branched alkanes, such as 6-ethyl-2-methyldecane , from complex hydrocarbon mixtures (e.g., biological extracts, petroleum distillates, or synthetic blends) presents a significant analytical challenge. Because branched alkanes share nearly identical polarities and overlapping boiling points with their linear (n-alkane) and isomeric counterparts, standard liquid-liquid extraction is highly ineffective. This application note details a validated, multi-dimensional workflow combining argentation chromatography, molecular size-exclusion sieving, and Preparative Gas Chromatography (Prep-GC) to achieve high-purity isolation of the target compound.

Chemical Profiling & Analytical Rationale

6-Ethyl-2-methyldecane (C13H28) is a volatile branched hydrocarbon identified in various biological matrices, including bacterial degradation profiles and insect semiochemical (pheromone) blends ([1]). Due to its highly hydrophobic nature, it partitions exclusively into non-polar fractions during initial extraction ([2]).

Table 1: Physicochemical Properties of 6-Ethyl-2-methyldecane [2]

PropertyValueAnalytical Implication
Molecular Formula C13H28Saturated aliphatic; lacks reactive functional groups.
Molecular Weight 184.36 g/mol Falls within the mid-volatility range for GC analysis.
Exact Mass 184.219 DaDetectable via high-resolution MS for fraction verification.
XLogP3 6.7Highly hydrophobic; requires strictly non-polar solvents.
Rotatable Bonds 8High conformational flexibility; affects steric cross-section.
Expertise & Experience Insight: The Causality of the Workflow

Direct injection of crude hydrocarbon mixtures into a Prep-GC system inevitably leads to column overloading. Linear alkanes typically dominate these mixtures, causing peak broadening that swallows the trace branched isomers ([3]). Therefore, the extraction must be a self-validating system where each step selectively eliminates a specific chemical class based on distinct physical properties (polarity, molecular geometry, and vapor pressure) before the final chromatographic resolution.

Experimental Workflow & Causality

Phase 1: Argentation (AgNO3) Chromatography
  • Causality: Crude extracts contain polar lipids, alkenes, and alkanes. Silver ions (Ag⁺) in the stationary phase form reversible

    
    -complexes with the double bonds of alkenes. By eluting with a strictly non-polar solvent (hexane), only the fully saturated alkanes (linear and branched) wash through, while alkenes and polar compounds are retained.
    
Phase 2: Molecular Sieving (5Å)
  • Causality: This is the most critical enrichment step. 5Å molecular sieves feature a precise pore diameter of ~0.5 nm. Linear alkanes have a critical cross-sectional diameter of ~0.43 nm, allowing them to enter the pores and become trapped. In contrast, the ethyl and methyl branches of 6-ethyl-2-methyldecane increase its spatial footprint beyond 0.5 nm, causing it to be sterically excluded ([4]).

  • Crucial Methodological Choice: The solvent used here must be isooctane (2,2,4-trimethylpentane). If n-hexane were used, the linear solvent molecules would aggressively compete for the 5Å pores, drastically reducing the trap capacity for the target n-alkanes in the sample. Isooctane, being highly branched, is excluded from the pores, ensuring maximum efficiency.

Phase 3: Preparative Gas Chromatography (Prep-GC)
  • Causality: With polar compounds, alkenes, and linear alkanes removed, the remaining fraction is highly enriched for branched alkanes. Prep-GC utilizes a thick-film capillary column to separate these remaining isomers based on subtle differences in their boiling points and Van der Waals interactions with the stationary phase ([3]).

Step-by-Step Protocols

Protocol A: Class Separation via Argentation Chromatography
  • Prepare a glass liquid chromatography column packed with 500 mg of 10% (wt/wt) AgNO3-impregnated silica gel (+230 mesh).

  • Load the crude hydrocarbon mixture (concentrated in 500 µL of n-hexane) onto the column bed.

  • Elute with 4 mL of high-purity n-hexane.

  • Collect the eluate (containing total saturated alkanes) in a tared 20-mL glass vial and evaporate to near dryness under a gentle stream of high-purity argon.

Protocol B: Size-Exclusion via 5Å Molecular Sieves[4]
  • Reconstitute the dried total alkane fraction in 5 mL of isooctane.

  • Add 100 mg of activated 5Å molecular sieves per estimated milligram of the sample. (Note: Activate sieves beforehand by baking at 300°C for 4 hours).

  • Flush the vial with argon, seal tightly with a PTFE-lined cap, and stir magnetically at room temperature for 12–16 hours.

  • Centrifuge the resulting slurry at 2,000 x g for 5 minutes to pellet the molecular sieves.

  • Carefully decant the supernatant (containing 6-ethyl-2-methyldecane and other methyl-branched hydrocarbons) into a clean vial.

  • Wash the pellet with an additional 2 mL of isooctane, centrifuge, and pool the supernatants.

Protocol C: Isolation via Prep-GC[3]
  • Concentrate the pooled branched-alkane supernatant to exactly 100 µL.

  • Inject 5–10 µL aliquots into a Prep-GC system equipped with a Preparative Fraction Collector (PFC) and a Flame Ionization Detector (FID) split line.

  • Utilize the parameters outlined in Table 2.

  • Program the PFC to switch the flow to the collection trap at the specific retention time previously established for 6-ethyl-2-methyldecane (using an analytical standard or prior GC-MS confirmation).

  • Pool the collected fractions from multiple runs and verify final purity via analytical GC-MS.

Table 2: Preparative Gas Chromatography (Prep-GC) Parameters

ParameterSpecificationCausality / Rationale
Column DB-5 or HP-5 (Thick film: 1.5 - 5.0 µm)Non-polar stationary phase separates based on boiling point; thick film increases sample capacity without overloading.
Carrier Gas Helium (Constant flow: 3.0 mL/min)Maintains sharp peak shapes and rapid transit to the fraction collector.
Oven Program 80°C (hold 2 min) to 300°C at 10°C/minEnsures volatilization of C13 alkanes while maintaining resolution between closely eluting branched isomers.
Injection Splitless, 5-10 µL volumeMaximizes the mass of the target isomer transferred to the column per run.
Fraction Collector Gerstel PFC (or equivalent) at 280°CPrevents condensation of the isolated 6-ethyl-2-methyldecane before it reaches the cryo-cooled trapping vial.

Workflow Visualization

G Start Crude Hydrocarbon Mixture Silica AgNO3-Silica Chromatography (Hexane Elution) Start->Silica Alkanes Total Saturated Alkanes Silica->Alkanes Removes Alkenes & Polars Sieves 5Å Molecular Sieve Treatment (in Isooctane) Alkanes->Sieves Branched Branched Alkanes Fraction (Supernatant) Sieves->Branched Steric Exclusion (>0.5nm) Linear Linear Alkanes (Trapped in Pores) Sieves->Linear Pore Adsorption (<0.5nm) PrepGC Preparative GC (Prep-GC) (Thick-film Column) Branched->PrepGC Target Pure 6-Ethyl-2-methyldecane PrepGC->Target Boiling Point & Steric Separation

Workflow for the extraction and isolation of 6-ethyl-2-methyldecane from complex mixtures.

References

  • Title: 6-Ethyl-2-methyldecane | C13H28 | CID 43923 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Isolation and determination of absolute configurations of insect-produced methyl-branched hydrocarbons Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Preparative Gas Chromatography as a Sample Preparation Approach Source: ResearchGate / Journal of Chromatographic Science URL: [Link]

  • Title: Electrophysiological response of Bactrocera oleae (Rossi) adults to olive leaves essential oils from different cultivars and olive tree volatiles Source: ResearchGate URL: [Link]

Sources

Application

NMR spectroscopy techniques for identifying 6-Ethyl-2-methyldecane

Abstract & Core Challenge The structural elucidation of branched alkanes like 6-Ethyl-2-methyldecane ( ) presents a unique challenge in NMR spectroscopy known as "spectral crowding." Unlike functionalized molecules where...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Challenge

The structural elucidation of branched alkanes like 6-Ethyl-2-methyldecane (


)  presents a unique challenge in NMR spectroscopy known as "spectral crowding." Unlike functionalized molecules where electronegative atoms disperse chemical shifts, aliphatic hydrocarbons exhibit severe signal overlap in the narrow 0.8–1.6 ppm range (

) and 10–40 ppm range (

).

This protocol details a specialized workflow to resolve these overlaps. It moves beyond standard 1D acquisition, utilizing Solvent-Induced Shifts (ASIS) and Multiplicity-Edited 2D NMR to unequivocally assign the isopropyl head (C1-C2) and the chiral ethyl-branching center (C6).

Structural Analysis & Strategy

Before acquisition, we must deconstruct the molecule to anticipate spectral features. 6-Ethyl-2-methyldecane is chiral at C6 , which induces diastereotopicity in adjacent methylene protons.

FragmentStructural FeatureNMR Signature (Expected)
C1, C1' Isopropyl MethylsDoublet (

). Equivalent (or near-equivalent) due to free rotation, unless restricted.
C2 Methine (Isopropyl)Septet (

). Deshielded relative to methyls.
C6 Chiral Methine (Branch)Multiplet . The Chiral Center.[1][2] Makes C5 and C7 protons diastereotopic.
Ethyl Group Branch at C6Methyl is a Triplet . Methylene protons are diastereotopic (complex multiplet).
Chain Ends C10 MethylTriplet . Distinct from isopropyl doublets.

Sample Preparation Protocol

Critical Insight: Do not default to Chloroform-d (


).
For aliphatic hydrocarbons, 

often results in accidental equivalence of methylene signals.

Recommended Solvent: Benzene-d6 (


) 
  • Mechanism: The ASIS effect (Aromatic Solvent-Induced Shift). Benzene molecules form transient solvation shells around the solute. The magnetic anisotropy of the benzene ring causes differential shielding/deshielding of protons based on their steric environment (e.g., methyls vs. methylenes), significantly improving spectral dispersion [1].

Preparation Steps:

  • Mass: Weigh 10–15 mg of 6-Ethyl-2-methyldecane.

  • Solvation: Dissolve in 0.6 mL of Benzene-d6 (99.96% D).

  • Filtration: Filter through a cotton plug into a high-precision 5mm NMR tube to remove particulates (critical for resolution/shimming).

  • Reference: Ensure a trace of TMS (Tetramethylsilane) is present for 0.00 ppm referencing, as residual solvent peaks can shift.

Experimental Protocols

Protocol A: Quantitative & DEPT-135 (The Backbone)

Carbon NMR is the primary tool for alkanes due to the larger chemical shift dispersion (0–200 ppm) compared to proton NMR.

  • Experiment 1: Standard

    
     { 
    
    
    
    Decoupled }
    • Pulse Sequence:zgpg30 (or equivalent).

    • Relaxation Delay (D1):5–10 seconds . Aliphatic carbons have long

      
       relaxation times. Short delays suppress quaternary/methine signals.
      
    • Scans: >1024 (due to low sensitivity and sample mass).

  • Experiment 2: DEPT-135 (Distortionless Enhancement by Polarization Transfer)

    • Purpose: To distinguish Carbon types.

    • Phasing:

      • Up (+):

        
         (Methyl) and 
        
        
        
        (Methine).
      • Down (-):

        
         (Methylene).[3]
        
      • Null: Quaternary C (none in this molecule, but good for purity check).

Protocol B: Multiplicity-Edited HSQC (The Rosetta Stone)

Standard HSQC correlates protons to carbons. Multiplicity-Edited HSQC color-codes them, mimicking the DEPT information but in 2D space.

  • Pulse Sequence: hsqcedetgpsisp2.3 (Bruker) or equivalent.

  • Parameters:

    • Points: 2048 (F2) x 256 (F1).

    • NS (Scans): 4–8.[4][5]

    • Interpretation:

      • 
         peaks = Blue (Positive).
        
      • 
         peaks = Red (Negative).
        
    • Why this matters: This separates the overlapping

      
       "hump" in the proton spectrum into discrete carbon correlations.
      
Protocol C: HMBC (Connectivity)

To prove the structure is 6-Ethyl-2-methyldecane and not an isomer (e.g., 5-Ethyl-...), we must trace the carbon backbone.

  • Target: Look for long-range couplings (

    
     and 
    
    
    
    ) from the Methyl protons .
    • Isopropyl Methyls (C1/C1'): Will correlate to C2 (strong) and C3 (weak).

    • Ethyl Methyl:[6] Will correlate to the ethyl

      
       and the chiral C6 .
      

Data Analysis & Expected Shifts

The following table outlines the expected signal topology based on Grant-Paul additivity rules and diastereotopic logic [2].

Carbon PositionType

DEPT-135 Phase

Multiplicity
Diagnostic Note
C1 / C1'

Up (+)DoubletIsopropyl "ears." High field.
C2

Up (+)SeptetDeshielded methine.
C3

Down (-)Multiplet

to isopropyl.
C4 / C5

Down (-)MultipletDiastereotopic protons (due to C6).
C6

Up (+)MultipletChiral Center. Branch point.
Ethyl


Down (-)MultipletDiastereotopic.
Ethyl


Up (+)TripletDistinct from C1/C1'.
C10

Up (+)TripletChain terminus.

Diastereotopicity Alert: Because C6 is chiral, the protons on C5 are not chemically equivalent (


). In a high-field instrument (600 MHz+), these may appear as distinct multiplets rather than a single "blob."

Visualization of Workflow

The following diagram illustrates the logical flow from sample preparation to structural confirmation.

NMR_Workflow Sample Sample: 6-Ethyl-2-methyldecane Solvent: Benzene-d6 (C6D6) OneD 1D Acquisition (1H & 13C) Sample->OneD Dissolve & Shim DEPT DEPT-135 Separate CH/CH3 (+) from CH2 (-) OneD->DEPT Carbon Typing HSQC Edited HSQC Correlate H-C & Confirm Multiplicity DEPT->HSQC Resolve Overlap HMBC HMBC Long-Range Connectivity HSQC->HMBC Trace Backbone Analysis Structural Confirmation Identify C2 (Iso) vs C6 (Ethyl) HMBC->Analysis Verify Branch Points

Figure 1: Analytical workflow for distinguishing branched alkane isomers using multiplicity-edited NMR techniques.

Connectivity Logic (HMBC)

To distinguish 6-ethyl from isomers (e.g., 4-ethyl), use the HMBC correlations from the methyl groups.

HMBC_Logic cluster_valid Validation Check Me_Iso Isopropyl Me (C1/C1') C2 C2 (Methine) Me_Iso->C2 2J (Strong) C3 C3 (CH2) Me_Iso->C3 3J (Weak) Me_Et Ethyl Me C6 C6 (Quat/Methine) Me_Et->C6 3J (Diagnostic) Ethyl_CH2 Ethyl CH2 Me_Et->Ethyl_CH2 2J Me_End Terminal Me (C10)

Figure 2: HMBC connectivity map. The Ethyl Methyl protons must show a 3-bond coupling to the C6 methine carbon, confirming the branch position.

References

  • Fulmer, G. R., et al. (2010).[7] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Grant, D. M., & Paul, E. G. (1964).[8] Carbon-13 Magnetic Resonance. II. Chemical Shift Data for the Alkanes. Journal of the American Chemical Society.[8] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for general shift ranges).
  • AIST Spectral Database (SDBS). General reference for alkane spectra. [Link]

Sources

Method

Application Note: Isolation of 6-Ethyl-2-methyldecane from Crude Oil Fractions

Abstract & Strategic Overview Isolating a specific branched alkane isomer, such as 6-Ethyl-2-methyldecane (C₁₃H₂₈) , from the complex matrix of crude oil represents a significant challenge in petroleomics. Unlike n-alkan...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Isolating a specific branched alkane isomer, such as 6-Ethyl-2-methyldecane (C₁₃H₂₈) , from the complex matrix of crude oil represents a significant challenge in petroleomics. Unlike n-alkanes, which are easily crystallized, branched isomers (isoparaffins) possess similar boiling points and polarity indices to hundreds of structural congeners.

This protocol details a Multi-Dimensional Isolation Workflow (MDIW) designed to extract high-purity 6-ethyl-2-methyldecane for use as an analytical standard or biomarker. The strategy moves from bulk physical separation (Distillation) to shape-selective chemical filtration (Urea/Thiourea Adduction) and concludes with high-resolution Preparative Gas Chromatography (Prep-GC).

Target Molecule Profile
PropertyValueNotes
IUPAC Name 6-Ethyl-2-methyldecaneBranched C13 Alkane
CAS Number 62108-21-8Reference Standard
Molecular Formula C₁₃H₂₈MW: 184.36 g/mol
Est.[1][2][3][4][5][6][7][8][9] Boiling Point 220°C - 225°CSlightly lower than n-Tridecane (235°C)
Key Structural Feature Mid-chain branchingChiral center at C6 (isolated as racemate)

Workflow Visualization

The following logic flow illustrates the subtraction and selection mechanism required to isolate the target from the crude matrix.

IsolationWorkflow Crude Crude Oil Feedstock Distillation Step 1: Fractional Distillation (Atmospheric & Vacuum) Crude->Distillation Kerosene Kerosene/Diesel Cut (215°C - 235°C) Distillation->Kerosene Target BP Range Urea Step 2: Urea Adduction (Removes n-Alkanes) Kerosene->Urea UreaSolid Solid Adduct (n-Tridecane, etc.) DISCARD Urea->UreaSolid UreaLiq Supernatant (Branched + Cyclic) Urea->UreaLiq Thiourea Step 3: Thiourea Adduction (Selects Branched Alkanes) UreaLiq->Thiourea ThioLiq Supernatant (Cyclics/Aromatics) DISCARD Thiourea->ThioLiq ThioSolid Solid Adduct (Branched Alkanes) Thiourea->ThioSolid Shape Selectivity Decomp Adduct Decomposition (Water/Heat) ThioSolid->Decomp PrepGC Step 4: Preparative GC (Isomer Resolution) Decomp->PrepGC Final Purified 6-Ethyl-2-methyldecane PrepGC->Final

Figure 1: The isolation logic relies on "Negative Selection" (Urea removing straight chains) followed by "Positive Selection" (Thiourea capturing branched chains) before final chromatographic resolution.

Detailed Protocols

Step 1: Pre-Fractionation (Distillation)

Objective: Reduce matrix complexity by isolating the C12-C14 boiling range. Mechanism: 6-Ethyl-2-methyldecane boils between 220°C and 225°C. We must remove light naphtha and heavy vacuum gas oils.

  • Equipment: Spinning Band Distillation Column (minimum 50 theoretical plates) or ASTM D2892 apparatus.

  • Procedure:

    • Perform atmospheric distillation up to 200°C to remove volatiles.

    • Switch to vacuum distillation (reduced pressure, e.g., 10 mmHg) to prevent thermal cracking.

    • Collect Fraction: Isolate the cut corresponding to an atmospheric equivalent temperature (AET) of 215°C to 235°C .

    • QC Check: Analyze the fraction via GC-FID to confirm the presence of C13 isomers.

Step 2: Urea Adduction (The "Linear Filter")

Objective: Remove n-tridecane and other straight-chain alkanes that co-elute with the target. Mechanism: Urea forms hexagonal inclusion channels (approx. 5.5 Å diameter) that trap linear molecules but exclude branched ones like 6-ethyl-2-methyldecane due to their steric bulk [1].

  • Reagents: Saturated solution of Urea in Methanol (warm).

  • Protocol:

    • Dissolve the distillation fraction in isooctane (1:1 v/v).

    • Add the saturated Urea/Methanol solution (ratio 5:1 Urea solution to sample).

    • Stir vigorously at room temperature for 1 hour, then cool to 0°C for 4 hours.

    • Filtration: Filter the white crystalline precipitate (the n-alkane adducts) using a Buchner funnel.

    • Retention: Keep the Filtrate (liquid phase). This contains your target (branched alkanes), cyclics, and aromatics.[10]

    • Wash: Wash the filtrate with water to remove residual urea/methanol, then dry over anhydrous Na₂SO₄.

Step 3: Thiourea Adduction (The "Branched Trap")

Objective: Separate the target branched alkane from cyclic alkanes (naphthenes) and aromatics. Mechanism: Thiourea forms channels with a larger diameter (approx. 6.1 Å) than urea.[6] These channels are ideal for accommodating singly or doubly branched alkanes (like 6-ethyl-2-methyldecane) while excluding bulky multi-ring naphthenes or aromatics [2].

  • Reagents: Saturated solution of Thiourea in Methanol.

  • Protocol:

    • Take the filtrate from Step 2.

    • Add saturated Thiourea/Methanol solution (excess).

    • Stir at 0°C to 5°C for 4-6 hours to induce crystallization.

    • Filtration: Filter the solid precipitate. Crucial: Unlike Step 2, the Solid Precipitate is the target here. The liquid (containing cyclics) is discarded.

  • Recovery (Decomposition):

    • Dissolve the solid thiourea adduct in warm water (60°C). The adduct collapses, releasing the branched alkanes.

    • Extract the released oil with n-pentane.

    • Evaporate the pentane to yield a "Branched Alkane Concentrate."

Step 4: Preparative Gas Chromatography (Prep-GC)

Objective: Isolate 6-ethyl-2-methyldecane from other C13 branched isomers (e.g., 4-ethyldecane, 2,5-dimethyldecane). Mechanism: High-resolution separation based on subtle boiling point differences and van der Waals interactions with the stationary phase.

Instrument Parameters:

Parameter Setting Rationale
Column 100% Dimethylpolysiloxane (e.g., DB-1 or HP-1) Non-polar phase separates primarily by boiling point.
Dimensions Prep-scale: 10m x 0.53mm ID x 5µm film High capacity for sample loading.
Carrier Gas Hydrogen or Helium Constant flow mode (optimized for resolution).

| Oven Program | 100°C (2 min)


 2°C/min 

250°C | Slow ramp is critical for isomer separation [3]. | | Injection | Splitless (or low split) | Maximize mass on column. | | Detection | FID (with fraction collector bypass) | Non-destructive collection required. |

Collection Protocol:

  • Inject a small analytical standard of C13 isomers to identify the retention time window of 6-ethyl-2-methyldecane (typically elutes slightly before n-tridecane).

  • Inject the "Branched Alkane Concentrate" from Step 3.

  • Use a fraction collector cooled to -10°C to trap the eluent corresponding to the target peak.

  • Pool fractions from multiple runs.

Validation & Quality Control

Once isolated, the identity and purity must be confirmed using orthogonal techniques.

GC-MS Validation
  • Method: Electron Impact (EI) ionization.

  • Diagnostic Ions: Look for fragmentation patterns characteristic of the ethyl branch at C6 and methyl at C2.

    • Parent Ion: m/z 184 (often weak).

    • Key Fragments: Loss of ethyl group (M-29), loss of isopropyl (from C2 end).

  • Library Match: Compare against NIST Library (NIST23 or similar) [4].

NMR Spectroscopy[4]
  • 13C NMR: Essential for distinguishing the position of the ethyl group.

  • DEPT-135: Will differentiate CH₃ (positive), CH₂ (negative), and CH (positive) groups. The quaternary carbon at C6 (if it were quaternary) would disappear, but since it is a CH with an ethyl group, you look for the specific methine signal shifts.

Safety & Hazards

  • Crude Oil: Carcinogenic and flammable. Work in a fume hood.

  • Methanol/Urea: Toxic if ingested.

  • Hydrogen Carrier Gas: Explosion hazard; ensure leak detectors are active.

References

  • Dergipark. "Separation of n-Alkanes from Kerosene by Urea Adduction." Journal of the Faculty of Engineering and Architecture of Gazi University. Accessed October 2023. Link

  • Google Patents. "Separation of hydrocarbons by urea adduct formation (US3146225A)." Google Patents. Accessed October 2023. Link

  • Stack Exchange (Chemistry). "Separating alkane/alkene isomers on the GC." Accessed October 2023. Link

  • NIST. "Decane, 6-ethyl-2-methyl- Mass Spectrum."[5] NIST Chemistry WebBook, SRD 69. Accessed October 2023. Link

Sources

Application

Application of 6-Ethyl-2-methyldecane in phase change material research

Application Note: Characterization of 6-Ethyl-2-methyldecane as a Low-Temperature Phase Change Material (PCM) Executive Summary This guide details the protocol for evaluating 6-Ethyl-2-methyldecane (CAS: 62108-21-8), a b...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Characterization of 6-Ethyl-2-methyldecane as a Low-Temperature Phase Change Material (PCM)

Executive Summary

This guide details the protocol for evaluating 6-Ethyl-2-methyldecane (CAS: 62108-21-8), a branched C13 alkane, as a candidate for low-temperature Thermal Energy Storage (TES) . Unlike linear n-alkanes (e.g., n-Tridecane) which exhibit high crystallinity and fixed melting points, branched isomers like 6-Ethyl-2-methyldecane offer suppressed melting points and unique glass-transition behaviors. These properties make them critical candidates for biologic cold chain logistics (vaccine/tissue transport) and cryogenic heat transfer fluids.

Key Technical Value:

  • Tunable Phase Transition: Branching disrupts lattice packing, lowering

    
     significantly below the -5.4°C of its linear isomer, making it suitable for sub-zero applications.
    
  • Chemical Stability: High resistance to thermal degradation and low reactivity with encapsulation shells.

  • Eutectic Modifier: Acts as an entropy-increasing agent in binary mixtures to suppress supercooling.

Part 1: Material Verification & Pre-Screening

Before thermodynamic profiling, the structural integrity and purity of the isomer must be validated. Impurities in PCMs act as nucleation sites or melting point depressants (Raoult’s Law), skewing latent heat data.

Protocol 1.1: Structural Confirmation via GC-MS
  • Objective: Confirm isomer structure and purity >99.5%.

  • Instrument: Agilent 7890B GC with 5977B MSD (or equivalent).

  • Column: HP-5ms (30m x 0.25mm, 0.25µm film) – Non-polar stationary phase is essential for alkane separation.

  • Method Parameters:

    • Inlet: 250°C, Split ratio 50:1.

    • Carrier Gas: Helium at 1.0 mL/min constant flow.

    • Oven Program: Hold 40°C (2 min)

      
       Ramp 10°C/min to 280°C 
      
      
      
      Hold 5 min.
  • Acceptance Criteria: Single peak area >99.5%. Mass spectrum must match NIST library for 6-Ethyl-2-methyldecane (distinct fragmentation at branching points C2 and C6).

Part 2: Thermodynamic Profiling (DSC)

Differential Scanning Calorimetry (DSC) is the primary tool for determining the Phase Change Temperature (


) and Latent Heat of Fusion (

).
Protocol 2.1: Low-Temperature DSC Analysis
  • Instrument: DSC with Liquid Nitrogen Cooling Accessory (LN2), e.g., TA Instruments DSC2500.

  • Rationale: As a branched alkane, the melting point is expected to be well below 0°C. Standard refrigeration units are insufficient.

  • Sample Preparation:

    • Encapsulate 3–5 mg of liquid 6-Ethyl-2-methyldecane in Tzero Hermetic Aluminum Pans .

    • Critical Step: Weigh sample before and after sealing to ensure no volatile loss.

  • Thermal Program:

    • Equilibrate: at -120°C.

    • Isothermal: 5 min (ensure full solidification/vitrification).

    • Ramp 1 (Heating): 5°C/min to 25°C. (Captures

      
       and 
      
      
      
      ).
    • Isothermal: 2 min.

    • Ramp 2 (Cooling): 5°C/min to -120°C. (Captures

      
       and Supercooling 
      
      
      
      ).
  • Data Analysis:

    • Onset Temperature (

      
      ):  The intersection of the baseline and the leading edge of the peak. This is the defined melting point.
      
    • Peak Temperature (

      
      ):  Point of maximum heat flow.
      
    • Enthalpy (

      
      ):  Integrate the area under the peak (J/g).
      

Data Output Format:

ParameterSymbolUnitExperimental Value (Typical)Significance
Melting Onset

°CDetermined via DSCCritical temperature for cold chain compliance.
Latent Heat

J/g~140 - 180Energy storage density. Branched alkanes typically have lower

than n-alkanes due to packing inefficiency.[1]
Crystallization

°C<

Indicates supercooling degree (

).
Specific Heat

J/g·KVariableSensible heat storage capacity (Liquid vs Solid).

Part 3: Reliability & Cycle Life

PCMs must undergo thousands of cycles without phase separation or chemical degradation.

Protocol 3.1: Accelerated Thermal Cycling
  • Apparatus: Thermal cycler or Peltier-controlled stage.

  • Procedure:

    • Subject the hermetically sealed sample to 50 rapid freeze-thaw cycles.

    • Range: (

      
      ) to (
      
      
      
      ).
    • Ramp rate: 10°C/min.

  • Post-Cycle Validation:

    • Re-run Protocol 2.1 (DSC).

    • Pass Criteria: Shift in

      
      ; Loss in 
      
      
      
      .
Protocol 3.2: Thermal Stability (TGA)
  • Objective: Determine the upper working temperature limit (volatility).

  • Instrument: Thermogravimetric Analyzer (TGA).

  • Method: Ramp 10°C/min from Ambient to 300°C under Nitrogen.

  • Key Metric:

    
     (Temperature at 5% mass loss). For C13 alkanes, this is typically >150°C, ensuring safety during encapsulation processes.
    

Part 4: Eutectic Engineering Logic

6-Ethyl-2-methyldecane is rarely used alone due to the cost of pure isomers. It is most effective as a Supercooling Suppressor in binary mixtures with n-Tridecane or n-Dodecane.

Mechanism: The branched structure prevents the rapid organization of the linear alkane lattice, effectively lowering the eutectic point and preventing "hard" freezing in hydraulic lines.

PCM_Engineering_Workflow Raw_Material 6-Ethyl-2-methyldecane (Branched C13) QC_Check GC-MS Purity (>99.5%) Raw_Material->QC_Check DSC_Screen DSC Analysis (-120°C to 25°C) QC_Check->DSC_Screen Decision Is Tm Suitable? DSC_Screen->Decision Binary_Mix Formulate Eutectic (Mix w/ n-Alkanes) Decision->Binary_Mix No (Adjust Tm) Direct_Use Direct Application (Cryogenic Fluid) Decision->Direct_Use Yes Encapsulation Micro-Encapsulation (Melamine/Acrylic Shell) Binary_Mix->Encapsulation Direct_Use->Encapsulation Final_App Cold Chain Storage Device Encapsulation->Final_App

Figure 1: Strategic workflow for integrating 6-Ethyl-2-methyldecane into thermal storage systems, highlighting the decision path for eutectic modification.

Part 5: Safety and Handling

  • Flammability: Like all C13 hydrocarbons, this material is combustible. Flash point is expected >90°C. Process under inert atmosphere (N2) when heating above 60°C.

  • Encapsulation: Branched alkanes can swell certain polymer shells (e.g., Polystyrene). Recommended shell materials: Melamine-Formaldehyde or PMMA (Polymethyl methacrylate).

References

  • NIST Chemistry WebBook. Decane, 6-ethyl-2-methyl- Thermochemical Data. National Institute of Standards and Technology. [Link]

  • Mehling, H., & Cabeza, L. F. (2008). Heat and Cold Storage with PCM: An Up-to-Date Introduction into Basics and Applications. Springer. [Link]

  • Venkitararaj, S., et al. (2018). Experimental study on thermal properties of organic phase change material for thermal energy storage. Journal of Energy Storage. [Link]

  • ASTM E793-06. Standard Test Method for Enthalpies of Fusion and Crystallization by Differential Scanning Calorimetry. ASTM International. [Link]

Sources

Method

Application Note: Solvent Selection and Purification Protocols for 6-Ethyl-2-methyldecane

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP).

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP).

Introduction & Physicochemical Profiling

The purification of highly branched, non-polar alkanes such as 6-Ethyl-2-methyldecane presents a unique challenge in synthetic and analytical chemistry. Because this molecule lacks functional groups capable of hydrogen bonding or dipole-dipole interactions, traditional purification methods like recrystallization or standard liquid-liquid extraction are often insufficient for removing structurally similar hydrocarbon impurities (e.g., alkenes or aromatics).

To design a self-validating purification system, we must first establish the thermodynamic and physical baseline of the target molecule[1][2].

Table 1: Physicochemical Properties of 6-Ethyl-2-methyldecane
PropertyValueCausality / Impact on Purification Strategy
Molecular Formula C₁₃H₂₈Highly saturated aliphatic chain; chemically inert to strong acids[2].
Molecular Weight 184.36 g/mol Moderate molecular weight; liquid at room temperature[2].
Density 0.755 g/cm³Significantly lighter than water; will form the upper organic phase during aqueous extractions[1].
Boiling Point 217 °C (at 760 mmHg)High boiling point necessitates vacuum distillation to prevent thermal degradation (cracking)[1].
Hydrophobicity (XLogP3) 6.7Extreme non-polarity; completely immiscible with water and highly soluble in non-polar solvents like hexane[3].

Thermodynamic Basis for Solvent Selection

The principle of "like-dissolves-like" dictates that 6-Ethyl-2-methyldecane will partition exclusively into non-polar organic solvents. However, separating the target alkane from unreacted starting materials, alkenes, or aromatic impurities requires exploiting chemical reactivity rather than mere solubility.

Alkenes and aromatics share similar boiling points and polarities with branched alkanes, making standard solvent extraction ineffective. Therefore, we utilize concentrated sulfuric acid (H₂SO₄) as a reactive "solvent"[4]. Sulfuric acid protonates the


-bonds of alkenes to form highly polar alkyl hydrogen sulfates, and sulfonates aromatic rings, forcing these impurities into the dense aqueous/acidic phase while the saturated alkane remains completely unreacted and isolated in the organic phase[5].
Table 2: Solvent Selection Matrix
Solvent / ReagentPolarity IndexRole in WorkflowRationale & Mechanism
Hexane / Pentane 0.0Carrier Solvent / Mobile PhaseReduces the viscosity of the target alkane, improving phase separation and acting as an ideal non-polar eluent for silica gel chromatography[6].
Conc. Sulfuric Acid N/A (Reactive)Chemical WashReacts with ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-bonds (alkenes/aromatics) to form water-soluble, polar adducts. Saturated alkanes are inert to H₂SO₄.
Sat. Na₂CO₃ (Aqueous) Highly PolarNeutralization WashNeutralizes residual acid in the organic phase, generating CO₂ gas and water-soluble sodium sulfate salts.
Anhydrous CaCl₂ N/A (Desiccant)Water RemovalBinds trace water from the organic phase. Preferred over sodium wire due to safety profiles[4].

Purification Workflow & Logic

The complete purification of 6-Ethyl-2-methyldecane requires a multi-stage workflow transitioning from chemical washing to adsorption chromatography, culminating in thermal fractionation.

Workflow A Crude 6-Ethyl-2-methyldecane B Chemical Washing (Conc. H2SO4) A->B C Neutralization & Aqueous Wash (Na2CO3 / Brine) B->C D Desiccation (Anhydrous CaCl2) C->D E Silica Gel Chromatography (Hexane Eluent) D->E F Vacuum Distillation (Fractional Recovery) E->F G Pure 6-Ethyl-2-methyldecane F->G

Figure 1: Multi-stage purification workflow for 6-Ethyl-2-methyldecane.

Experimental Protocols

Protocol 1: Chemical Washing & Liquid-Liquid Extraction

Objective: Remove alkenes, aromatics, and highly polar impurities.

  • Dilution: Dissolve the crude 6-Ethyl-2-methyldecane in an equal volume of high-purity

    
    -hexane. Expert Insight: While the target is a liquid, diluting it in hexane lowers the fluid viscosity, which prevents emulsion formation during vigorous shaking and sharpens the phase boundary.
    
  • Acid Washing: Transfer the organic mixture to a separatory funnel. Add 0.2 volumes of concentrated (98%) sulfuric acid (

    
    ).
    
  • Agitation & Venting: Stopper the funnel and shake vigorously for 2-3 minutes, venting frequently to release pressure.

  • Phase Separation: Allow the layers to separate. The lower acidic layer (darkened by polymerized/sulfonated impurities) will have a density

    
    , while the upper organic layer (containing the alkane) has a density 
    
    
    
    [1]. Drain and discard the lower layer. Repeat this step until the acid layer remains colorless[5].
  • Neutralization: Wash the retained organic layer with 0.5 volumes of saturated aqueous sodium carbonate (

    
    ). Caution: CO₂ gas will evolve rapidly; vent immediately.
    
  • Brine Wash: Wash with 0.5 volumes of saturated NaCl (brine) to pull microscopic water droplets out of the organic phase.

PhaseSeparation Mix Separatory Funnel (Phase Separation) Org Upper Organic Phase (Alkane + Hexane) Density < 1.0 g/cm³ Mix->Org Non-Polar Aq Lower Aqueous Phase (Acid / Impurities) Density > 1.0 g/cm³ Mix->Aq Polar/Ionic

Figure 2: Phase separation logic during the liquid-liquid extraction steps.
Protocol 2: Desiccation and Silica Gel Chromatography

Objective: Remove trace water and residual polar organic impurities.

  • Desiccation: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous Calcium Chloride (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) or Magnesium Sulfate (
    
    
    
    ) and stir for 15 minutes. Filter the solution through fluted filter paper to remove the hydrated salts.
  • Column Preparation: Pack a glass chromatography column with activated silica gel (230-400 mesh) using

    
    -hexane as the solvent[7]. Silica gel provides a highly polar stationary phase that permanently binds trace polar contaminants[6].
    
  • Elution: Load the dried organic mixture onto the column. Elute using 100%

    
    -hexane.
    
  • Fraction Collection: Because 6-Ethyl-2-methyldecane is entirely non-polar, it will not interact with the silica and will elute immediately at the solvent front (

    
    ). Collect the first major fractions.
    
Protocol 3: Vacuum Distillation

Objective: Isolate the pure target molecule from the carrier solvent.

  • Solvent Evaporation: Use a rotary evaporator (water bath at 30 °C, moderate vacuum) to gently remove the volatile

    
    -hexane (boiling point 69 °C).
    
  • Fractional Vacuum Distillation: Transfer the remaining liquid to a short-path distillation apparatus. Because the normal boiling point of 6-Ethyl-2-methyldecane is 217 °C[1], applying a high vacuum (e.g., 1-5 mmHg) will significantly lower the boiling point, preventing thermal cracking of the branched carbon skeleton.

  • Collection: Discard the initial few drops (forerun, containing any residual hexane or low-boiling trace alkanes). Collect the main fraction distilling at the stable, reduced boiling temperature. The resulting product is ultra-pure 6-Ethyl-2-methyldecane.

References

  • Chemsrc. 6-ethyl-2-methyl-decane | CAS#:62108-21-8. Retrieved from:[Link]

  • NIST WebBook. Decane, 6-ethyl-2-methyl-. Retrieved from:[Link]

  • PubChem (NIH). 6-Ethyl-2-methyldecane | C13H28 | CID 43923. Retrieved from:[Link]

  • Universal Lab. Summary of Common Organic Solvent Purification Methods Used in Laboratories. Retrieved from:[Link]

  • China University of Petroleum (via Springer). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons. Retrieved from:[Link]

Sources

Application

Application Note: Step-by-Step Alkylation Mechanisms for the Synthesis of 6-Ethyl-2-methyldecane

Introduction & Context in Drug Development Branched aliphatic chains, such as 6-ethyl-2-methyldecane, have become highly sought-after structural motifs in the design of next-generation ionizable lipids for Lipid Nanopart...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Context in Drug Development

Branched aliphatic chains, such as 6-ethyl-2-methyldecane, have become highly sought-after structural motifs in the design of next-generation ionizable lipids for Lipid Nanoparticles (LNPs)[1]. Unlike linear alkanes, which tend to crystallize and form rigid lamellar phases, methyl- and ethyl-branched alkanes perturb lipid packing[2][3]. This structural irregularity increases the lipid packing parameter, facilitating the critical transition to the inverted hexagonal (H_II) phase within the acidic endosome, thereby maximizing mRNA payload release into the cytosol[4].

Synthesizing these branched tails requires absolute regiocontrol. This application note details a self-validating, highly controlled synthetic route to 6-ethyl-2-methyldecane utilizing thermodynamic enolate chemistry and complete deoxygenation.

Retrosynthetic Strategy & Mechanistic Rationale

Direct alkylation of simple aliphatic ketones often results in intractable mixtures of regioisomers and polyalkylated byproducts due to poor differentiation between kinetic and thermodynamic enolates. To achieve absolute regiocontrol in the synthesis of the intermediate ketone (3-butyl-7-methyloctan-2-one), we employ the classic Acetoacetic Ester Synthesis [5][6].

Ethyl acetoacetate contains a highly acidic methylene group (pKa ~11) flanked by two carbonyls, ensuring that deprotonation occurs exclusively at this position. By performing two sequential, sterically controlled S_N2 alkylations, followed by saponification and decarboxylation, we construct the exact carbon skeleton required[7]. The resulting methyl ketone is then exhaustively deoxygenated via the Huang-Minlon modification of the Wolff-Kishner reduction to yield the target branched alkane[8][9].

(Note: The final product contains a chiral center at C6. This protocol yields a racemic mixture, which is advantageous for LNP applications as it further suppresses lipid crystallization).

Retrosynthesis Target 6-Ethyl-2-methyldecane Ketone 3-Butyl-7-methyloctan-2-one Target->Ketone Wolff-Kishner Deoxygenation DiAlkyl Ethyl 2-butyl-2-(4-methylpentyl) -3-oxobutanoate Ketone->DiAlkyl Decarboxylation MonoAlkyl Ethyl 2-(4-methylpentyl) -3-oxobutanoate DiAlkyl->MonoAlkyl 2nd Alkylation (1-Bromobutane) Start Ethyl Acetoacetate MonoAlkyl->Start 1st Alkylation (1-Bromo-4-methylpentane)

Figure 1: Retrosynthetic logic utilizing the Acetoacetic Ester Synthesis to ensure strict regiocontrol.

Step-by-Step Experimental Protocols

Phase 1: Thermodynamic Enolate Formation & First Alkylation

Objective: Synthesis of Ethyl 2-(4-methylpentyl)-3-oxobutanoate. Causality: Sodium ethoxide (NaOEt) is strictly chosen as the base to match the ethyl ester moiety, eliminating the risk of transesterification side products. 1-bromo-4-methylpentane is introduced first; adding the slightly bulkier electrophile to the unhindered enolate ensures optimal S_N2 kinetics before the alpha-carbon becomes sterically congested.

  • In a flame-dried, nitrogen-purged round-bottom flask, dissolve NaOEt (1.05 eq) in anhydrous ethanol.

  • Cool the solution to 0 °C and add ethyl acetoacetate (1.0 eq) dropwise. Stir for 30 minutes to ensure complete enolate formation.

  • Add 1-bromo-4-methylpentane (1.1 eq) dropwise.

  • Heat the reaction mixture to reflux (78 °C) for 4–6 hours.

  • Validation: Monitor via TLC (Hexane:EtOAc 9:1). The reaction is self-validating when the highly polar starting ester spot (stains strongly with KMnO4) completely disappears.

  • Quench with saturated aqueous NH₄Cl, extract with diethyl ether, dry over MgSO₄, and concentrate in vacuo.

Phase 2: Steric Control & Second Alkylation

Objective: Synthesis of Ethyl 2-butyl-2-(4-methylpentyl)-3-oxobutanoate. Causality: The monoalkylated beta-keto ester is less acidic than the starting material due to the electron-donating alkyl chain[10]. A stronger, sterically hindered base—Potassium tert-butoxide (KOtBu)—is required to drive quantitative enolization while preventing nucleophilic attack on the ester carbonyl (cleavage).

  • Dissolve the monoalkylated product (1.0 eq) in anhydrous THF/t-BuOH (1:1 v/v) under nitrogen.

  • Add KOtBu (1.1 eq) at 0 °C. Stir for 45 minutes to generate the enolate.

  • Introduce 1-bromobutane (1.2 eq) and heat to 65 °C for 8–12 hours.

  • Validation: GC-MS must confirm the mass shift corresponding to the addition of the butyl group, with no unreacted monoalkylated starting material remaining.

  • Perform an aqueous workup (NH₄Cl/Ether) and purify via silica gel chromatography to isolate the dialkylated ester.

Phase 3: Saponification & Decarboxylation

Objective: Synthesis of 3-Butyl-7-methyloctan-2-one. Causality: Base-catalyzed hydrolysis cleaves the ester to a beta-keto carboxylate. Subsequent acidification and heating trigger a pericyclic decarboxylation. The loss of CO₂ gas provides an irreversible thermodynamic driving force, yielding an enol that rapidly tautomerizes to the target ketone[5].

  • Suspend the dialkylated ester in a 5M NaOH aqueous solution. Reflux for 2 hours to achieve complete saponification.

  • Cool the mixture to 0 °C and carefully acidify to pH 1 using 6M HCl.

  • Heat the acidified mixture to 100 °C for 3–4 hours.

  • Validation: Completion is indicated by the cessation of CO₂ gas evolution (bubbling stops). IR spectroscopy will confirm the loss of the ester C=O stretch (~1740 cm⁻¹) and retention of the ketone C=O stretch (~1715 cm⁻¹).

  • Extract with hexane, wash with brine, dry, and concentrate.

Phase 4: Wolff-Kishner Deoxygenation (Huang-Minlon Modification)

Objective: Final reduction to 6-Ethyl-2-methyldecane. Causality: The standard Clemmensen reduction (Zn/Hg, HCl) can cause carbocation-mediated rearrangements in highly branched systems. The Wolff-Kishner reduction operates via a carbanion intermediate, preserving the carbon skeleton[11]. The Huang-Minlon modification distills off water, allowing the diethylene glycol solvent to reach 200 °C, which is necessary to overcome the activation energy for N₂ extrusion[8][12].

  • In a distillation setup, combine the ketone (1.0 eq), hydrazine hydrate (85%, 3.0 eq), KOH (3.0 eq), and diethylene glycol.

  • Reflux at 130 °C for 1.5 hours to form the hydrazone intermediate.

  • Open the distillation condenser and distill off water and excess hydrazine until the internal temperature reaches 200 °C.

  • Switch back to reflux and maintain at 200 °C for 4 hours.

  • Validation: IR spectroscopy will show the complete disappearance of the carbonyl peak. GC-MS will confirm the final molecular weight of the alkane (C₁₃H₂₈, MW = 184.36 g/mol ).

  • Cool, dilute with water, extract with pentane, wash with 1M HCl, dry, and concentrate to yield the pure branched alkane.

WK_Mechanism Ketone Ketone (3-Butyl-7-methyloctan-2-one) Hydrazone Hydrazone Intermediate Ketone->Hydrazone + Hydrazine Hydrate (- H2O) Diimide Diimide Anion (Deprotonation by KOH) Hydrazone->Diimide KOH, Heat (Distill H2O) Carbanion Alkyl Carbanion (- N2 Gas) Diimide->Carbanion 200°C Irreversible N2 Loss Alkane Alkane Product (6-Ethyl-2-methyldecane) Carbanion->Alkane Protonation (from Solvent/H2O)

Figure 2: Mechanistic pathway of the Huang-Minlon modified Wolff-Kishner deoxygenation.

Quantitative Reaction Parameters

StepReaction PhaseKey ReagentsTemp (°C)Time (h)Expected Yield (%)
1 1st AlkylationNaOEt, 1-bromo-4-methylpentane78 (Reflux)4–680–85
2 2nd AlkylationKOtBu, 1-bromobutane65 (Reflux)8–1270–75
3 DecarboxylationNaOH (aq), then HCl (aq)100 (Reflux)3–485–90
4 Wolff-KishnerN₂H₄·H₂O, KOH, Diethylene glycol2004–575–80

References

  • The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Available at:[Link]

  • Acetoacetic ester synthesis. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Acetoacetic-Ester Synthesis. Organic Chemistry Portal. Available at:[Link]

  • Ch21: Acetoacetic esters. University of Calgary, Department of Chemistry. Available at:[Link]

  • The Acetoacetic Ester Synthesis Synthesis of Methyl Ketones. UOMustansiriyah. Available at: [Link]

  • Wolff-Kishner Reduction & Huang-Minlon Modification Explained. Unacademy. Available at:[Link]

  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. Available at:[Link]

  • Wolff–Kishner reduction. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Modifying Wax Crystal Morphology Using Hydrophobized Silica Nanoparticles. ACS Publications. Available at: [Link]

  • Synthesis of CAP lipids and delivery of mRNA using CAP LNPs. ResearchGate. Available at: [Link]

  • Chemistry and Materials Research. Hartree Centre (STFC). Available at:[Link]

  • Martini 3 Coarse-Grained Force Field for cholesterol. ChemRxiv. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Resolving co-elution issues of 6-Ethyl-2-methyldecane in GC columns

Topic: Resolving Co-elution of 6-Ethyl-2-methyldecane Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 28, 2026 Introduction: The C13 Isomer Challenge Welcome to th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Co-elution of 6-Ethyl-2-methyldecane

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 28, 2026

Introduction: The C13 Isomer Challenge

Welcome to the Advanced Chromatography Support Center. You are likely here because you have encountered a fused peak or a "shoulder" in your chromatogram where 6-Ethyl-2-methyldecane (C₁₃H₂₈) should be.

This compound presents a classic "isomeric nightmare" in gas chromatography. As a branched C13 alkane, its boiling point and polarity are nearly identical to dozens of other methyl-dodecane isomers and n-tridecane. On standard non-polar columns (like 100% dimethylpolysiloxane), separation is driven almost exclusively by boiling point, leading to co-elution.

This guide moves beyond basic troubleshooting. We will apply thermodynamic selectivity and kinetic optimization to resolve this peak.

Module 1: Diagnostic & Validation

Q: How do I scientifically confirm that 6-Ethyl-2-methyldecane is co-eluting and not just tailing?

A: You cannot rely on visual peak shape alone. You must quantify the peak symmetry and use Mass Spectral (MS) deconvolution.

Step 1: Calculate Peak Symmetry (


) 
If 

for a non-polar alkane on a non-polar column, it is likely a hidden co-elution, not just column activity.

Where

is the peak width at 5% height, and

is the distance from the peak front to the maximum.

Step 2: MS Spectral Skewing Check

  • Extract the Mass Spectrum at the leading edge , apex , and trailing edge of the peak.

  • Compare the ratio of m/z 57 to m/z 71 .

  • Logic: 6-Ethyl-2-methyldecane will have a distinct fragmentation pattern compared to n-Tridecane. If the ion ratios change across the peak width, you have co-elution.

Module 2: Method Optimization (The "Software" Fix)

Q: Can I resolve this without buying a new column?

A: Often, yes. We can exploit the Van Deemter relationship to maximize efficiency (


), which increases Resolution (

).

Protocol: The "Cold Ramp" Strategy Branched alkanes have slightly different entropy of vaporization compared to linear alkanes. We can exploit this by slowing the ramp rate only during the critical elution window.

ParameterStandard SettingOptimized SettingMechanism
Carrier Gas HeliumHydrogen Higher optimal linear velocity (

) allows flatter Van Deemter curve; maintains efficiency at higher speeds.
Flow Mode Constant PressureConstant Flow Prevents loss of efficiency as column temperature increases.
Ramp Rate 10°C/min2°C/min Applied only from 180°C to 230°C (approx. elution range of C13).[1]
Injection SplitlessSplit (1:20) Reduces "band broadening" at the inlet, sharpening the peak.

The Resolution Goal: You are aiming for a resolution (


) of 

(baseline separation).

Module 3: Stationary Phase Chemistry (The "Hardware" Fix)

Q: My DB-1 (100% Dimethylpolysiloxane) column isn't working. What phase should I switch to?

A: You need to introduce a secondary separation mechanism. The DB-1 separates purely by boiling point (London Dispersion Forces). 6-Ethyl-2-methyldecane requires Shape Selectivity or Polarizability .

Option A: The Polarity Shift (Recommended First Step)

Switch to a 5% Phenyl (e.g., DB-5, HP-5) or 35% Phenyl (e.g., DB-35) phase.

  • Why? The phenyl rings in the stationary phase interact with the electron cloud of the molecule. While alkanes are non-polar, the branched structure of 6-Ethyl-2-methyldecane creates a slightly different accessible surface area for interaction compared to linear n-Tridecane.

Option B: The Shape-Selective Solution (Advanced)

If the 5% Phenyl fails, move to a Liquid Crystal stationary phase or a Cyclodextrin-based phase.

  • Why? These phases act like a "lock and key." Linear molecules (n-Tridecane) can penetrate the crystalline structure deeper than bulky, branched molecules (6-Ethyl-2-methyldecane), causing a massive shift in retention time.

Visualizing the Decision Process:

G Start Start: Co-elution Detected Check_RI Step 1: Check Kovats Index (RI) Is RI difference < 5 units? Start->Check_RI Optimize_Method Step 2: Method Optimization (Slow Ramp + H2 Carrier) Check_RI->Optimize_Method Yes (Hard to separate) Check_Res Is Resolution (Rs) > 1.5? Optimize_Method->Check_Res Success Success: Validated Method Check_Res->Success Yes Change_Phase Step 3: Change Stationary Phase Check_Res->Change_Phase No GCxGC Step 4: GCxGC (2D-GC) (Orthogonal Separation) Check_Res->GCxGC Still Failed Select_Phase Select Phase Strategy Change_Phase->Select_Phase Phenyl Option A: 5-35% Phenyl (Polarizability) Select_Phase->Phenyl General Use Shape Option B: Liquid Crystal/Cyclodextrin (Shape Selectivity) Select_Phase->Shape Complex Matrix Phenyl->Check_Res Shape->Check_Res

Figure 1: Decision tree for resolving alkane isomer co-elution. Follow the path from diagnosis to hardware changes.

Module 4: Advanced Detection (When Separation Fails)

Q: I cannot change the column or method. How do I report this peak?

A: You must use Spectral Deconvolution (requires MS).

Protocol: Quant Ion Selection You cannot use Total Ion Current (TIC) for integration. You must select "Unique Ions" (EIC - Extracted Ion Chromatogram).

  • n-Tridecane (Interferent): Dominant ions are

    
     57, 71, 85 (standard alkane series).
    
  • 6-Ethyl-2-methyldecane (Target): Look for ions resulting from cleavage at the branch points.

    • Cleavage at the ethyl group (C6 position) often yields distinctive fragments that are less abundant in linear alkanes.

    • Action: Generate an EIC for M-29 (Loss of ethyl) or specific branch fragments. Use the ratio of these unique ions to quantitate, ignoring the shared ions.

References
  • NIST Mass Spectrometry Data Center. (2025).[2] 6-Ethyl-2-methyldecane: Gas Chromatography Retention Data. National Institute of Standards and Technology.[3][4] Link

  • Restek Corporation. (2024). Optimizing GC Separations: The Van Deemter Equation in Practice. Restek Technical Library. Link

  • Agilent Technologies. (2023). GC Column Selection Guide: Separating Isomers. Agilent Technical Support. Link

  • McNair, H. M., & Miller, J. M. (2009). Basic Gas Chromatography. John Wiley & Sons.[2] (Authoritative Text on Resolution Equations).

  • Grob, R. L., & Barry, E. F. (2004). Modern Practice of Gas Chromatography. Wiley-Interscience.

Sources

Optimization

Technical Support Center: High-Purity Synthesis of 6-Ethyl-2-methyldecane

Subject: Optimization of Yield and Isomeric Purity for 6-Ethyl-2-methyldecane ( ) Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization of Yield and Isomeric Purity for 6-Ethyl-2-methyldecane (


)
Ticket ID:  CHEM-SUP-8821
Assigned Specialist:  Dr. A. Vance, Senior Application Scientist
Status:  Open
Executive Summary

You are likely synthesizing 6-Ethyl-2-methyldecane as a high-fidelity surrogate for jet fuel combustion studies or as a specific branched hydrocarbon standard. While the synthesis appears straightforward—coupling a


 fragment with a 

fragment—the challenge lies in isomeric purity .

Standard dehydration/hydrogenation protocols often lead to skeletal rearrangements (methyl shifts) that are inseparable by standard distillation. This guide prioritizes chemoselectivity to ensure >98% purity.

Module 1: The Synthetic Pathway

Before troubleshooting, verify your route matches our high-purity standard.

The "Best Practice" Route: To avoid complex separations, we recommend a convergent Grignard approach followed by Ionic Hydrogenation .

  • Precursors: 1-Bromo-4-methylpentane (Isohexyl bromide) + 3-Heptanone.

  • Intermediate: 6-Ethyl-2-methyldecan-6-ol (Tertiary Alcohol).

  • Reduction: Triethylsilane (

    
    ) + Trifluoroacetic acid (TFA).[1][2]
    

SynthesisPath Start1 1-Bromo-4-methylpentane (C6 Fragment) Grignard Grignard Formation (Mg, Et2O) Start1->Grignard Activation Start2 3-Heptanone (C7 Fragment) Inter Intermediate: 6-Ethyl-2-methyldecan-6-ol Start2->Inter Grignard->Inter Nucleophilic Addn (Low Temp) Product Target: 6-Ethyl-2-methyldecane Inter->Product Ionic Hydrogenation (Et3SiH / TFA)

Figure 1: Convergent synthesis workflow designed to minimize skeletal rearrangement.

Module 2: Troubleshooting The Grignard Coupling

User Question: "I am seeing low conversion of 3-heptanone, and my GC shows a significant amount of 3-heptanol. What went wrong?"

Diagnosis: You are likely experiencing Enolization rather than Nucleophilic Addition. 3-Heptanone has acidic


-protons. If your Grignard reagent (4-methylpentylmagnesium bromide) acts as a base rather than a nucleophile, it will deprotonate the ketone to form an enolate. Upon workup, this enolate reverts to the starting ketone, while the Grignard reagent becomes a volatile alkane (2-methylpentane). The "3-heptanol" is likely a reduction byproduct if excess Mg was present.

Corrective Protocol:

  • Temperature Control: Perform the addition at 0°C to -10°C . Lower temperatures favor kinetic nucleophilic attack over thermodynamic deprotonation.

  • Additive Strategy: Add Cerium(III) Chloride (

    
    )  (anhydrous).
    
    • Mechanism:[3][4][5][6][7] The Lanthanide salt activates the carbonyl oxygen (increasing electrophilicity) and effectively "softens" the Grignard reagent, suppressing basicity.

    • Procedure: Stir anhydrous

      
       in THF for 2 hours, add the ketone, then add the Grignard reagent at -78°C.
      
Module 3: The Critical Step (Deoxygenation)

User Question: "I used H2SO4 to dehydrate the alcohol, followed by Pd/C hydrogenation. My final NMR shows a mixture of isomers I cannot separate. Why?"

Diagnosis: You have fallen into the Carbocation Rearrangement Trap . Acid-catalyzed dehydration generates a tertiary carbocation at C6. While tertiary cations are stable, the adjacent secondary carbons allow for hydride shifts or methyl shifts to relieve steric strain before the alkene forms. Furthermore, hydrogenation of the resulting tetra-substituted alkene is sterically hindered, often leading to incomplete reduction.

The Solution: Ionic Hydrogenation Instead of a two-step Dehydration


 Hydrogenation, use Ionic Hydrogenation .[2][8] This method reduces the alcohol directly to the alkane via a carbocation intermediate that is immediately trapped by a hydride donor, preventing rearrangement.

Protocol (Self-Validating):

  • Reagents: Triethylsilane (

    
    , 2.5 equiv) and Trifluoroacetic Acid (TFA, excess).
    
  • Solvent: Dichloromethane (DCM).

  • Procedure:

    • Dissolve the tertiary alcohol in DCM with

      
      .
      
    • Add TFA dropwise at 0°C.

    • Validation: The reaction is self-indicating; the disappearance of the alcohol (monitoring by TLC/GC) without the appearance of alkene peaks confirms the pathway.

Comparison of Deoxygenation Methods:

FeatureMethod A: Dehydration +

Method B: Ionic Hydrogenation (

)
Mechanism Elimination (

)

Syn-Addition

-like Hydride Transfer
Intermediate Alkene (Mixture of Zaitsev/Hofmann)Carbocation Pair
Risk Skeletal Rearrangement (High)Rearrangement (Low - Fast Trap)
Yield 60-75% (after purification)85-95%
Purity ~85-90% (Isomeric mixture)>98%
Module 4: Decision Logic for Impurities

User Question: "My GC-MS shows a peak with M+ = 182 (not 184). Is this the alkene?"

Diagnosis: Yes. M+ 182 indicates


 (Alkene). This means your hydrogenation was incomplete or your ionic hydrogenation lacked sufficient hydride donor activity.

Use the following logic flow to troubleshoot your final product analysis:

Troubleshooting Problem Impurity Detected in GC/MS MassCheck Check Mass (M+) Problem->MassCheck M182 M+ = 182 (Alkene) MassCheck->M182 Deficiency of H M184 M+ = 184 (Alkane Isomer) MassCheck->M184 Correct Mass, Wrong RT Sol1 Cause: Incomplete Reduction Fix: Increase Et3SiH equivalents or reaction time. M182->Sol1 Sol2 Cause: Skeletal Rearrangement Fix: Lower Temp during TFA addition or switch to Barton-McCombie. M184->Sol2

Figure 2: Diagnostic logic for identifying and resolving common impurity profiles.

References
  • Ionic Hydrogenation of Tertiary Alcohols

    • Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974).
    • Context: Establishes the protocol as the gold standard for hindering rearrangement in branched systems.
  • Grignard Addition to Hindered Ketones

    • Imamoto, T., et al. (1989). Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents. Journal of the American Chemical Society.
    • Context: Explains the suppression of enoliz
  • Physical Properties & Jet Fuel Surrogates

    • PubChem Database. 6-Ethyl-2-methyldecane Compound Summary.
    • Context: Verification of molecular weight (184.36 g/mol )

Sources

Troubleshooting

Troubleshooting baseline noise in MS detection of 6-Ethyl-2-methyldecane

Technical Support Center: High Baseline & Noise Diagnostics for 6-Ethyl-2-methyldecane ( ) Current Status: Operational Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High Baseline & Noise Diagnostics for 6-Ethyl-2-methyldecane ( )

Current Status: Operational Assigned Specialist: Dr. A. Vance, Senior Application Scientist Ticket Context: User reports "high baseline noise" interfering with the detection of 6-Ethyl-2-methyldecane.[1]

Executive Summary: The "Noise" Paradox

Detecting 6-Ethyl-2-methyldecane presents a specific analytical challenge: it is a saturated, non-polar branched alkane.

If you are reporting "high noise," you are likely experiencing one of two distinct physical phenomena:

  • Ionization Failure (LC-MS): You are using ESI/APCI, which cannot effectively ionize saturated hydrocarbons.[1][2] The "noise" is simply the absence of signal, amplifying the electronic background (Shot Noise).

  • Isobaric Chemical Background (GC-MS): You are using EI, but the background "noise" contains the same alkyl fragments (m/z 43, 57, 71) as your analyte, making integration impossible.

This guide distinguishes between electronic noise, column bleed, and hydrocarbon contamination.

Phase 1: Diagnostic Triage (Start Here)[1]

Before modifying your method, you must characterize the noise. Perform the "Stop-Flow" Diagnostic immediately.

Diagnostic Workflow

G Start Start: High Baseline Observed StopFlow Action: Stop LC/GC Flow (Maintain MS Vacuum/Temp) Start->StopFlow CheckNoise Observation: Does Noise Persist? StopFlow->CheckNoise Persists YES: Noise Persists CheckNoise->Persists Signal remains high Drops NO: Noise Drops to Zero CheckNoise->Drops Signal flatlines SourceIssue Source/Detector Issue (Electronic Noise or Contaminated Source) Persists->SourceIssue ChemIssue Chemical/Chromatographic Issue (Solvent, Gas, or Column Bleed) Drops->ChemIssue

Figure 1: The Stop-Flow Diagnostic Logic. Use this to isolate the noise source from the sample introduction system.

Phase 2: GC-MS Troubleshooting (Primary Method)

Context: 6-Ethyl-2-methyldecane is volatile and non-polar, making GC-EI (Electron Ionization) the gold standard for detection.[1]

Q1: My baseline is rising, and the noise obscures my analyte. Is this column bleed?

A: You must validate this by looking at the specific ions in the noise, not just the Total Ion Chromatogram (TIC).

The Mechanism:

  • Column Bleed (Siloxanes): Occurs when the polysiloxane stationary phase degrades (cyclic siloxanes).[3]

  • Hydrocarbon Contamination: Occurs from pump oil backstreaming, finger oils, or dirty carrier gas.

The Protocol: Open the mass spectrum of the baseline noise (not a peak). Compare the dominant ions against the table below.

Noise TypeCharacteristic Ions (m/z)SourceCorrective Action
Siloxane Bleed 73, 207, 281, 355 Column degradation, Septum bleedBake out column; Change Septum; Check max temp limits.[1]
Hydrocarbon 43, 57, 71, 85 Pump oil, Fingerprints, Gas impuritiesCRITICAL: These are the same ions as your analyte. You must clean the source or add gas traps.
Air/Water 18, 28, 32 Leak in systemTighten ferrules; Check tuning gas (PFTBA) ratios.

Why this matters for 6-Ethyl-2-methyldecane: Your analyte (


) fragments heavily in EI.[1] Its base peaks are likely m/z 43 (

) and m/z 57 (

)
[1].[1] If your background noise is dominated by m/z 57 (Hydrocarbon background), you have zero chemical selectivity. You cannot "subtract" this noise effectively because it saturates the detector.

Corrective Workflow:

  • Replace the Inlet Liner: Non-polar alkanes stick to active sites in dirty liners, causing "ghost" baselines. Use a deactivated, splitless liner with glass wool.

  • Gas Trap Installation: Install a high-capacity hydrocarbon trap on your Helium line.[1]

Phase 3: LC-MS Troubleshooting (The "Wrong Tool" Scenario)
Q2: I am using LC-MS (ESI+) and see no signal, just baseline hash. What is wrong?

A: You are likely using the wrong ionization technique.

The Mechanism: Electrospray Ionization (ESI) relies on the analyte accepting a proton (


) or an adduct (

).
  • 6-Ethyl-2-methyldecane has no functional groups (no -OH, -NH, -COOH) to accept a charge.[1]

  • It has a very low proton affinity.[1][2]

  • Result: The molecule remains neutral and is pumped away by the vacuum system undetectable. The "noise" you see is the detector trying to amplify zero signal.

The Solution: Switch to APPI (Atmospheric Pressure Photoionization) If you must use LC-MS, you need a mechanism that doesn't rely on protonation sites.[1]

  • Switch Source: Use APPI or APCI (Atmospheric Pressure Chemical Ionization).[1]

  • Mechanism: APPI uses a Krypton lamp (10 eV or 10.6 eV) to eject an electron directly from the molecule [2].[1]

  • Dopant Strategy: Saturated alkanes have high ionization energies (often > 10 eV).[1] You may need a Dopant (e.g., Toluene or Acetone) to act as a charge transfer agent.[4]

    • Protocol: Add 5% Toluene to your mobile phase.[1] The lamp ionizes the Toluene, which then transfers the charge to your alkane.

Ionization Analyte 6-Ethyl-2-methyldecane (Neutral) ESI ESI Source (Proton Transfer) Analyte->ESI No Basic Sites APPI APPI Source (Photon Interaction) Analyte->APPI 10eV Photon ResultFail No Ionization (High Baseline Noise) ESI->ResultFail ResultSuccess Radical Cation [M]+. (Detectable Signal) APPI->ResultSuccess

Figure 2: Ionization compatibility logic.[1] ESI is physically incapable of ionizing saturated alkanes, resulting in apparent noise.

Phase 4: Data Processing & Signal Enhancement
Q3: I have a signal, but the S/N ratio is poor. How do I improve detection limits?

A: Move from Full Scan to SIM (Selected Ion Monitoring) or MRM (Multiple Reaction Monitoring).[1]

Since 6-Ethyl-2-methyldecane fragments extensively, the molecular ion (


, m/z 184) will be very low abundance (often <5% relative abundance).[1]

Optimization Protocol:

  • Run a Standard: Inject a high concentration standard in Full Scan mode (m/z 35–250).

  • Identify Target Ions: Do not track m/z 184. Track the stable carbocation fragments.

    • Quantifier Ion:m/z 57 (usually the base peak for branched alkanes).

    • Qualifier Ions:m/z 43, 71, 85 .

  • Background Subtraction:

    • In your software, select a region of the baseline immediately before the peak.

    • Subtract this spectrum from your peak spectrum.[1]

    • Self-Validation: If the subtracted spectrum still shows m/z 207 (Siloxane), your column bleed is co-eluting, and you must change the temperature ramp.

Summary of Specifications
ParameterSpecification for 6-Ethyl-2-methyldecane
Formula

Molecular Weight 184.36 Da
Preferred Method GC-MS (EI)
Alternative Method LC-MS (APPI with Toluene dopant)
Dominant Noise Source Hydrocarbon background (m/z 57) or Siloxane Bleed (m/z 207)
Key Fragments (EI) 43, 57, 71 (Track these for SIM)
References
  • NIST Mass Spectrometry Data Center. (2023).[1] Decane, 6-ethyl-2-methyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][5] Retrieved from [Link]

  • Robb, D. B., et al. (2000). Atmospheric Pressure Photoionization: An Ionization Method for Liquid Chromatography-Mass Spectrometry. Analytical Chemistry.
  • Agilent Technologies. (2020).[1] Troubleshooting GC/MS Baseline Issues. Agilent Technical Support Resources. Retrieved from [Link]

  • Restek Corporation. (2022).[1] Troubleshooting GC-MS: Bleed vs. Noise. Restek Technical Guides. Retrieved from [Link]

Sources

Optimization

Improving separation efficiency of 6-Ethyl-2-methyldecane isomers

Introduction Welcome to the Separation Science Technical Support Center. You are likely here because you are encountering difficulties resolving 6-Ethyl-2-methyldecane (a C13 branched alkane) from its constitutional isom...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Separation Science Technical Support Center. You are likely here because you are encountering difficulties resolving 6-Ethyl-2-methyldecane (a C13 branched alkane) from its constitutional isomers (such as 5-ethyl-2-methyldecane or n-tridecane) or separating its enantiomers.

Separating C13 alkane isomers is a classic "critical pair" challenge. The separation is governed almost entirely by weak London Dispersion Forces , meaning differences in boiling points are microscopic (


), and polarity differences are negligible.[1]

This guide moves beyond basic "method optimization" and treats your GC and Prep-scale workflows as thermodynamic systems that must be tuned for shape selectivity and entropy of mixing .

Module 1: Analytical Gas Chromatography (GC)

Core Troubleshooting: Constitutional Isomer Co-elution

User Issue: "My 6-ethyl-2-methyldecane peak is merging with other C13 isomers (like n-tridecane or methyl-dodecanes). I cannot get baseline resolution (


)."
The Mechanistic Cause

On standard non-polar columns (100% Dimethylpolysiloxane, e.g., DB-1, HP-1), separation is driven 95% by vapor pressure (boiling point). Since 6-ethyl-2-methyldecane and its isomers have nearly identical boiling points (~217–225°C), the stationary phase cannot discriminate between them based on volatility alone.[2][3][1]

Protocol: Tuning for Shape Selectivity

To resolve these, you must exploit molecular shape (entropy) rather than just boiling point (enthalpy).[1]

Step 1: Phase Selection (The "Shape" Factor) Switch from a 100% Methyl polysiloxane to a phase with slight phenyl content or shape-selective characteristics.[2][3][1]

  • Recommended: 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5) or, for maximum shape discrimination, a Liquid Crystal stationary phase (if available) or a Cyclodextrin-doped phase.[2]

  • Why? The bulky "ethyl" group at the C6 position creates a larger hydrodynamic volume compared to a linear chain.[3][1] A phase that creates a "slot" (like liquid crystals) or has pi-pi interactions (phenyl) will retard the linear isomers (n-tridecane) more than the branched globular ones, increasing

    
     (separation factor).[1]
    

Step 2: Thermal Tuning (The "Isothermal" Effect) Fast ramps (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) mask subtle retention differences.[1]
  • Action: Implement a mid-run isothermal hold.

  • Protocol:

    • Ramp 1:

      
       @ 
      
      
      
      (Fast to get close).
    • Critical Hold: Hold at

      
       for 10–15 minutes. (This is approx. 
      
      
      
      below the BP, maximizing interaction time).
    • Ramp 2:

      
       @ 
      
      
      
      .
Data Validation: Kovats Retention Index (RI)

Do not rely on retention time.[3][1] You must calculate the Retention Index (RI) to confirm identity.[3][1]

CompoundApprox.[3][1][4][5][6][7][8][9][10] RI (DB-1 Non-polar)Approx.[2][3][1] RI (DB-Wax Polar)
6-Ethyl-2-methyldecane ~1260 - 1285 ~1300
n-Tridecane (C13)1300 (Definition)1300
n-Tetradecane (C14)1400 (Definition)1400

Note: Branched alkanes generally elute before their linear counterparts on non-polar phases due to lower boiling points and more compact shapes.[2]

Module 2: Chiral Separation (Enantiomers)

User Issue: "I need to separate the (6R) and (6S) enantiomers of 6-ethyl-2-methyldecane. My standard column shows only one peak."

The Mechanistic Cause

6-Ethyl-2-methyldecane is chiral at Carbon 6 (bonded to: -H, -Ethyl, -Isobutyl-like group, -Butyl-like group).[2][3] Standard GC phases are achiral; they interact identically with both enantiomers.[3][1]

Protocol: Cyclodextrin-Mediated Separation

You require a Chiral Stationary Phase (CSP) .[2][3][1][9] For branched alkanes, derivatized ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-Cyclodextrins are the gold standard.[2][1]

Experimental Workflow:

  • Column: Rt- ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    DEXsm  or Chirasil- 
    
    
    
    -Dex
    .[2][1]
    • Mechanism:[2][3][1][9][11] The cyclodextrin forms a "bucket".[3][1] The enantiomer that fits better into the hydrophobic cavity will be retained longer.[3][1]

  • Carrier Gas Velocity: Reduce linear velocity (

    
    ) to 20–25 cm/sec (Helium).
    
    • Why? Chiral recognition is a slow equilibrium process.[3][1] High flow rates do not allow enough time for the "guest" (alkane) to dock into the "host" (cyclodextrin).[3][1]

  • Temperature: Low is better.

    • Run isothermally at

      
      .
      
    • Thermodynamics: Enantioseparation (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ) is enthalpy-driven.[2][1] Higher temperatures increase molecular vibration, disrupting the delicate host-guest inclusion complex.[2][3][1]
      

Module 3: Preparative Isolation (Scale-Up)

User Issue: "I need 50 mg of pure isomer for toxicology/combustion studies. How do I scale up?"

Decision Matrix: Distillation vs. Prep-GC
  • Scenario A: Boiling Point ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (Constitutional Isomers) [1]
    
    • Method: Spinning Band Distillation.[2][3][1]

    • Equipment: 80-100 theoretical plate column (e.g., B/R Instrument).

    • Vacuum: Essential (reduce BP to prevent thermal cracking).[3][1] Operate at 10-20 mmHg.

  • Scenario B: Boiling Point

    
     or Enantiomers 
    
    • Method: Preparative Gas Chromatography (Prep-GC).[2][3][1]

    • Trap: Cryogenic trap (liquid ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       or dry ice/acetone) is mandatory.[1] C13 alkanes form aerosols easily; simple cold surfaces often fail to capture the "fog."[3][1] Use a glass wool-packed trap to increase surface area.[2][3][1]
      

Visual Troubleshooting Guides

Figure 1: Method Development Decision Tree

Caption: Logical workflow for selecting the correct separation modality based on isomer type and scale.

G start START: Define Separation Goal q1 Isomer Type? start->q1 const Constitutional Isomers (e.g., vs n-Tridecane) q1->const stereo Stereoisomers (R vs S Enantiomers) q1->stereo q2_const Boiling Point Delta? const->q2_const chiral_col Chiral GC (Beta-DEX Phase) stereo->chiral_col large_delta > 2°C Diff q2_const->large_delta small_delta < 2°C Diff q2_const->small_delta distill Spinning Band Distillation large_delta->distill gc_opt GC Optimization (Shape Selectivity) small_delta->gc_opt check_res Rs > 1.5? gc_opt->check_res Check Resolution success Proceed to Quantification check_res->success Yes fail Decrease Temp Ramp Increase Film Thickness check_res->fail No fail->gc_opt

Figure 2: Co-elution Troubleshooting Workflow

Caption: Step-by-step diagnostic loop for resolving merging peaks in C13 alkane analysis.

Troubleshooting Problem Problem: Peaks Co-eluting Step1 Check Retention Index (RI) Is it consistent with C13 branched? Problem->Step1 Branch1 RI matches n-Alkane (e.g., 1300, 1400) Step1->Branch1 Sol1 Contamination Issue Clean Injector Liner Branch1->Sol1 Yes Branch2 RI is correct but peaks overlap Branch1->Branch2 No Action1 Reduce Ramp Rate (Try 2°C/min) Branch2->Action1 Check1 Improved? Action1->Check1 Action2 Change Stationary Phase (Use Phenyl or Cyclodextrin) Check1->Action2 No Success Method Validated Check1->Success Yes

References

  • NIST Mass Spectrometry Data Center. (2023).[3][1] Decane, 6-ethyl-2-methyl- Properties and Retention Indices.[2][3][1][7][12] NIST Chemistry WebBook, SRD 69.[3][1] [Link][1]

  • Soják, L., et al. (1980).[3][1][10] Gas chromatography of all C15-C18 linear alkenes on capillary columns with very high resolution power. Journal of Chromatography A, 195(1), 43-64.[1][10] (Foundational text on alkane isomer separation logic). [Link]

  • Schurig, V. (2001).[3][1] Separation of enantiomers by gas chromatography.[3][1][13] Journal of Chromatography A, 906(1-2), 275-299.[2][1] (Authoritative source on Cyclodextrin mechanisms).[3][1] [Link]

  • Kováts, E. (1958).[3][1] Gas-chromatographische Charakterisierung organischer Verbindungen.[2][3][1][13] Helvetica Chimica Acta, 41(7), 1915-1932.[1] (The definitive source for the Retention Index system used in Module 1). [Link]

Sources

Troubleshooting

Minimizing degradation of 6-Ethyl-2-methyldecane during thermal analysis

Topic: Minimizing Degradation During Thermal Analysis CAS: 62108-21-8 | Formula: Support Tier: Level 3 (Senior Application Scientist) Introduction Welcome to the Technical Support Center. You are likely analyzing 6-Ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Degradation During Thermal Analysis CAS: 62108-21-8 | Formula:


Support Tier:  Level 3 (Senior Application Scientist)

Introduction

Welcome to the Technical Support Center. You are likely analyzing 6-Ethyl-2-methyldecane , a branched alkane often used as a surrogate in jet fuel studies or as a specialized solvent.

The Core Challenge: Users frequently misinterpret evaporation as degradation . With a boiling point of approximately 222°C [1], this compound will volatilize long before it thermally cracks under standard atmospheric pressure. Furthermore, its branched structure (specifically the tertiary carbons at positions 2 and 6) makes it highly susceptible to oxidative attack if your purge gas is compromised [2].

This guide provides a self-validating protocol to distinguish physical phase transitions from chemical breakdown and to minimize artifactual degradation.

Module 1: The Chemistry of Instability

To prevent degradation, you must understand its mechanism. 6-Ethyl-2-methyldecane is generally stable, but it has two specific vulnerabilities during thermal analysis:

  • Oxidative Attack (The "Hidden" Variable): Unlike linear alkanes (e.g., n-tridecane), this isomer possesses tertiary carbons (at the ethyl and methyl branch points). Tertiary C-H bonds have lower bond dissociation energy (~96 kcal/mol) compared to secondary (~99 kcal/mol) or primary (~101 kcal/mol) bonds [3].

    • Consequence: If your DSC/TGA cell has even trace oxygen (>10 ppm), the tertiary hydrogens will be abstracted, initiating a radical oxidation chain reaction well below the theoretical cracking temperature.

  • Thermal Cracking (Homolysis): At temperatures exceeding 350°C (in inert atmosphere), the carbon backbone undergoes homolytic fission.

    • Consequence: This results in the formation of smaller alkenes and alkanes.[1][2] This is the true "degradation" you are likely trying to characterize or avoid.

Module 2: Validated Experimental Protocols

Sample Preparation & Pan Selection

CRITICAL: Do not use open pans. The competition between evaporation and degradation renders open-pan data useless for stability determination.

ParameterRecommendationTechnical Rationale
Pan Type Hermetic Aluminum (Cold-welded)Prevents premature evaporation. Keeps the sample in the liquid phase to higher temperatures, allowing detection of chemical degradation rather than just boiling.
Lid Configuration Pinhole (50-75 µm) Creates a "Self-Generated Atmosphere." The escaping vapor purges the immediate vicinity of the sample, suppressing oxidation and stabilizing the boiling plateau.
Sample Mass 5 – 10 mg Large enough to minimize surface-to-volume ratio effects (oxidation), small enough to prevent thermal gradients.
Crucible Material Aluminum (Standard)Inert for alkanes. Use Gold/Platinum only if using catalytic additives or temperatures >600°C.
Instrument Configuration (Self-Validating System)

To ensure your data is real, you must validate the atmosphere.

  • Purge Gas: Nitrogen (

    
    ) or Argon (
    
    
    
    ) at 50 mL/min .
  • Validation Step: Before running your expensive sample, run a Titanium or Copper gettering test (or a standard oxidation induction test with Indium) to verify oxygen levels are below detection limits.

Workflow Visualization

The following diagram outlines the decision-making process for setting up your experiment to minimize degradation artifacts.

G Start Start: 6-Ethyl-2-methyldecane Analysis Goal Goal: Measure Thermal Stability? Start->Goal PanSelect Select Hermetic Pan + Pinhole Goal->PanSelect Atmosphere Purge: N2 or Ar (50 mL/min) PanSelect->Atmosphere RunType Is T_boil (222°C) < T_degradation? Atmosphere->RunType HighPressure Use High-Pressure Capsule (Au/Steel) RunType->HighPressure Yes (Prevent Boiling) StandardDSC Standard DSC/TGA RunType->StandardDSC No (Open/Standard) Result1 Result: Chemical Degradation Observed HighPressure->Result1 Successful Containment Result2 Result: Evaporation Observed (Artifact) StandardDSC->Result2 Sample Evaporates First

Caption: Decision workflow for selecting the correct containment strategy to distinguish degradation from evaporation.

Module 3: Troubleshooting & FAQs

Q1: My TGA curve shows 100% mass loss by 230°C. Did my sample degrade?

Diagnosis: Likely No . Explanation: You are observing the boiling point (~222°C). In a standard TGA (even with a pinhole), the vapor pressure of 6-Ethyl-2-methyldecane overcomes the ambient pressure, and the sample evaporates. Solution:

  • Check the Derivative TGA (DTG) curve. A single, smooth peak indicates evaporation.

  • Degradation (cracking) typically appears as jagged, multi-step weight losses or leaves a carbonaceous char (residue) at higher temperatures (>350°C).

  • Fix: To measure thermal stability beyond the boiling point, you must use a High-Pressure DSC (HPDSC) or a sealed glass ampoule technique.

Q2: I see a small exothermic peak at 180°C in DSC. Is this degradation?

Diagnosis: This is likely Oxidation . Explanation: Pure thermal cracking is endothermic (bond breaking). An exothermic event at 180°C suggests your purge gas is contaminated with oxygen, reacting with the tertiary carbons [3]. Troubleshooting Steps:

  • Check Gas Lines: Ensure you are using high-purity

    
     (99.999%).
    
  • Leak Check: Verify the O-rings on your furnace are intact.

  • Getter Trap: Install an oxygen trap on the gas line immediately before the instrument.

Q3: How do I clean the crucible after a degradation run?

Protocol: If you successfully degraded the sample (cracking), you likely have carbon soot.

  • Burn-off: Heat the crucible in Air (switch gas) to 600°C for 30 minutes. The carbon will oxidize to

    
    .[3]
    
  • Chemical Clean: If residue remains, soak in concentrated nitric acid (for platinum/ceramic only—never use acid on aluminum pans).

Module 4: Diagnostic Logic Tree

Use this logic tree to interpret your thermal curves.

Troubleshooting Obs Observation: Mass Loss or Heat Flow TempCheck Temperature < 250°C? Obs->TempCheck EndoExo Endothermic or Exothermic? TempCheck->EndoExo Yes Crack Thermal Cracking (Degradation) TempCheck->Crack No (>300°C) Evap Evaporation (Physical) EndoExo->Evap Endothermic (Heat Absorbed) Oxid Oxidation (Contamination) EndoExo->Oxid Exothermic (Heat Released)

Caption: Logic tree for distinguishing between evaporation, oxidation, and true thermal cracking based on signal type and temperature.

References

  • NIST Mass Spectrometry Data Center. (2023). Decane, 6-ethyl-2-methyl-.[4][5][6][7][8] National Institute of Standards and Technology. [Link]

  • Ginosar, D. M., et al. (2011). Thermal stability of cyclopentane as an Organic Rankine Cycle working fluid. Energy & Fuels.[1][3][9] (Contextual reference on alkane stability mechanisms). [Link]

  • McKee, W. C., & Schleyer, P. v. R. (2013).[10] Correlation Effects on the Relative Stabilities of Alkanes.[10][11][12] Journal of the American Chemical Society.[10] (Mechanistic insight on branched alkane stability). [Link]

  • TA Instruments. (n.d.). Thermal Analysis of Volatiles: Selecting the Right Pan.[9] (General protocol grounding). [Link]

Sources

Optimization

Section 1: Understanding the Core Challenge &amp; Physicochemical Properties

Welcome to the Technical Support Center for the purification of 6-Ethyl-2-methyldecane. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to em...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 6-Ethyl-2-methyldecane. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to refine your distillation processes effectively. The purification of specific, highly-branched alkane isomers presents unique challenges, primarily due to the presence of other isomers with very similar physical properties. This guide is structured to address these challenges head-on, moving from fundamental concepts to specific, actionable troubleshooting advice.

The primary difficulty in recovering pure 6-Ethyl-2-methyldecane lies in separating it from other C13H28 isomers that may be present from synthesis or as impurities in commercial-grade material. Branched alkanes have boiling points that are often very close to one another, making simple distillation ineffective.[1][2][3] Therefore, high-efficiency fractional distillation is the required approach.[4][5][6]

Success depends on exploiting the subtle differences in vapor pressure between your target compound and its impurities. This requires a firm grasp of its physical properties.

Table 1: Physicochemical Properties of 6-Ethyl-2-methyldecane

PropertyValueSource
Molecular Formula C₁₃H₂₈[7][8][9]
Molecular Weight 184.36 g/mol [7][10][11]
Boiling Point 217 °C (at 760 mmHg)[7]
Density 0.755 g/cm³[7]
Flash Point 149.8 °C[7]

The relatively high boiling point suggests that vacuum distillation is a highly recommended technique to prevent potential thermal degradation and to improve separation efficiency by increasing the relative volatility of the components at lower temperatures.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my 6-Ethyl-2-methyldecane sample still impure after a standard distillation?

A: The most probable cause is the presence of other C13H28 isomers. These molecules have similar molecular weights and structures, leading to very close boiling points that cannot be resolved by simple distillation.[2] Effective separation requires high-efficiency fractional distillation, potentially under vacuum, to magnify the small differences in volatility.

Q2: Should I use atmospheric or vacuum distillation?

A: While atmospheric distillation is possible (Boiling Point 217 °C), vacuum distillation is strongly recommended for two primary reasons:

  • Preventing Degradation: Alkanes can undergo thermal cracking at high temperatures, breaking C-C bonds to form smaller, unwanted hydrocarbons.[4][5][12] Operating under vacuum lowers the boiling point significantly, mitigating this risk.

  • Improving Separation: The relative volatility (α) between closely boiling isomers often increases as pressure decreases. This can make a difficult separation at atmospheric pressure more manageable under vacuum.

Q3: How do I select the appropriate distillation column for this separation?

A: The key parameter is the column's efficiency, measured in theoretical plates. For separating isomers, a column with a high number of theoretical plates is essential.

  • Packed Columns: Columns packed with structured packing (like Sulzer or Mellapak) or random packing (like Raschig rings or Helices) are common in laboratory and pilot scales. They offer a large surface area for vapor-liquid equilibrium to occur.

  • Vigreux Columns: While simple to use, these generally provide low efficiency and are unsuitable for difficult separations like this one. You must choose a column with a low Height Equivalent to a Theoretical Plate (HETP) value to maximize separation efficiency within a reasonable column length.

Q4: My product yield is significantly lower than expected. What are the likely causes?

A: Low yield can stem from several factors:

  • System Leaks: In vacuum distillation, even a small leak will compromise the system's vacuum level, leading to an increased boiling point and potential loss of product.

  • Excessive Reflux Ratio: While a high reflux ratio improves separation, setting it too high means very little product is being collected as distillate.

  • Column Holdup: A significant amount of your material can be held up on the packing of the column, especially with high-surface-area packings.

  • Thermal Degradation: If operating at too high a temperature, some of your product may be degrading in the reboiler flask.

Section 3: In-Depth Troubleshooting Guide

This section provides a structured approach to solving common problems encountered during the purification of 6-Ethyl-2-methyldecane.

Problem: Poor Separation (Product Contaminated with Isomers)

This is the most common and critical issue. If your post-distillation analysis (e.g., by GC-MS) shows significant isomeric impurities, follow this workflow.

Troubleshooting Workflow for Poor Separation

G start Poor Product Purity (Isomeric Impurities) q1 Is column efficiency adequate? (High number of theoretical plates) start->q1 a1_no Action: Switch to a more efficient column (e.g., structured packing) or increase packed length. q1->a1_no No q2 Is the reflux ratio optimized? q1->q2 Yes a1_no->q2 a2_no Action: Increase reflux ratio incrementally (e.g., from 5:1 to 10:1). Monitor purity at each step. q2->a2_no No q3 Is the system under vacuum? q2->q3 Yes a2_no->q3 a3_no Action: Implement vacuum distillation to increase relative volatility. q3->a3_no No a3_yes Action: Optimize vacuum level. A deeper, stable vacuum may improve separation. Check for leaks. q3->a3_yes Yes q4 Is the boil-up rate stable and controlled? a3_no->q4 a3_yes->q4 a4_no Action: Ensure steady heat input. Avoid bumping or flash boiling, as this disrupts equilibrium. q4->a4_no No end_node Purity Improved q4->end_node Yes a4_no->end_node

Caption: Troubleshooting flowchart for improving product purity.

Problem: Unstable Boiling (Bumping) or Pressure Fluctuations
  • Causality: This occurs when the liquid in the reboiler superheats before boiling, causing a sudden, violent vaporization. In vacuum systems, this is exacerbated by the lack of air to form nucleation sites.

  • Self-Validating Protocol:

    • Introduce Nucleation Sites: Before heating, add fresh boiling chips or a magnetic stir bar to the reboiler flask. Never add them to a hot liquid.

    • Ensure Smooth Stirring: If using a stir bar, ensure the stirring is vigorous enough to create a vortex before applying heat. This provides constant agitation and prevents superheating.

    • Implement a Nitrogen/Argon Bleed (for Vacuum): Introduce a very fine stream of inert gas through a long capillary tube directly into the liquid. This provides a constant stream of nucleation points, ensuring smooth boiling. The bleed rate must be carefully controlled to avoid disrupting the vacuum level.

Section 4: Experimental Protocol Guide

Protocol: High-Efficiency Fractional Vacuum Distillation of 6-Ethyl-2-methyldecane

This protocol assumes a starting material contaminated with closely boiling isomers.

  • System Setup:

    • Assemble a fractional distillation apparatus using a well-insulated, high-efficiency packed column (minimum 20 theoretical plates).

    • Place the crude 6-Ethyl-2-methyldecane into a round-bottom flask (reboiler), filling it to no more than two-thirds capacity.

    • Add a magnetic stir bar for smooth boiling.

    • Connect the reboiler, column, distillation head with a condenser, and collection flask(s). Ensure all glass joints are properly sealed with a vacuum-compatible grease.

    • Connect a vacuum pump with a cold trap (liquid nitrogen or dry ice/acetone) and a vacuum gauge.

  • Establishing Vacuum:

    • Start the stirrer.

    • Slowly open the connection to the vacuum pump and evacuate the system to the target pressure (e.g., 10 mmHg). A stable vacuum is critical; ensure there are no leaks.

  • Initiating Distillation:

    • Once the vacuum is stable, begin gently heating the reboiler using a heating mantle.

    • Observe the liquid for the onset of smooth boiling.

    • Watch for the vapor to slowly rise through the column packing. This process, called "wetting the column," should be gradual to establish the vapor-liquid equilibrium.

  • Achieving Total Reflux & Equilibration:

    • Allow the vapor to reach the distillation head without collecting any distillate. The condensed liquid should be returning down the column. This is "total reflux."

    • Let the system equilibrate under total reflux for at least 30 minutes. You should see a stable temperature reading at the distillation head. This temperature is the boiling point of the most volatile component at your operating pressure.

  • Collecting Fractions:

    • Begin collecting the first fraction (the "forerun") at a high reflux ratio (e.g., 10:1, meaning for every 11 drops that condense, 10 return to the column and 1 is collected). The forerun will be enriched in the most volatile impurities.

    • Once the head temperature stabilizes again, switch to a new collection flask for the main fraction. Maintain a steady reflux ratio. The head temperature should remain constant throughout the collection of this pure fraction.

    • If the temperature at the head begins to rise again, it indicates a less volatile impurity is beginning to distill. Switch to a final collection flask to collect this "tail" fraction.

  • Shutdown:

    • Stop heating and allow the reboiler to cool.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Disassemble the apparatus.

  • Validation:

    • Analyze all collected fractions (forerun, main, tails) and the reboiler residue by a suitable method like GC-MS to determine the purity and confirm the identity of the separated components.

Table 2: Estimated Boiling Point of 6-Ethyl-2-methyldecane at Reduced Pressures (Note: These are estimates. Experimental values may vary.)

Pressure (mmHg)Estimated Boiling Point (°C)
760217
100~155
50~138
20~118
10~102
5~88
1~60

References

  • 6-ethyl-2-methyl-decane | CAS#:62108-21-8 | Chemsrc. (n.d.). Retrieved February 24, 2026, from [Link]

  • Chemical Properties of Decane, 6-ethyl-2-methyl- (CAS 62108-21-8). (n.d.). Cheméo. Retrieved February 24, 2026, from [Link]

  • 6-Ethyl-2-methyldecane | C13H28 | CID 43923. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

  • 6-Ethyl-2-methyldecan-4-ol | C13H28O | CID 63410109. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

  • Separation of Alkane Isomers by Exploiting Entropy Effects during Adsorption on Silicalite-1: A Configurational-Bias Monte Carlo Simulation Study. (2025, August 7). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Obtaining Alkanes (A-Level Chemistry). (2022, April 16). Study Mind. Retrieved February 24, 2026, from [Link]

  • Progress in the Separation and Purification of Carbon Hydrocarbon Compounds Using MOFs and Molecular Sieves. (2023, October 19). MDPI. Retrieved February 24, 2026, from [Link]

  • 3.2 Alkanes. (n.d.). chemrevise. Retrieved February 24, 2026, from [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). Retrieved February 24, 2026, from [Link]

  • CHAPTER 2 ALKANES. (n.d.). Retrieved February 24, 2026, from [Link]

  • Alkanes Part 1 - Fractional Distillation, Cracking and Combustion (AQA A level Chemistry). (2022, February 17). YouTube. Retrieved February 24, 2026, from [Link]

  • The Purification of Organic Compound: Techniques and Applications. (2024, August 9). Reachem. Retrieved February 24, 2026, from [Link]

  • High-Performance n-Hexane Purification by Nonporous Adaptive Crystals of Leaning Pillar[11]arene. (2020, June 12). CCS Chemistry. Retrieved February 24, 2026, from [Link]

  • solubility alkanes boiling points methane hydrate methane clathrate Theory of fractional distillation condensation of crude petroleum oil boiling point intermolecular bonding forces advanced A level organic chemistry revision notes. (n.d.). docbrown.info. Retrieved February 24, 2026, from [Link]

  • Purification method of high-purity organic solvent n-hexane. (n.d.). Google Patents.
  • Exploiting entropy to separate alkane isomers. (2001, January 15). ACS.org. Retrieved February 24, 2026, from [Link]

  • Decane, 6-ethyl-2-methyl-. (n.d.). NIST WebBook. Retrieved February 24, 2026, from [Link]

  • VAPOR PRESSURE. (n.d.). Retrieved February 24, 2026, from [Link]

  • Isomerization and Effect of Temperature on Alkanes Utilized by Refiners. (2022, May 27). Walsh Medical Media. Retrieved February 24, 2026, from [Link]

  • Detailed Notes - Topic 3.2. Alkanes - AQA Chemistry A-level. (n.d.). Physics & Maths Tutor. Retrieved February 24, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Temperature Programs for 6-Ethyl-2-methyldecane Retention

Executive Summary & Core Directive The Challenge: 6-Ethyl-2-methyldecane (C₁₃H₂₈, MW 184.[1]36) is a branched C13 alkane. In complex hydrocarbon matrices (e.g., jet fuels, biological lipids), it frequently co-elutes with...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Challenge: 6-Ethyl-2-methyldecane (C₁₃H₂₈, MW 184.[1]36) is a branched C13 alkane. In complex hydrocarbon matrices (e.g., jet fuels, biological lipids), it frequently co-elutes with n-dodecane (C12), n-tridecane (C13), or other isomeric branched alkanes.

The Solution: Optimization requires a transition from generic "fast GC" ramps to a selectivity-tuned temperature program . This guide provides a self-validating protocol to lock in the retention time (RT) and resolve the analyte from the "isomeric soup" using Kovats Retention Indices (RI) rather than absolute time.

Baseline Experimental Protocol (The Control)

Before troubleshooting, establish this baseline method. This system is designed to place 6-Ethyl-2-methyldecane in the optimal resolution window (


).
System Configuration
ParameterSpecificationRationale
Column 30 m x 0.25 mm ID x 0.25 µm filmPhase: 5% Phenyl-arylene (e.g., DB-5ms, HP-5). The slight polarity aids in separating isomers based on shape selectivity better than 100% dimethylpolysiloxane.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Constant flow prevents efficiency loss (Van Deemter curve) as the column heats up and viscosity increases.
Inlet Split/Splitless @ 250°CEnsure flash vaporization without thermal degradation.
Detector FID (300°C) or MS (Source 230°C)FID for quantitation (linear dynamic range); MS for identification.
The "Selectivity-Tuned" Temperature Program

Note: This program is optimized to slow the elution specifically in the C11-C14 window.

  • Initial: 60°C for 1.0 min (Solvent focusing).

  • Ramp 1: 20°C/min to 160°C (Fast transport of light solvents).

  • Ramp 2 (Critical): 3°C/min to 210°C (High-resolution window for C13 isomers).

  • Ramp 3: 30°C/min to 300°C (Bake out heavy contaminants).

  • Hold: 300°C for 5.0 min.

Troubleshooting Guide (Interactive Q&A)

Issue 1: Co-elution with n-Tridecane or n-Dodecane

Q: My 6-Ethyl-2-methyldecane peak is merging with the n-Tridecane solvent peak. How do I separate them?

A: This is a "General Elution Problem." Branched alkanes generally elute before their straight-chain counterparts on non-polar columns due to reduced Van der Waals surface area interactions.

  • The Fix: Lower the ramp rate in the critical window (160°C–210°C) from 3°C/min to 1.5°C/min .

  • The Science: Resolution (

    
    ) is a function of efficiency (
    
    
    
    ), selectivity (
    
    
    ), and retention (
    
    
    ).[2] Lowering the ramp rate effectively increases the interaction time with the stationary phase during the critical partitioning moment, maximizing
    
    
    (selectivity) between the branched isomer and the linear alkane.
Issue 2: Peak Broadening (Tailing)

Q: The peak shape is asymmetrical (tailing factor > 1.5). Is this a column issue?

A: Likely an inlet or activity issue, not the column itself.

  • The Fix:

    • Check Injection Volume: If injecting >1 µL of a polar solvent (like DCM), you may be experiencing "solvent expansion overload." Reduce to 0.5 µL.

    • Inlet Liner: Ensure you are using a deactivated liner with glass wool. Active sites can adsorb the analyte, releasing it slowly (tailing).

    • Temperature: If the inlet is too cool (<220°C), the high-boiling C13 alkane may not vaporize instantly. Increase Inlet Temp to 260°C.

Issue 3: Retention Time Drift

Q: My retention time shifts by ±0.2 minutes between runs. How can I automate identification?

A: Do not rely on absolute Retention Time (RT). Use the Kovats Retention Index (RI) .[3][4][5][6]

  • The Protocol:

    • Run a C10–C15 n-alkane standard mix under your exact method conditions.

    • Calculate the RI for your target peak using the formula in Section 4.

    • Self-Validating Check: On a DB-5 column, 6-Ethyl-2-methyldecane should have an RI between 1240 and 1280 (eluting between n-C12 and n-C13). If your calculated RI is 1300, you are looking at n-Tridecane, not your target.

Advanced Optimization & Theory (FAQ)

Visualizing the Troubleshooting Logic

TroubleshootingFlow Start Start: Evaluate Chromatogram Decision1 Problem Type? Start->Decision1 Coelution Co-elution / Poor Resolution Decision1->Coelution Peaks Merge Tailing Peak Tailing / Broadening Decision1->Tailing Asymmetry Drift RT Shifting Decision1->Drift Unstable RT Sol_Coelution Action: Decrease Ramp Rate (Optimize Selectivity) Coelution->Sol_Coelution Sol_Tailing Action: Check Inlet Temp & Liner Deactivation Tailing->Sol_Tailing Sol_Drift Action: Switch to Constant Flow & Use Kovats RI Drift->Sol_Drift

Figure 1: Decision tree for diagnosing chromatographic anomalies associated with mid-chain branched alkanes.

The Kovats Retention Index (RI) Calculation

To confirm the identity of 6-Ethyl-2-methyldecane independent of column length or flow rate changes, use the linear interpolation equation:



  • 
    : Carbon number of the n-alkane eluting before your analyte (likely n-Dodecane, C12).
    
  • 
    : Retention time of 6-Ethyl-2-methyldecane.
    
  • 
    : Retention time of n-Dodecane.[3]
    
  • 
    : Retention time of n-Tridecane.[3]
    

Why this works: The "Ethyl" and "Methyl" branches reduce the boiling point relative to the linear C13 isomer. Therefore, the RI will always be


 on a non-polar phase.
Temperature Program Visualization

TempProgram T0 Start 60°C T1 Ramp 1 Fast Transport T0->T1 20°C/min T2 Critical Zone 160°C - 210°C T1->T2 Transition T3 Elution 6-E-2-MD T2->T3 3°C/min (High Res) T4 Bake Out 300°C T3->T4 30°C/min

Figure 2: The "Selectivity-Tuned" profile. Note the shallow gradient (Red Zone) specifically targeting the elution temperature of C13 isomers.

References

  • NIST Mass Spectrometry Data Center. (2025).[6] Decane, 6-ethyl-2-methyl-.[1][6][7][8][9][10][11] NIST Chemistry WebBook, SRD 69.[12] Retrieved from [Link]

  • McNair, H. M., & Miller, J. M. (2009). Basic Gas Chromatography. John Wiley & Sons.[6] (Standard text for Temperature Programming Theory).

  • Restek Corporation. (2024). Restek Capillary Column Installation Guide: Optimizing Flows and Temperatures. Retrieved from [Link]

  • PubChem. (2025).[6][9] 6-Ethyl-2-methyldecane Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Optimization

Troubleshooting calibration curve linearity for 6-Ethyl-2-methyldecane

Topic: Troubleshooting Calibration Curve Linearity Target Compound: 6-Ethyl-2-methyldecane (CAS: 62108-21-8) Chemical Class: Branched Alkane ( ) Support Tier: Level 3 (Method Development & Validation) Introduction: The "...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Calibration Curve Linearity

Target Compound: 6-Ethyl-2-methyldecane (CAS: 62108-21-8) Chemical Class: Branched Alkane (


)
Support Tier:  Level 3 (Method Development & Validation)

Introduction: The "Invisible" Error

Welcome to the Application Support Center. You are likely here because your calibration curve for 6-Ethyl-2-methyldecane is failing linearity criteria (


, or poor residuals at the extremes).

As a branched


 alkane with a boiling point approx. 220–230°C, this compound presents a specific set of physical challenges. It is non-polar, hydrophobic, and semi-volatile. Linearity failures are rarely due to the detector itself (FID/MS are linear by nature over 

ranges); they are almost always due to sample introduction (inlet physics) or solution chemistry .

This guide abandons generic advice to focus on the specific behavior of mid-chain branched alkanes.

Diagnostic Hub: Identify Your Failure Mode

Before changing parameters, diagnose the shape of your non-linearity. Use the logic map below to direct your troubleshooting.

LinearityTroubleshooting Start Diagnostic: Curve Shape Analysis CheckRes Check Residuals Plot Start->CheckRes TypeA Drooping at High Conc. (Saturation/Loss) CheckRes->TypeA Negative Deviation (Top) TypeB Drooping at Low Conc. (Adsorption) CheckRes->TypeB Negative Deviation (Bottom) TypeC Scatter / Random (Precision) CheckRes->TypeC High RSD% SolA1 Cause: Inlet Backflash Action: Check Solvent Expansion TypeA->SolA1 SolA2 Cause: Detector Saturation Action: Adjust Gain/Split Ratio TypeA->SolA2 SolB1 Cause: Active Sites in Liner Action: Deactivated Wool/Liner TypeB->SolB1 SolB2 Cause: Solubility/Wetting Action: Change Solvent (No MeOH) TypeB->SolB2 SolC1 Cause: Integration Error Action: Check Baseline/IS TypeC->SolC1 SolC2 Cause: Autosampler Action: Check Syringe Viscosity TypeC->SolC2

Figure 1: Diagnostic logic tree for classifying linearity failures based on residual plot patterns.

Module 1: The Physics of Injection (Inlet Discrimination)

The Issue: 6-Ethyl-2-methyldecane is a "heavy" alkane relative to common solvents (Hexane, DCM). Inside a hot injector, the solvent vaporizes instantly, but the alkane droplets may remain liquid longer. If the sample isn't homogenized in the gas phase before hitting the column, you get Mass Discrimination —where the instrument "sees" less analyte than you injected, specifically at different concentrations.

Critical Protocol: Liner & Wool Selection

For branched alkanes, the liner is the reactor where vaporization occurs.

  • Do NOT use: Empty straight liners. The analyte will shoot straight past the inlet (channeling) without fully vaporizing.

  • MUST use: Deactivated Precision Liner with Glass Wool .

    • Why? The wool acts as a thermal mass and surface area multiplier. It catches the liquid droplets of 6-ethyl-2-methyldecane, holds them in the hot zone, and forces vaporization before they enter the column.

Solvent Expansion (The "Backflash" Trap)

At the high end of your calibration curve, are you losing response? You likely have Backflash . When you inject 1 µL of solvent, it expands to ~200–500 µL of gas. If this volume exceeds your liner's capacity, excess sample (enriched with your analyte) is purged out the septum purge vent or contaminates the gas lines.

Expansion Volume Table (at 250°C, 15 psi):

SolventExpansion of 1 µLRisk Level for 4mm Liner (Vol ~900 µL)
Water ~1000+ µLCRITICAL FAILURE (Do not use)
Methanol ~650 µLHigh (Avoid for alkanes)
Dichloromethane ~400 µLModerate (Safe for 1 µL)
Hexane/Isooctane ~170–200 µLIdeal

Corrective Action: Use Isooctane or Hexane as your diluent. They have low expansion coefficients and high solubility for 6-ethyl-2-methyldecane.

Module 2: The Chemistry of Preparation (Solubility & Adsorption)

The Issue: Linearity fails at the low end (low response). Mechanism: 6-Ethyl-2-methyldecane is extremely hydrophobic. If you use a polar solvent (like Methanol or Acetonitrile) for your standards, two things happen:

  • Micelle Formation: At high concentrations, the alkane aggregates, leading to inconsistent injections.

  • Glass Adsorption: In polar solvents, the hydrophobic alkane prefers the glass wall of the vial over the solvent, effectively lowering the concentration in the bulk liquid.

Standard Preparation Workflow

Follow this strict gravimetric/volumetric hybrid approach to ensure the standard is actually in the solution.

StdPrep Step1 Stock Solution Weigh ~10mg Analyte into 10mL Volumetric Flask Step2 Solvent Choice Dilute with ISOOCTANE (Not MeOH/ACN) Step1->Step2 Step3 Serial Dilution Use Class A Glassware Pre-rinse pipettes with solvent Step2->Step3 Step4 Vial Transfer Use Silanized Glass Vials Fill to >75% capacity Step3->Step4

Figure 2: Optimized standard preparation workflow to prevent solubility-driven non-linearity.

Key Technical Note: If you must use a polar solvent (e.g., for HPLC compatibility downstream), you must add a "keeper" solvent like Isopropanol (10%) to act as a bridge, though GC-FID with Hexane is vastly superior.

Module 3: Internal Standard (IS) Strategy

The Issue: Random scatter in the calibration curve (


 varies between 0.98 and 0.995).
Mechanism:  Injection volume variability. Manual injection or even autosamplers can vary by 1–2%. For an external standard method, this is fatal to high-precision linearity.
Selecting the Correct IS

For 6-Ethyl-2-methyldecane (


), the IS must mimic its boiling point and hydrophobicity exactly.
Internal Standard CandidateSuitabilityNotes
n-Tridecane-d28 Best Deuterated analog. Identical chemical behavior, separates by Mass (GC-MS) or slight RT shift.
n-Tetradecane Good Close boiling point. Good for GC-FID if it doesn't co-elute with matrix.
1-Chlorododecane Poor Different polarity. Will discriminate differently in the inlet than the alkane.
2-Methylnaphthalene Avoid Aromatic. Different adsorption profile.

Implementation:

  • Add IS to the diluent solvent, not individual vials.

  • Plot Response Ratio (Area Analyte / Area IS) vs. Concentration Ratio .

  • Do not plot absolute Area vs. Concentration.

Frequently Asked Questions (FAQ)

Q: My calibration curve intercepts the Y-axis significantly above zero. Why? A: This is usually Carryover . 6-Ethyl-2-methyldecane is "sticky."

  • Fix: Run 3 solvent blanks (Hexane) after your highest standard.

  • Fix: Increase your final oven ramp temperature to 280°C and hold for 5 minutes to bake out the column.

Q: Can I use Splitless injection for this compound? A: Yes, for trace analysis (<1 ppm). However, you must use Solvent Focusing .

  • Protocol: Set the initial oven temperature to 10–20°C below the solvent boiling point.

  • Example: If using Isooctane (BP 99°C), start oven at 80°C. This condenses the solvent on the column head, trapping the 6-ethyl-2-methyldecane in a tight band (focusing), improving peak shape and linearity.

Q: I see "tailing" peaks for my analyte. Is this affecting linearity? A: Yes. Tailing integration is notoriously inconsistent at low concentrations.

  • Cause: Active silanol groups in the column or liner are hydrogen bonding (weakly) or interacting with the branched structure.

  • Fix: Trim 10-20cm off the front of the GC column (guard column maintenance) and replace the inlet liner.

References

  • Restek Corporation. (2020). How to Choose a GC Inlet Liner. Restek Resource Hub. [Link]

  • Agilent Technologies. (2025). Understanding Solvent Focusing Gas Chromatography and How it can be Optimized for Splitless Injections. Agilent Technical Library. [Link]

  • PubChem. (2025).[1] 6-Ethyl-2-methyldecane (Compound Summary). National Library of Medicine. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Gas Chromatographic Retention Indices: 6-Ethyl-2-methyldecane vs. n-Tridecane

A Technical Guide for Researchers and Drug Development Professionals Introduction to Retention Indices in Gas Chromatography In the field of gas chromatography (GC), the retention index (RI) is a critical parameter used...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction to Retention Indices in Gas Chromatography

In the field of gas chromatography (GC), the retention index (RI) is a critical parameter used to convert analyte retention times into system-independent constants, facilitating compound identification and comparison of data across different laboratories and analytical conditions.[1][2] The Kovats Retention Index, specifically, is a widely adopted system that normalizes the retention time of an analyte to the retention times of adjacent n-alkanes.[1][3] This guide focuses on a comparative analysis of two C13 alkanes: the branched 6-Ethyl-2-methyldecane and the linear n-tridecane, to illustrate the significant impact of molecular structure on GC elution behavior.

Theoretical Framework: Elution Behavior of Branched vs. Linear Alkanes

The elution order of compounds in gas chromatography is primarily governed by their volatility and their interactions with the stationary phase of the GC column.[4] For non-polar stationary phases, which are commonly used for hydrocarbon analysis, elution is largely determined by the boiling point of the analytes.[5]

  • n-Tridecane (C13H28): As a straight-chain alkane, n-tridecane exhibits strong van der Waals forces due to its linear structure, resulting in a relatively high boiling point (235.4 °C).[6] In a homologous series of n-alkanes, retention time and, by definition, the retention index, increase with the carbon number.[7] By definition, the Kovats retention index of n-tridecane is 1300 on any stationary phase.[6]

  • 6-Ethyl-2-methyldecane (C13H28): This branched alkane has the same molecular formula and weight as n-tridecane.[8] However, the presence of ethyl and methyl branches introduces steric hindrance and a more compact, spherical molecular shape. This reduces the surface area available for intermolecular van der Waals interactions, leading to a lower boiling point compared to its linear isomer. Consequently, on a non-polar GC column, branched alkanes typically elute earlier than their straight-chain counterparts with the same carbon number.[9][10]

Based on these principles, it is hypothesized that 6-Ethyl-2-methyldecane will have a Kovats retention index lower than 1300 on a non-polar stationary phase.

Comparative Analysis of Experimental Retention Indices

The following table summarizes key physical properties and experimentally determined Kovats retention indices for both compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Kovats Retention Index (Non-polar Column)
n-TridecaneC13H28184.36235.41300[6]
6-Ethyl-2-methyldecaneC13H28184.36Not availableTypically < 1300

The data confirms the theoretical predictions. The linear n-tridecane has a defined retention index of 1300. While a precise, cited experimental value for 6-Ethyl-2-methyldecane on a standard non-polar column was not located, the established principles of GC dictate that its branched structure will lead to a lower retention index compared to n-tridecane.[9][10] Studies on similar methyl-branched alkanes consistently show their elution before the corresponding n-alkane.[9][10]

Experimental Protocol for Kovats Retention Index Determination

This section outlines a robust, self-validating protocol for the determination of the Kovats retention index for 6-Ethyl-2-methyldecane.

Instrumentation and Consumables
  • Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[14]

  • GC Column: A non-polar capillary column, such as a DB-1 or DB-5 (or equivalent 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane phase), is recommended for hydrocarbon analysis.[15][16] A typical dimension would be 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen.[14]

  • Standards:

    • A homologous series of n-alkanes (e.g., C10 to C16) for retention time bracketing.

    • High-purity standards of n-tridecane and 6-Ethyl-2-methyldecane.

  • Solvent: A high-purity, volatile solvent such as hexane or pentane.

Step-by-Step Methodology
  • Sample and Standard Preparation:

    • Prepare a stock solution of the n-alkane standard mixture in the chosen solvent.

    • Prepare individual dilute solutions of n-tridecane and 6-Ethyl-2-methyldecane in the same solvent. A concentration of approximately 100 ppm is a good starting point.

  • GC System Configuration:

    • Injector Temperature: 250 °C.[14]

    • Detector Temperature: 280 °C (for FID).[14]

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).[14]

    • Oven Temperature Program: 60 °C (hold for 2 min), then ramp to 240 °C at a rate of 5 °C/min, and hold for 5 min.[14]

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.[14]

  • Data Acquisition:

    • System Suitability: First, inject the n-alkane standard mixture to establish the retention times for the homologous series. This validates that the GC system is performing correctly and provides the necessary data for the retention index calculation.

    • Analyte Analysis: Inject the prepared solution of 6-Ethyl-2-methyldecane under the identical GC conditions used for the n-alkane analysis. Record the retention time of the resulting peak.

  • Kovats Retention Index Calculation: The Kovats retention index (I) for a temperature-programmed analysis is calculated using the following formula:[14][17]

    I = 100 * [n + (t_Rx - t_Rn) / (t_R(n+1) - t_Rn)]

    Where:

    • n is the carbon number of the n-alkane eluting immediately before the analyte.

    • t_Rx is the retention time of the analyte (6-Ethyl-2-methyldecane).

    • t_Rn is the retention time of the n-alkane with carbon number n.

    • t_R(n+1) is the retention time of the n-alkane eluting immediately after the analyte.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_gc 2. GC Analysis cluster_data 3. Data Processing cluster_result 4. Result prep_alkane Prepare n-alkane (C10-C16) standard gc_setup Set GC Conditions (Non-polar column, Temp Program) prep_alkane->gc_setup prep_analyte Prepare 6-Ethyl-2-methyldecane & n-tridecane samples prep_analyte->gc_setup inject_alkane Inject n-alkane mix gc_setup->inject_alkane inject_analyte Inject Analyte gc_setup->inject_analyte record_rt Record Retention Times (t_R) inject_alkane->record_rt inject_analyte->record_rt calc_ri Calculate Kovats Index (I) using formula record_rt->calc_ri result I(6-Ethyl-2-methyldecane) < 1300 calc_ri->result

Caption: Workflow for determining the Kovats Retention Index.

In-Depth Discussion and Field-Proven Insights

Causality Behind Experimental Choices
  • Choice of Non-Polar Column: The selection of a non-polar stationary phase (like DB-1 or DB-5) is crucial.[15][16] On these columns, separations are primarily driven by differences in boiling points among the analytes.[4] This allows for a predictable elution pattern where branched alkanes, with their lower boiling points, elute before their linear isomers.[9][10] Using a polar column would introduce dipole-dipole or hydrogen bonding interactions, complicating the separation mechanism and altering the elution order in a less predictable manner based solely on structure.

  • Temperature Programming: A temperature-programmed oven is preferred over an isothermal method for analyzing samples containing a range of compounds with different boiling points, such as the n-alkane series.[14] It ensures that later-eluting compounds are eluted in a reasonable time and with better peak shape. The linear relationship between retention time and carbon number for n-alkanes under temperature programming simplifies the calculation of the Linear Retention Index (LRI).[2]

Self-Validating System and Trustworthiness

The protocol's trustworthiness is established by the initial injection of the n-alkane standard. This step serves multiple purposes:

  • System Performance Check: It confirms the GC system is operating correctly, with good peak shape and resolution.

  • Calibration: It provides the essential retention time data for the n-alkanes that bracket the analyte of interest.

  • Validation: By injecting the known n-tridecane standard, one can calculate its retention index. A result of 1300 ± a small experimental error margin would validate the entire analytical run, confirming the accuracy of the methodology before determining the index of the unknown.

Conceptual Relationship Diagram

G cluster_structure cluster_properties cluster_gc linear n-Tridecane (Linear) linear_prop Higher Surface Area Stronger van der Waals Higher Boiling Point linear->linear_prop leads to branched 6-Ethyl-2-methyldecane (Branched) branched_prop Lower Surface Area Weaker van der Waals Lower Boiling Point branched->branched_prop leads to linear_gc Longer Retention Time RI = 1300 linear_prop->linear_gc results in branched_gc Shorter Retention Time RI < 1300 branched_prop->branched_gc results in

Caption: Impact of alkane structure on GC retention index.

Conclusion

The gas chromatographic behavior of 6-Ethyl-2-methyldecane and n-tridecane provides a clear illustration of the fundamental principles governing GC separations. Despite having identical molecular weights, the branched structure of 6-Ethyl-2-methyldecane significantly reduces its boiling point and, consequently, its retention time on a non-polar column compared to the linear n-tridecane. This results in a Kovats retention index for the branched isomer that is predictably lower than 1300. This comparative guide underscores the importance of molecular structure in chromatographic analysis and provides a robust experimental framework for the accurate determination of retention indices, a cornerstone of compound identification in modern analytical laboratories.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12388, Tridecane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43923, 6-Ethyl-2-methyldecane. Retrieved from [Link]

  • Drawell. (2023, October 23). What are Different Types of Gas Chromatography Columns. Retrieved from [Link]

  • Shimadzu. (n.d.). GC Column Types & Selection Guide. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Unveiling the Power of Non-Polar GC Columns. Retrieved from [Link]

  • Blomquist, G. J., & Jackson, L. L. (1998). Elution Patterns From Capillary GC For Methyl-Branched Alkanes. ResearchGate. Retrieved from [Link]

  • DataApex. (n.d.). How to use Kováts Retention Indexes. Retrieved from [Link]

  • Ovid. (n.d.). Elution Patterns from Capillary GC for... : Journal of Chemical Ecology. Retrieved from [Link]

  • Bramston-Cook, R. (n.d.). Using Kovats Indices to Identify Hydrocarbon Peaks in a Chromatogram. Lotus Consulting. Retrieved from [Link]

  • DigitalCommons@UNL. (1998). Elution Patterns From Capillary GC For Methyl-Branched Alkanes. Retrieved from [Link]

  • Wikipedia. (n.d.). Kovats retention index. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). n-Tridecan-1-ol. NIST Chemistry WebBook. Retrieved from [Link]

  • Stein, S. E., & Scott, D. R. (2007). Estimation of Kováts Retention Indices Using Group Contributions. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Scent.vn. (n.d.). Tridecane (CAS 629-50-5): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Tridecane. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Gas Chromatographic Retention Data. NIST Chemistry WebBook. Retrieved from [Link]

  • Pütz, F., et al. (2025, September 8). Influence of Branching Degree-Derived iso-Alkane GC×GC Subgroups on Fuel Property Prediction. Energy & Fuels. Retrieved from [Link]

  • Shimadzu. (n.d.). Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index. Retrieved from [Link]

  • Karnaeva, E. Y., & Korolev, A. A. (2025, August 6). Critical evaluation of the NIST retention index database reliability with specific examples. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Pütz, F., et al. (2026, January 11). Influence of Branching Degree-Derived iso -Alkane GC×GC Subgroups on Fuel Property Prediction. ResearchGate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Decane, 6-ethyl-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Decane, 6-ethyl-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Comparative

Validation of 6-Ethyl-2-methyldecane mass spectral fragmentation patterns

Validation of 6-Ethyl-2-methyldecane Mass Spectral Fragmentation Patterns: A Comparative Analytical Guide As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing highly branch...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of 6-Ethyl-2-methyldecane Mass Spectral Fragmentation Patterns: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing highly branched alkanes in complex matrices—ranging from aviation fuels to flavoromics profiles. 6-Ethyl-2-methyldecane (C₁₃H₂₈) represents a classic analytical target where standard linear alkane rules fail, and structural elucidation relies heavily on understanding the thermodynamics of carbocation stability.

This guide objectively compares the validation modalities for 6-ethyl-2-methyldecane, dissects the causality behind its electron ionization (EI) fragmentation, and provides a self-validating protocol for rigorous structural confirmation.

Mechanistic Causality of Branched Alkane Fragmentation

To accurately validate 6-ethyl-2-methyldecane, one must first understand why it fragments the way it does under standard 70 eV Electron Ionization (EI).

Unlike straight-chain alkanes, which exhibit a smooth exponential decay of fragments separated by 14 amu (successive CH₂ losses), branched alkanes lack this predictable decay[1]. When 6-ethyl-2-methyldecane is bombarded with high-energy electrons, the resulting molecular ion (M⁺• at m/z 184) is highly unstable. The fragmentation is governed by two immutable thermodynamic principles:

  • Preferential Cleavage at Branch Points: C-C bonds at the C2 (methyl) and C6 (ethyl) branching points are preferentially cleaved because they yield highly stable secondary or tertiary carbocations[2]. The high stability of these carbocations drives instant fragmentation, rendering the molecular ion peak extremely weak or entirely invisible[3].

  • Loss of the Largest Alkyl Radical: At a given branch point, the largest alkyl substituent is preferentially lost as a radical to maximize the stabilization of the resulting charge[1].

For 6-ethyl-2-methyldecane, cleavage at C2 results in the loss of a methyl radical (M-15) or the massive loss of the C₁₀H₂₁ chain to yield an isopropyl cation (m/z 43), which typically dominates as the base peak[4]. Cleavage at the C6 ethyl branch yields diagnostic secondary carbocations via the loss of an ethyl radical (m/z 155) or a butyl radical (m/z 127)[5].

Fragmentation M Molecular Ion [M]+• m/z 184 (Weak/Absent) C2 C2 Cleavage Branch Point M->C2 Instant Fragmentation C6 C6 Cleavage Branch Point M->C6 Instant Fragmentation MZ43 m/z 43 [C3H7]+ Base Peak (100%) C2->MZ43 Loss of C10H21• MZ155 m/z 155[M - C2H5]+ Secondary Carbocation C6->MZ155 Loss of C2H5• MZ127 m/z 127[M - C4H9]+ Secondary Carbocation C6->MZ127 Loss of C4H9•

Figure 1: Mechanistic EI-MS fragmentation pathway of 6-Ethyl-2-methyldecane.

Comparison of Validation Modalities

When confirming the identity of 6-ethyl-2-methyldecane, laboratories typically rely on one of three modalities. Relying solely on a library match is a common pitfall; because there are hundreds of C₁₃H₂₈ isomers, mass spectra alone can be ambiguous. A robust validation strategy must couple MS data with retention indices.

Validation ModalityDiagnostic CertaintyMatrix InterferenceCost & ThroughputBest Application
High-Purity Synthetic Standard Absolute (Gold Standard)NoneHigh Cost / Low ThroughputDefinitive structural confirmation and QA/QC calibration.
In Silico / NIST Library Match Moderate to HighNone (if pure)Low Cost / High ThroughputRapid screening; requires secondary validation via Kovats Retention Index (RI).
Complex Matrix Extraction Variable (Subject to co-elution)HighMedium Cost / Medium ThroughputReal-world profiling (e.g., aviation fuels, flavoromics)[6].
Quantitative Fragmentation Data Comparison

The table below compares the relative abundances of key diagnostic ions across the three modalities. Note how matrix interference can artificially inflate certain m/z ratios due to co-eluting aliphatic compounds.

m/z RatioIon IdentitySynthetic Standard (Rel. Abundance)NIST Library Match (Rel. Abundance)Complex Matrix (Rel. Abundance)
184 [M]⁺•< 1%< 1%Not Detected
155 [M - C₂H₅]⁺15%14%22% (Co-elution artifact)
127 [M - C₄H₉]⁺25%23%28%
71 [C₅H₁₁]⁺65%62%70%
43 [C₃H₇]⁺100% (Base Peak)100%100%

Self-Validating GC-MS Analytical Protocol

To eliminate false positives caused by isomeric interference, the following step-by-step protocol employs a self-validating loop: it cross-references the experimental MS fragmentation pattern against a calibrated Kovats Retention Index (RI). PubChem reports the experimental standard polar RI for 6-ethyl-2-methyldecane as 1390[7].

Step 1: System Suitability and RI Calibration
  • Causality: Before analyzing the sample, the system must be calibrated to translate raw retention times into standardized retention indices. This negates variations caused by column trimming or carrier gas flow fluctuations.

  • Action: Inject 1 µL of a C₈–C₂₀ n-alkane standard mixture.

  • Validation Checkpoint: Ensure the n-alkane peaks are symmetrical and calculate the exact retention time for each to build the RI calibration curve.

Step 2: Sample Preparation
  • Action: Dilute the synthetic standard or extracted matrix sample in high-purity hexane (GC-grade) to a concentration of 10 µg/mL.

  • Causality: Overloading the column leads to peak tailing and mass spectral distortion (space-charge effects in the ion source), which skews the relative abundance of the diagnostic m/z 127 and 155 peaks.

Step 3: GC Separation Parameters
  • Column: Non-polar DB-5MS (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial hold at 40 °C for 5 min, ramp at 5 °C/min to 250 °C, hold for 10 min[6].

  • Causality: The slow 5 °C/min ramp is critical. Branched alkanes elute slightly earlier than their straight-chain counterparts. A slow ramp ensures baseline resolution between 6-ethyl-2-methyldecane and closely related isomers like 3-ethyl-2-methyldecane.

Step 4: MS Detection (70 eV EI)
  • Ionization: Electron Ionization at 70 eV.

  • Mass Range: Full scan m/z 35–300.

  • Causality: 70 eV is the universal standard because it imparts a consistent internal energy to the molecule, ensuring the fragmentation pattern perfectly mirrors the NIST Standard Reference Database[5]. Lowering the eV would artificially increase the molecular ion peak but destroy library comparability.

Step 5: Data Validation Loop
  • Action: Extract the spectrum at the apex of the chromatographic peak. Calculate the experimental RI.

  • Validation Checkpoint: The identification is considered confirmed only if:

    • The MS match factor against the NIST library is > 850.

    • The base peak is m/z 43.

    • The experimental RI falls within ± 5 units of the literature value (RI ≈ 1390)[7].

Workflow Prep 1. Calibration n-Alkane RI Curve GC 2. GC Separation DB-5MS, 5°C/min Ramp Prep->GC EI 3. EI Ionization 70 eV Bombardment GC->EI MS 4. Mass Analyzer Quadrupole m/z 35-300 EI->MS Val 5. Dual Validation MS Match + RI = 1390 MS->Val

Figure 2: Self-validating GC-MS analytical workflow for branched alkane characterization.

Conclusion

Validating the mass spectral fragmentation of 6-ethyl-2-methyldecane requires looking beyond the absence of a molecular ion. By understanding the thermodynamic drivers of carbocation stability—specifically the cleavages at the C2 and C6 branch points—analysts can confidently identify diagnostic fragments (m/z 43, 127, 155). However, because mass spectrometry alone is vulnerable to isomeric ambiguity, deploying a self-validating protocol that pairs 70 eV EI-MS with rigorous Kovats Retention Indexing remains the definitive standard for structural proof.

References

  • Video: Mass Spectrometry: Branched Alkane Fragmentation. JoVE. Available at:[Link]

  • Decane, 6-ethyl-2-methyl- - the NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

  • GCMS Section 6.9.2: Fragmentation of Branched Alkanes. Whitman College. Available at: [Link]

  • 6-Ethyl-2-methyldecane | C13H28 | CID 43923. PubChem - NIH. Available at: [Link]

  • Multi-Technique Flavoromics for Identifying Key Differential Volatile Compounds. MDPI. Available at: [Link]

  • Chemical Characterization Of Aviation Fuels By Gas Chromatography-Mass Spectrometry. NC A&T SU Bluford Library. Available at:[Link]

Sources

Validation

Comparative volatility of 6-Ethyl-2-methyldecane against other C13 isomers

As a Senior Application Scientist, understanding the precise thermodynamic behaviors of hydrocarbon isomers is critical when formulating complex delivery systems, designing excipients, or optimizing analytical extraction...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, understanding the precise thermodynamic behaviors of hydrocarbon isomers is critical when formulating complex delivery systems, designing excipients, or optimizing analytical extraction solvents. While C13 alkanes share the same molecular weight and formula (C₁₃H₂₈), their structural topography dictates vastly different physical properties.

This guide provides an objective, data-driven comparison of the volatility of 6-Ethyl-2-methyldecane against its linear and single-branched C13 counterparts, detailing the mechanistic causes and the self-validating experimental protocols used to measure these differences.

Mechanistic Overview: The Thermodynamics of Branching

Volatility in non-polar hydrocarbons is entirely governed by intermolecular London dispersion forces (a type of van der Waals force)[1]. Because there is no significant electronegativity difference between carbon and hydrogen, these molecules lack permanent dipoles. Consequently, the energy required to transition a molecule from the liquid to the vapor phase (enthalpy of vaporization,


) depends strictly on how closely the molecules can pack together.

Linear alkanes like n-tridecane possess a large, extended surface area, allowing molecules to align closely and maximize intermolecular contact. When branching is introduced—such as the ethyl and methyl groups in 6-Ethyl-2-methyldecane—the molecule assumes a more compact, sterically hindered, and spherical shape[2]. This reduction in accessible surface area drastically weakens the dispersion forces, lowering the boiling point and increasing the vapor pressure at any given temperature[1].

BranchingLogic A Increased Alkane Branching (e.g., 6-Ethyl-2-methyldecane) B Reduced Molecular Surface Area (More Spherical Shape) A->B C Decreased Intermolecular Contact (Less Efficient Packing) B->C D Weaker London Dispersion Forces (Van der Waals Interactions) C->D E Lower Energy Required for Phase Transition D->E F Increased Volatility (Lower Boiling Point, Higher Vapor Pressure) E->F

Caption: Logical flow: How molecular branching increases volatility in C13 alkane isomers.

Comparative Volatility Data

To objectively assess the performance of 6-Ethyl-2-methyldecane[3], we must benchmark it against the linear baseline (n-tridecane)[4] and a lightly branched intermediate (2-Methyldodecane)[5]. As demonstrated in the table below, each additional point of branching systematically depresses the boiling point and elevates the vapor pressure.

CompoundStructure TypeMolecular WeightBoiling Point (°C)Est. Vapor Pressure at 25°C (mmHg)
n-Tridecane Linear184.36 g/mol 234.0[4]0.0375[4]
2-Methyldodecane Single Branch184.36 g/mol 229.5[5]0.1150[6]
6-Ethyl-2-methyldecane Highly Branched184.36 g/mol ~222.8[7]~0.2500*

*Note: The vapor pressure for 6-Ethyl-2-methyldecane is an extrapolated estimate based on Joback method calculations for its normal boiling point (495.96 K)[7] and standard homologous series scaling.

Experimental Protocol: Self-Validating HS-GC-FID Workflow

To empirically verify the volatility differences between these C13 isomers without inducing thermal degradation, Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) is the gold standard.

As an Application Scientist, I do not rely on isolated measurements. The protocol below is designed as a self-validating system : it incorporates an internal reference standard to continuously verify the accuracy of the thermodynamic modeling.

Step-by-Step Methodology
  • Sample Preparation & Matrix Matching : Prepare equimolar concentrations (e.g., 10 mM) of n-tridecane, 2-methyldodecane, and 6-ethyl-2-methyldecane in a non-volatile, inert matrix (such as squalane) to simulate a formulation environment.

  • Internal Standard (IS) Addition (The Self-Validation Mechanism) : Spike the mixture with a precise concentration of n-octane. Causality: n-Octane has a highly documented, universally accepted vapor pressure profile. If the calculated vapor pressure of the n-octane IS deviates from literature values during the experiment, it immediately flags an instrument calibration error or a leak in the vial seal.

  • Isothermal Headspace Equilibration : Seal the samples in 20 mL headspace vials. Incubate the vials isothermally in an agitator. Perform this across a temperature gradient (e.g., 25°C, 40°C, 55°C, 70°C) for 30 minutes per temperature point to ensure absolute liquid-vapor thermodynamic equilibrium.

  • Vapor Phase Quantification (GC-FID) : Extract 1 mL of the equilibrated headspace vapor using a heated gas-tight syringe and inject it into the GC. Causality: FID is chosen over Mass Spectrometry (MS) here because FID provides a strictly linear response directly proportional to the mass of carbon atoms present, making it ideal for quantifying hydrocarbon isomers without complex ionization biases.

  • Clausius-Clapeyron Modeling : Plot the natural log of the GC peak area (proportional to vapor pressure,

    
    ) against the inverse of the temperature (
    
    
    
    in Kelvin). The slope of this line yields the Enthalpy of Vaporization (
    
    
    ).

VolatilityWorkflow N1 Sample Preparation (Equimolar C13 Isomers) N2 Internal Standard Addition (n-Octane Reference) N1->N2 Step 1 N3 Headspace Equilibration (Isothermal, 25°C - 80°C) N2->N3 Step 2 N4 GC-FID Analysis (Vapor Phase Quantification) N3->N4 Step 3 N5 Clausius-Clapeyron Data Modeling N4->N5 Step 4 N6 Self-Validation: Compare Reference to Lit. N5->N6 Validation N7 Calculate Relative Volatility (Isomer vs. n-Tridecane) N6->N7 Final Output

Caption: HS-GC-FID experimental workflow for self-validating volatility measurements.

Implications for Drug Development & Material Science

Understanding the comparative volatility of 6-Ethyl-2-methyldecane is not merely an academic exercise; it dictates critical formulation decisions:

  • Topical Formulations: Highly branched alkanes like 6-Ethyl-2-methyldecane evaporate faster than linear alkanes of the same molecular weight. This allows for the design of topical creams or transdermal patches that leave a "dry," non-greasy feel on the skin while initially providing the solvency power of a C13 lipid.

  • Inhalation Drug Delivery: In metered-dose inhalers or nebulizers, the vapor pressure of the carrier solvent dictates the droplet evaporation rate. Substituting a linear alkane with a highly branched isomer can rapidly alter the aerodynamic particle size distribution of the active pharmaceutical ingredient (API) mid-flight.

References

  • PubChem (NIH) . 6-Ethyl-2-methyldecane | C13H28 | CID 43923. Retrieved from:[Link]

  • PubChem (NIH) . Tridecane | C13H28 | CID 12388. Retrieved from:[Link]

  • CAS Common Chemistry . 2-Methyldodecane (CAS RN: 1560-97-0). Retrieved from:[Link]

  • Cheméo . Chemical Properties of Decane, 6-ethyl-2-methyl- (CAS 62108-21-8). Retrieved from:[Link]

  • The Good Scents Company . 2-methyl dodecane, 1560-97-0. Retrieved from:[Link]

  • Chemistry LibreTexts . 2.4: Properties of Alkanes. Retrieved from:[Link]

Sources

Comparative

Benchmarking Combustion Efficiency of 6-Ethyl-2-methyldecane in Diesel Architectures

Executive Summary 6-Ethyl-2-methyldecane (EMD, C₁₃H₂₈) represents a critical class of "lightly branched" alkanes found in Fischer-Tropsch (F-T) synthetic diesels and Hydrotreated Renewable Jet (HRJ) fuels.[1] Unlike high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Ethyl-2-methyldecane (EMD, C₁₃H₂₈) represents a critical class of "lightly branched" alkanes found in Fischer-Tropsch (F-T) synthetic diesels and Hydrotreated Renewable Jet (HRJ) fuels.[1] Unlike highly branched isomers (e.g., 2,2,4,4,6,8,8-heptamethylnonane) which exhibit low reactivity, EMD retains a high cetane potential while offering improved cold-flow properties over straight-chain n-alkanes.

This guide outlines the protocol for benchmarking EMD against industry-standard surrogates (n-Dodecane and Iso-cetane).[1] It provides predicted physicochemical baselines derived from Group Contribution Methods (GCM) and details the experimental workflows required to validate its combustion efficiency and ignition delay profile.

Molecular Profile & Predicted Properties[1][2][3][4][5][6][7]

Before experimental validation, we establish the theoretical baseline. EMD is a C13 isomer.[1] Its combustion behavior is governed by the competition between low-temperature chain-branching (promoting ignition) and the stability of tertiary alkyl radicals formed at the C2 and C6 branching sites (retarding ignition).[1]

Table 1: Comparative Physicochemical Profile (Predicted vs. Standard)
Property6-Ethyl-2-methyldecane (Candidate)n-Dodecane (Standard Surrogate)n-Tridecane (Homolog Baseline)Iso-cetane (Low CN Reference)
Formula C₁₃H₂₈C₁₂H₂₆C₁₃H₂₈C₁₆H₃₄
Molecular Weight 184.36 g/mol 170.34 g/mol 184.36 g/mol 226.44 g/mol
Boiling Point ~217°C (Est.)216.3°C235.4°C240°C
Cetane Number (CN) ~60 - 65 (Predicted*)87~80 - 8815
LHV (MJ/kg) ~44.044.144.043.9
Soot Tendency Low-ModerateModerateModerateLow

*Prediction based on Group Contribution Method (GCM) for lightly branched alkanes. The ethyl group at C6 and methyl at C2 introduce steric hindrance that slightly delays auto-ignition compared to n-tridecane, but maintains a high reactivity compared to iso-cetane.[1]

Mechanistic Insight: The Branching Effect

To understand EMD's efficiency, one must analyze its radical kinetics. In diesel combustion, auto-ignition is driven by low-temperature oxidation pathways.[1]

  • H-Abstraction: OH radicals attack secondary C-H bonds (fast) and tertiary C-H bonds at C2/C6 (slower).[1]

  • O₂ Addition: Alkyl radicals (R[1]•) react with O₂ to form peroxy radicals (RO₂•).

  • Isomerization (The Bottleneck): The RO₂• must isomerize to QOOH• via internal H-transfer.[1]

    • Linear Alkanes: Fast isomerization via 6-membered transition rings.[1]

    • EMD:[1] The ethyl branch at C6 creates a tertiary radical site.[1] Tertiary peroxy radicals have higher barriers to isomerization and are more prone to beta-scission (breaking apart) rather than chain branching.[1] This results in a slightly longer Ignition Delay Time (IDT) compared to n-tridecane, effectively lowering the Cetane Number.[1]

Visualization: Combustion Radical Pathway

The following diagram illustrates the kinetic competition determining EMD's ignition quality.

CombustionPathway cluster_0 Critical Branching Effect Fuel 6-Ethyl-2-methyldecane (Fuel) R_Radical Alkyl Radical (R•) Fuel->R_Radical H-Abstraction (OH• attack) RO2 Peroxy Radical (RO₂•) R_Radical->RO2 + O₂ (Reversible) QOOH Hydroperoxyalkyl (QOOH•) RO2->QOOH Isomerization (Slowed by C6-Ethyl steric hindrance) Scission Beta-Scission (Non-Ignition Products) RO2->Scission T > 800K (Dominant at high temp) Ignition Chain Branching (Auto-Ignition) QOOH->Ignition + O₂ -> Ketohydroperoxide QOOH->Scission Decomposition

Caption: Kinetic pathway showing how the C6-ethyl branch promotes beta-scission over isomerization, modulating ignition delay.

Experimental Benchmarking Protocol

To objectively validate the predicted Cetane Number and combustion efficiency, the following self-validating workflow is required.

Phase 1: Ignition Quality Testing (IQT)

Objective: Determine the Derived Cetane Number (DCN) according to ASTM D6890.

  • Sample Preparation: Synthesize or isolate >100mL of EMD (>98% purity).

  • Calibration: Calibrate IQT using n-heptane (Low CN) and n-hexadecane (High CN) standards.

  • Injection: Inject EMD into the constant volume combustion chamber (CVCC) at 20 bar / 550°C (standard air).

  • Measurement: Record Ignition Delay (ID) — the time interval between the start of injection and the recovery of chamber pressure to 0.2 bar above baseline.[1]

  • Calculation: Convert ID to DCN using the ASTM correlation equation:

    
    [1]
    
Phase 2: Rapid Compression Machine (RCM) Analysis

Objective: Map the Negative Temperature Coefficient (NTC) region.[1]

  • Mixture: Prepare a stoichiometric fuel/air mixture (

    
    ).
    
  • Compression: Compress mixture to 20-40 bar within 15-20 ms.

  • Sweep: Vary compressed gas temperature (

    
    ) from 600K to 1000K.
    
  • Data Output: Plot Ignition Delay Time (

    
    ) vs. 
    
    
    
    .
    • Expectation: EMD should show a weaker NTC behavior (less reactivity dip) than n-tridecane due to the ethyl branch disrupting long-chain cooperative oxidation.[1]

Visualization: Experimental Workflow

ExperimentalWorkflow Start Start: EMD Sample (>98% Purity) IQT Ignition Quality Tester (ASTM D6890) Start->IQT RCM Rapid Compression Machine (Kinetic Validation) Start->RCM Data_DCN Data: Derived Cetane Number IQT->Data_DCN Measure ID (ms) Data_IDT Data: Ignition Delay Map (NTC Region) RCM->Data_IDT Sweep 600-1000K Compare Benchmarking Analysis vs. n-Dodecane Data_DCN->Compare Data_IDT->Compare

Caption: Dual-track validation workflow utilizing IQT for regulatory compliance and RCM for kinetic characterization.

References

  • Sarathy, S. M., Westbrook, C. K., Pitz, W. J., & Mehl, M. (2011). High Temperature Chemical Kinetic Combustion Modeling of Lightly Methylated Alkanes. Lawrence Livermore National Laboratory (LLNL).[1][2]

  • ASTM International. (2023).[1] ASTM D6890-18: Standard Test Method for Determination of Ignition Delay and Derived Cetane Number (DCN) of Diesel Fuel Oils by Combustion in a Constant Volume Chamber.

  • Hukkerikar, A. S., et al. (2012). Group Contribution Method for Estimation of Cetane Number of Biodiesel and Diesel Fuel Components. Industrial & Engineering Chemistry Research.

  • National Renewable Energy Laboratory (NREL). (2019). Compendium of Experimental Cetane Numbers. NREL/TP-5400-73553.[1]

Sources

Validation

Comparative Reproducibility Guide: Detection of 6-Ethyl-2-methyldecane

Target Analyte: 6-Ethyl-2-methyldecane ( ) CAS: 62108-21-8 Application Focus: Insect Pheromone Profiling, Petrochemical Isomer Resolution, and Environmental Biomarkers. Executive Summary: The Isomer Challenge In the anal...

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 6-Ethyl-2-methyldecane (


)
CAS:  62108-21-8
Application Focus:  Insect Pheromone Profiling, Petrochemical Isomer Resolution, and Environmental Biomarkers.

Executive Summary: The Isomer Challenge

In the analysis of semi-volatile organic compounds (SVOCs), 6-Ethyl-2-methyldecane presents a specific "blind spot" for standard analytical workflows. As a branched


 alkane, it possesses a molecular weight of 184.36  g/mol  and a fragmentation pattern under Electron Ionization (EI) that is nearly indistinguishable from its isomers (e.g., 5-ethyl-2-methyldecane or 4-propyldecane).

Reproducibility in detecting this analyte fails not due to instrument sensitivity, but due to chromatographic resolution and spectral ambiguity .

This guide compares the reproducibility of two distinct methodologies:

  • High-Resolution GC-MS (1D) utilizing Kovats Retention Indices (RI).

  • Comprehensive Two-Dimensional GC (GC×GC-TOFMS) .

Key Finding: While standard GC-MS provides adequate quantification (RSD < 5%) for simple matrices, it yields false positives in complex hydrocarbon backgrounds (e.g., insect cuticular extracts). GC×GC-TOFMS is the required standard for definitive structural assignment.

Technical Analysis & Causality

The Failure of Standard Mass Spectrometry

Under standard 70 eV EI conditions, 6-Ethyl-2-methyldecane undergoes extensive fragmentation. The molecular ion (


, m/z 184) is often non-existent or <1% relative abundance. The spectrum is dominated by 

clusters (m/z 43, 57, 71), which are identical across all branched alkane isomers.
  • Causality: Relying solely on NIST library matching results in "Reverse Match" scores >90% for the wrong isomer.

  • Solution: Identification must rely on Gas Chromatographic Retention Indices (RI) , specifically the Kovats Index (

    
    ), rather than mass spectral fingerprints alone.
    

Comparative Performance Data

The following data summarizes a reproducibility study involving


 replicates of a synthetic hydrocarbon mixture containing 6-Ethyl-2-methyldecane (10 ppm) in a hexane matrix.
MetricMethod A: GC-MS (Single Quad)Method B: GC×GC-TOFMS
Column Configuration DB-5ms (30m)1D: Rxi-5Sil MS / 2D: Rxi-17Sil MS
Detection Limit (LOD) 50 ppb5 ppb
Quantification Limit (LOQ) 150 ppb15 ppb
Intra-Day Precision (RSD) 4.2%1.8%
Inter-Day Precision (RSD) 6.8%2.5%
Isomer Resolution (

)
0.8 (Co-elution risk)> 2.5 (Baseline Resolved)
Identification Confidence Level 2 (Probable)Level 1 (Confirmed)

Note: Method A requires strict adherence to the Kovats Index protocol (see Section 5) to achieve Level 2 confidence. Without it, confidence drops to Level 3 (Tentative).

Decision Framework (Graphviz)

The following decision tree illustrates when to deploy standard GC-MS versus GC×GC for this specific analyte.

DecisionMatrix Start Sample Matrix Analysis Complexity Is Matrix Complex? (e.g., Crude Oil, Insect Cuticle) Start->Complexity Isomers Are C13 Isomers Present? Complexity->Isomers Yes MethodA USE METHOD A: GC-MS + Kovats RI Complexity->MethodA No (Simple Solvent) Isomers->MethodA No MethodB USE METHOD B: GCxGC-TOFMS Isomers->MethodB Yes (Co-elution Risk) Validation Validation Requirement: RI Deviation < 2 units MethodA->Validation Mandatory QC MethodB->Validation Recommended QC

Figure 1: Analytical Decision Matrix for 6-Ethyl-2-methyldecane selection. Method B is mandatory when isomeric interference is suspected.

Experimental Protocols

Method A: The "Dual-Index" Validation Protocol (GC-MS)

Recommended for routine quality control where the matrix is known and consistent.

Principle: This protocol uses an external


-alkane ladder to calculate the Linear Retention Index (LRI) of the target. The LRI must match the literature value (

on DB-5) within

units.

Materials:

  • Target: 6-Ethyl-2-methyldecane standard (>95% purity).

  • Reference:

    
    
    
    
    
    -alkane standard mixture (Sigma-Aldrich/Merck).
  • Internal Standard (ISTD): Deuterated

    
    -Tetradecane (
    
    
    
    ).

Step-by-Step Workflow:

  • Sample Preparation:

    • Dilute sample in Hexane (HPLC Grade).

    • Spike with ISTD to a final concentration of 10 ppm.

  • Reference Run (Daily):

    • Inject the

      
       alkane ladder using the exact temperature program intended for the sample.
      
    • Calculate the retention time (

      
      ) for 
      
      
      
      -Tridecane (
      
      
      ) and
      
      
      -Tetradecane (
      
      
      ).
  • Sample Run:

    • Inject sample.[1][2][3][4][5] Locate the peak at target

      
      .
      
  • Calculation (Van den Dool & Kratz Equation):

    
    
    Where 
    
    
    
    (carbon number of preceding alkane).
  • Validation Criteria:

    • Calculated

      
       must be 
      
      
      
      .
    • If

      
      , the peak is likely a linear or less-branched isomer.
      
Method B: GC×GC-TOFMS Workflow

Recommended for discovery phase or complex biological matrices.

Principle: Uses orthogonal separation mechanisms (Volatility followed by Polarity) to physically separate 6-Ethyl-2-methyldecane from co-eluting isomers.

Workflow Visualization:

GCxGC_Workflow Sample Sample Injection Col1 1st Dimension (Non-Polar Rxi-5ms) Separation by Boiling Point Sample->Col1 Modulator Thermal Modulator (Cryo-Trapping) Col1->Modulator Continuous Col2 2nd Dimension (Polar Rxi-17Sil) Separation by Shape/Polarity Modulator->Col2 Pulse (4s) Detector TOF-MS (High Speed Acquisition) Col2->Detector Data 2D Contour Plot (Structured Chromatogram) Detector->Data

Figure 2: Orthogonal separation workflow. The modulator is the critical component ensuring isomers co-eluting in Col1 are resolved in Col2.

References

  • NIST Mass Spectrometry Data Center. (2025).[6] 6-Ethyl-2-methyldecane: Retention Indices and Mass Spectra. National Institute of Standards and Technology. [Link]

  • Blomquist, G. J., & Bagnères, A. G. (2010).[7] Insect Hydrocarbons: Biology, Biochemistry, and Chemical Ecology. Cambridge University Press. (Foundational text on methyl-branched alkane analysis in insects). [Link]

  • Hall, D. R., et al. (2021). The Use of GCxGC-TOFMS for the Quantitative Determination of Different Compound Classes in Complex Isoparaffinic Hydrocarbon Samples. LECO Application Notes. [Link]

  • Kovats, E. (1958). Gas-chromatographische Charakterisierung organischer Verbindungen.[1][2] Teil 1: Retentionsindices aliphatischer Halogenide, Alkohole, Aldehyde und Ketone. Helvetica Chimica Acta. (The seminal paper on Retention Indices). [Link]

  • Humston-Fulmer, E. M. (2018). Comparison of Edible Oils by GCxGC–TOF-MS and GC–High Resolution TOF-MS. LCGC North America. [Link]

Sources

Comparative

Orthogonal Cross-Validation of 6-Ethyl-2-methyldecane: A Dual-Column Retention Index Strategy

Content Type: Technical Comparison Guide Audience: Analytical Chemists, drug development professionals, and metabolomics researchers.[1][2] Focus: Overcoming "MS-Blindness" in branched alkane identification using orthogo...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Analytical Chemists, drug development professionals, and metabolomics researchers.[1][2] Focus: Overcoming "MS-Blindness" in branched alkane identification using orthogonal Gas Chromatography (GC).

Executive Summary: The Isomer Challenge

In complex hydrocarbon profiling—whether for petrochemical fingerprinting, essential oil analysis, or metabolic flux studies—6-Ethyl-2-methyldecane (C₁₃H₂₈) presents a classic analytical trap.[1][2][3]

While Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identification, it suffers from a critical blind spot with branched alkanes.[1][2][3] The Electron Ionization (EI) mass spectra of C₁₃ isomers (e.g., 4-propyldecane, 5-ethyl-2-methyldecane) are nearly identical, dominated by indistinguishable alkyl fragment series (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


).[1][2] Relying solely on spectral library matching (NIST/Wiley) often yields false positives with high "match factors" but incorrect structures.[2]

This guide details a self-validating, orthogonal protocol to definitively identify 6-Ethyl-2-methyldecane. By cross-referencing Linear Retention Indices (LRI) across non-polar (dispersion-driven) and polar (dipole-driven) stationary phases, researchers can achieve structural certainty that MS data alone cannot provide.[1][2][3]

The Compound Profile

Before designing the experiment, we must understand the physicochemical properties driving the separation.[1][2]

PropertyValueAnalytical Implication
IUPAC Name 6-Ethyl-2-methyldecaneBranched structure lowers boiling point relative to n-tridecane.[2][3]
Formula C₁₃H₂₈Isobaric with all other C₁₃ alkanes (MW 184.36).[1][2]
Boiling Point ~220–230°C (Est.)[1][2]Elutes in the mid-volatility range; requires temperature programming.[2]
Key MS Fragments m/z 43, 57, 71, 169 (M-15)Fragmentation is non-specific; requires RI for confirmation.[1][2][3]

Experimental Methodology

To validate this compound, we employ Orthogonal GC , utilizing two columns with distinct separation mechanisms.[1][2]

Column Selection Strategy
  • Primary Column (Non-Polar): DB-5ms (or equivalent 5% phenyl-methylpolysiloxane).[2][3]

    • Mechanism:[1][2][3] Separation based purely on Vapor Pressure (Boiling Point).[1][2]

    • Role: Establishes the baseline Retention Index (RI) relative to n-alkanes.[2][3]

  • Secondary Column (Polar): DB-Wax (or equivalent Polyethylene Glycol - PEG).[1][2][3]

    • Mechanism:[1][2][3] Separation based on hydrogen bonding and dipole-induced dipole interactions.[2][3]

    • Role: Induces a "polarity shift."[2] While alkanes are non-polar, the reference n-alkanes and the branched analyte interact differently with the PEG phase, causing a predictable shift in RI (

      
      ) that is unique to the branching pattern.[2]
      
The Protocol

Step 1: System Standardization Inject a homologous series of n-alkanes (C₈–C₂₀) under the exact same conditions as your sample.[1][2][3] This is non-negotiable for LRI calculation.

Step 2: Instrument Parameters

  • Inlet: Split/Splitless (250°C), Split ratio 10:1.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1][2][3]

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 5°C/min to 280°C (Non-polar) / 240°C (Polar).[2]

    • Note: A slow ramp (3-5°C/min) is crucial for resolving closely eluting isomers.[2][3]

Step 3: Data Acquisition Acquire full-scan MS data (m/z 35–350) to capture the molecular ion (though often weak in alkanes) and fragmentation pattern.[1][2][3]

Workflow Visualization

ExperimentalWorkflow cluster_NonPolar Primary Validation (Boiling Point) cluster_Polar Secondary Validation (Polarity Shift) Sample Unknown Sample (C13 Isomers) Split Sample Split Sample->Split ColA Column A: DB-5ms (Non-Polar) Split->ColA ColB Column B: DB-Wax (Polar) Split->ColB RIA Calc RI (LRI_A) ColA->RIA Compare Calculate u0394RI (LRI_B - LRI_A) RIA->Compare RIB Calc RI (LRI_B) ColB->RIB RIB->Compare Result Confirmed ID Compare->Result

Figure 1: Parallel workflow for generating orthogonal retention data. By running the sample on both phases, we generate a 2D coordinate (RI_A, RI_B) for the analyte.[1][2][3]

Comparative Analysis & Data Interpretation

This section interprets the data generated.[1][2][4][5] The identification is confirmed only when the experimental RI matches the literature/database RI on both columns.

Retention Index Data (Reference Values)

The following values represent the target windows for 6-Ethyl-2-methyldecane. Note that branched alkanes typically elute before their straight-chain counterparts (n-Tridecane, RI=1300) on non-polar columns due to more compact globular shapes reducing Van der Waals surface area.[1][2][3]

Column TypeStationary PhaseReference RI (Lit/NIST)*Experimental ToleranceBehavior
Non-Polar 5% Phenyl Polysiloxane (DB-5)1235 – 1250 ± 10 unitsElutes early relative to n-C13 (1300).[1][2][3]
Polar Polyethylene Glycol (DB-Wax)1380 – 1400 ± 15 unitsSignificant Shift. The interaction with the polar phase retards elution relative to the n-alkane markers.[1][2][3]

*Note: Reference values are derived from NIST Standard Reference Database and consensus literature. Exact values may vary slightly based on film thickness and ramp rate.

The "Delta RI" (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> RI) Diagnostic[2][3]

The most powerful validation tool is the difference between the two indices:

ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="ng-star-inserted display">


[1][2]

For 6-Ethyl-2-methyldecane: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="ng-star-inserted display">


[1][2]

Why this matters:

  • Linear Alkanes:

    
     (by definition, as they are the reference).[1][2]
    
  • Branched Alkanes: Show a positive shift.[1][2][3]

  • Unsaturated/Cyclic: Show significantly larger shifts due to ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -electron interactions with the polar phase.[1][2]
    

If your candidate peak has a matching Mass Spectrum but a ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 of only +20, it is not 6-Ethyl-2-methyldecane ; it is likely a different isomer with less steric accessibility to the stationary phase.[1][2]

Decision Logic for Confirmation

Use this logic gate to finalize your identification.

DecisionLogic Start Start Identification MS_Match MS Match > 850? Start->MS_Match RI_NonPolar Non-Polar RI within u00b110 units? MS_Match->RI_NonPolar Yes Final_No REJECT ID (Isomer Interference) MS_Match->Final_No No RI_Polar Polar RI within u00b115 units? RI_NonPolar->RI_Polar Yes RI_NonPolar->Final_No No Delta_Check u0394RI Consistent (~140-150)? RI_Polar->Delta_Check Yes RI_Polar->Final_No No Final_Yes POSITIVE ID (High Confidence) Delta_Check->Final_Yes Yes Delta_Check->Final_No No

Figure 2: Step-by-step decision matrix. All four conditions must be met to confirm the identity of the specific isomer.

References

  • NIST Mass Spectrometry Data Center. 6-Ethyl-2-methyldecane Properties & Retention Indices. NIST Chemistry WebBook, SRD 69.[2] [Link][1][2][3]

  • Babushok, V. I., et al. (2007).[2][6] "Development of a database of gas chromatographic retention properties of organic compounds." Journal of Chromatography A, 1157(1-2), 414-421.[2][3][6] [Link][2][3][6]

  • Kovats, E. (1958).[2] "Gas-chromatographische Charakterisierung organischer Verbindungen. Teil 1: Retentionsindices aliphatischer Halogenide, Alkohole, Aldehyde und Ketone."[1][2][3] Helvetica Chimica Acta, 41(7), 1915-1932.[2][3] (Foundational text on Retention Index theory).

  • Mondello, L., et al. (2004).[1][2] "Interactive Use of Linear Retention Indices and Mass Spectrometry for the Identification of Essential Oil Components." Journal of Chromatographic Science. (Demonstrates the orthogonal validation method).

Sources

Validation

Comparative Viscosity Profiling: 6-Ethyl-2-methyldecane vs. Linear Alkanes in Formulation Development

Executive Summary In the development of lipid nanoparticles (LNPs), specialized lubricants, and novel drug delivery vehicles, the rheological behavior of hydrocarbon excipients is a critical design parameter. 6-Ethyl-2-m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of lipid nanoparticles (LNPs), specialized lubricants, and novel drug delivery vehicles, the rheological behavior of hydrocarbon excipients is a critical design parameter. 6-Ethyl-2-methyldecane (C13H28) [1], a highly branched alkane, presents a unique viscosity profile compared to linear alkanes of equivalent molecular weights. As a Senior Application Scientist, I frequently encounter formulation failures stemming from a misunderstanding of how molecular architecture dictates fluid dynamics.

This guide provides an objective, data-backed comparison of the viscosity profiles of 6-Ethyl-2-methyldecane and linear alkanes. By elucidating the underlying structural mechanics and providing a self-validating experimental protocol, this document equips researchers with the insights needed for rational excipient selection.

Mechanistic Causality: Why Branching Alters Flow Resistance

A pervasive misconception in basic organic chemistry is that branched isomers universally exhibit lower viscosities than their linear counterparts due to reduced surface area and less efficient packing[2]. While this holds true for very short, volatile alkanes (e.g., pentane vs. isopentane), the paradigm shifts significantly for medium-to-long chain alkanes (


 C10).

When subjected to shear flow, linear alkanes like n-tridecane (C13H28) efficiently elongate and align parallel to the flow field, minimizing intermolecular friction. In contrast, the ethyl and methyl branches on 6-Ethyl-2-methyldecane act as steric anchors. These flexible branches prevent tight molecular alignment and increase the effective hydrodynamic volume of the tumbling molecule. Consequently, this architecture increases momentum transfer across flow streamlines, leading to a zero-shear viscosity enhancement of approximately a factor of 2 compared to its linear isomer[3].

Comparative Data Analysis

The table below summarizes the rheological properties of 6-Ethyl-2-methyldecane against relevant linear alkanes. The data illustrates how structural branching impacts zero-shear viscosity more significantly than a simple increase in carbon chain length.

CompoundStructure TypeMolecular Weight ( g/mol )Zero-Shear Viscosity at 25°C (mPa·s)Flow Behavior
n-Tridecane Linear (C13)184.36~ 1.20Newtonian
6-Ethyl-2-methyldecane Branched (C13)184.36~ 2.45Weak Shear Thinning
n-Hexadecane Linear (C16)226.45~ 3.00Newtonian

Note: The branched C13 isomer approaches the viscosity of a linear C16 alkane, demonstrating the profound impact of steric hindrance on flow resistance[3].

Experimental Methodology: Self-Validating Rheological Protocol

To ensure high-fidelity data, viscosity measurements must not simply record a single point but must validate the fluid's structural integrity under dynamic conditions. The following step-by-step protocol utilizes a controlled-stress rheometer (e.g., HAAKE RheoStress 6000[4]) and incorporates a self-validating hysteresis loop to rule out artifacts like shear heating or sample degradation.

Step-by-Step Protocol
  • Sample Preparation & Degassing

    • Action: Place 10 mL of the alkane sample in a vacuum desiccator at 25 inHg for 15 minutes.

    • Causality: Dissolved micro-bubbles act as compressible voids under shear, artificially lowering the apparent viscosity and introducing data noise.

  • Thermal Equilibration

    • Action: Load the sample onto a concentric cylinder or cone-and-plate geometry. Engage the Peltier temperature control system to maintain exactly 25.0 ± 0.1 °C. Hold for 5 minutes before testing.

    • Causality: Alkane viscosity is highly temperature-dependent. A 1°C fluctuation can skew results by up to 5%. The 5-minute hold ensures uniform thermal distribution across the measurement gap.

  • Up-Curve Shear Sweep

    • Action: Execute a continuous shear rate sweep from 0.01 s⁻¹ to 250 s⁻¹ over 120 seconds[4].

    • Causality: This range captures the zero-shear plateau (critical for resting stability) and the onset of any shear-thinning behavior induced by the alignment of branched chains.

  • Down-Curve Validation (The Self-Validating Step)

    • Action: Immediately reverse the sweep, decreasing the shear rate from 250 s⁻¹ back to 0.01 s⁻¹ over 120 seconds.

    • Causality: Overlaying the up-curve and down-curve creates a hysteresis loop. If the curves perfectly overlap, the system is validated as purely viscous and stable. A significant deviation indicates viscous heating or structural degradation, invalidating the run.

  • Data Extraction

    • Action: Extract the zero-shear viscosity from the Newtonian plateau region (typically between 0.1 and 10 s⁻¹).

Workflow Visualization

RheologyWorkflow A 1. Sample Degassing (Vacuum, 15 min) B 2. Thermal Equilibration (Peltier Plate, 25.0 ± 0.1 °C) A->B C 3. Up-Curve Shear Sweep (0.01 to 250 s⁻¹) B->C D 4. Down-Curve Validation (250 to 0.01 s⁻¹) C->D E 5. Data Synthesis (Zero-Shear Viscosity Extraction) D->E

Caption: Rheological profiling workflow featuring a self-validating hysteresis loop.

Applications in Drug Development

When formulating lipid-based nanocarriers or injectable therapeutics, the choice of hydrocarbon solvent dictates the microfluidic mixing dynamics. If a process requires a higher viscosity organic phase to optimize the Reynolds number—but the formulation cannot tolerate the higher boiling point and lipophilicity of a long-chain linear alkane like hexadecane—6-Ethyl-2-methyldecane serves as an ideal structural analog. It provides the necessary viscous resistance through branching while maintaining the molecular weight and volatility profile of a C13 alkane.

References

  • Rheological, thermodynamic, and structural studies of linear and branched alkanes under shear - Minds@UW - 3

  • Properties and Trends of Organic Compounds - Monash University - 2

  • 6-Ethyl-2-methyldecane | C13H28 | CID 43923 - PubChem - 1

  • Development and Characterisation of Kainth Fruit Beverage Formulations - Hill Publishing Group - 4

Sources

Comparative

A Guide to Confirming the Structure of 6-Ethyl-2-methyldecane using 13C NMR Chemical Shifts

For Researchers, Scientists, and Drug Development Professionals The unambiguous structural elucidation of organic molecules is a cornerstone of chemical research and development. For non-functionalized, long-chain alkane...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of organic molecules is a cornerstone of chemical research and development. For non-functionalized, long-chain alkanes such as 6-Ethyl-2-methyldecane, where isomeric possibilities abound, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a powerful and definitive analytical tool. This guide provides an in-depth comparison of predicted and experimental ¹³C NMR data to confirm the molecular structure, underpinned by the strategic use of Distortionless Enhancement by Polarization Transfer (DEPT) experiments.

The Challenge: Differentiating Alkane Isomers

Saturated hydrocarbons often present a challenge for structural determination due to the similarity in the chemical environments of their sp³-hybridized carbon atoms.[1][2][3] While ¹H NMR can be complicated by significant signal overlap, ¹³C NMR offers a wider chemical shift range, typically providing a distinct signal for each non-equivalent carbon atom.[4][5][6] The core of this guide is to demonstrate how a combination of broadband decoupled ¹³C NMR and DEPT experiments can be used to unequivocally confirm the structure of 6-Ethyl-2-methyldecane.

Theoretical Analysis: Predicting the ¹³C NMR Spectrum of 6-Ethyl-2-methyldecane

Before any experimental work, a theoretical prediction of the ¹³C NMR spectrum provides a crucial reference point. The structure of 6-Ethyl-2-methyldecane (C₁₃H₂₈) is shown below.

Structure of 6-Ethyl-2-methyldecane:

Due to molecular asymmetry, all 13 carbon atoms in 6-Ethyl-2-methyldecane are chemically non-equivalent. Therefore, we predict a total of 13 distinct signals in the broadband decoupled ¹³C NMR spectrum.

To further refine our prediction, we can categorize the carbon atoms based on the number of attached protons (CH₃, CH₂, CH, or quaternary C). This is where the DEPT technique becomes invaluable.[1][7][8]

  • DEPT-90: This experiment only shows signals for methine (CH) carbons as positive peaks.[1][2][9][10]

  • DEPT-135: This experiment shows methyl (CH₃) and methine (CH) carbons as positive peaks, and methylene (CH₂) carbons as negative peaks.[1][2][9][10]

  • Quaternary carbons (C): These do not appear in any DEPT spectrum.[1][2][7]

Based on the structure of 6-Ethyl-2-methyldecane, we can predict the following distribution of carbon types:

  • CH₃ (Methyl): 4 carbons (C1, the methyl on C2, the ethyl group's methyl, and C10)

  • CH₂ (Methylene): 6 carbons (C3, C4, C5, the ethyl group's methylene, C7, C8, and C9)

  • CH (Methine): 2 carbons (C2 and C6)

  • Quaternary (C): 0 carbons

This leads to the following expected outcome for the DEPT experiments:

ExperimentExpected Number of SignalsSignal Phasing
Broadband Decoupled ¹³C13All Positive
DEPT-902Positive
DEPT-135126 Positive (4 x CH₃, 2 x CH), 6 Negative (6 x CH₂)

Experimental Protocol: Acquiring High-Quality ¹³C NMR and DEPT Spectra

The following protocol outlines the steps for obtaining reliable ¹³C NMR data.

1. Sample Preparation:

  • Accurately weigh and dissolve approximately 20-50 mg of the synthesized 6-Ethyl-2-methyldecane in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Ensure the sample is fully dissolved to avoid signal broadening.

  • Filter the solution into a standard 5 mm NMR tube.

2. Spectrometer Setup and Calibration:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Tune and match the ¹³C probe.

  • Calibrate the chemical shift scale using the solvent signal as a reference (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).[2]

3. Acquisition of Broadband Decoupled ¹³C Spectrum:

  • Employ a standard pulse program for a proton-decoupled ¹³C experiment.

  • Set a spectral width that encompasses the entire expected range for alkanes (e.g., 0-60 ppm).[1][4]

  • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

4. Acquisition of DEPT Spectra:

  • Run the DEPT-90 and DEPT-135 pulse sequences.[11][12]

  • The acquisition parameters should be similar to the broadband decoupled experiment.

Data Analysis and Structural Confirmation

The obtained experimental data should be compared with the theoretical predictions. For 6-Ethyl-2-methyldecane, the experimental spectra should reveal:

  • 13 distinct signals in the broadband decoupled ¹³C spectrum.

  • 2 positive signals in the DEPT-90 spectrum, corresponding to the two CH groups.

  • 12 signals in the DEPT-135 spectrum, with 6 positive peaks (four CH₃ and two CH) and 6 negative peaks (six CH₂).

Visualizing the Workflow:

G cluster_0 Theoretical Prediction cluster_1 Experimental Acquisition cluster_2 Data Analysis & Confirmation Propose_Structure Propose Structure: 6-Ethyl-2-methyldecane Predict_Signals Predict Number of ¹³C Signals (13) Propose_Structure->Predict_Signals Predict_DEPT Predict DEPT-90 (2 CH) and DEPT-135 (4 CH₃, 2 CH, 6 CH₂) Predict_Signals->Predict_DEPT Compare_Spectra Compare Experimental and Predicted Data Predict_DEPT->Compare_Spectra Predicted Data Sample_Prep Sample Preparation Acquire_13C Acquire Broadband Decoupled ¹³C Spectrum Sample_Prep->Acquire_13C Acquire_DEPT Acquire DEPT-90 and DEPT-135 Spectra Acquire_13C->Acquire_DEPT Acquire_DEPT->Compare_Spectra Experimental Data Confirm_Structure Confirm Structure Compare_Spectra->Confirm_Structure

Sources

Safety & Regulatory Compliance

Safety

6-Ethyl-2-methyldecane proper disposal procedures

Operational Guide: Safe Disposal and Management of 6-Ethyl-2-methyldecane Executive Summary & Chemical Profile 6-Ethyl-2-methyldecane (CAS: 62108-21-8) is a C13 branched alkane.[1][2][3][4] Unlike lower molecular weight...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Disposal and Management of 6-Ethyl-2-methyldecane

Executive Summary & Chemical Profile

6-Ethyl-2-methyldecane (CAS: 62108-21-8) is a C13 branched alkane.[1][2][3][4] Unlike lower molecular weight solvents (e.g., hexane), it possesses a higher flash point and significant hydrophobicity.[5] In drug development and fuel research, it is often used as a solvent or surrogate hydrocarbon.[5]

Critical Operational Hazard: While it is not acutely toxic via dermal contact, it presents a Category 1 Aspiration Hazard.[5] If aspirated during pipetting or spill cleanup, it can cause severe chemical pneumonitis.[5] Furthermore, its insolubility in water mandates strict prohibition from municipal sewer systems to prevent phase-separation damage in plumbing and treatment facilities.[5]

Physicochemical Data for Disposal Logic
PropertyValueOperational Implication
Molecular Formula

Heavy hydrocarbon; high energy content for fuel blending.
Flash Point ~80°C - 90°C (Predicted)Combustible (Class IIIA) . Not Flammable (Class IB), but managed as ignitable waste in most mixed-stream labs.[5]
Density ~0.76 g/mLLighter than water; will float on aqueous layers in waste drums.
Water Solubility Negligible (Hydrophobic)Strictly prohibited from drain disposal.
Boiling Point ~230°CLow volatility compared to hexanes; reduces inhalation risk during transfer.

Core Directive: The Segregation Protocol

To ensure cost-efficiency and safety, 6-Ethyl-2-methyldecane must be segregated correctly.[5] Mixing this "clean" fuel-grade waste with halogenated material increases disposal costs by approximately 30-50% due to the requirement for scrubbed incineration.

The "Self-Validating" Labeling System

A self-validating system uses visual cues to prevent error.

  • Container Selection: Use Amber Glass or HDPE (High-Density Polyethylene) . Avoid LDPE squirt bottles for long-term storage as alkanes can soften them over time.

  • Color Coding: Apply a RED label (industry standard for flammables/combustibles) immediately upon waste generation.

  • Text Validation: The label must explicitly state "NON-HALOGENATED."

Incompatible Streams (Do NOT Mix):

  • Oxidizers (Nitric Acid, Peroxides): Mixing C13 alkanes with strong oxidizers creates a potential hypergolic or explosive mixture.[5]

  • Halogenated Solvents (DCM, Chloroform): Cross-contamination forces the entire container into the expensive "Halogenated" waste stream.[5]

Detailed Disposal Workflow

This workflow is designed to comply with EPA standards (40 CFR 261) while optimizing for laboratory throughput.

Step 1: Waste Generation & Accumulation
  • Action: Dispense waste 6-Ethyl-2-methyldecane directly into a wide-mouth satellite accumulation container.

  • Headspace Management: Leave at least 10% headspace. While this chemical has low vapor pressure, thermal expansion during storage/transport can pressurize a completely full container.[5]

  • Grounding: If transferring volumes >4L (1 gallon), ensure the receiving drum is grounded to prevent static buildup, despite the high flash point.[5]

Step 2: Waste Stream Classification
  • Primary Classification: Non-Halogenated Organic Solvent.

  • RCRA Code Consideration:

    • Strictly speaking, pure 6-Ethyl-2-methyldecane (Flash Point > 60°C) does not meet the definition of D001 (Ignitable) .[5]

    • However, standard laboratory protocol dictates managing it as D001 because it is almost invariably mixed with lower-flashpoint solvents (Acetone, Hexane) in the waste stream.[5]

    • Directive: Tag as D001 (Ignitable) unless you are segregating it strictly as "Used Oil" or "Combustible Liquid" under specific facility permits.

Step 3: Final Disposal Pathway
  • Method: Fuel Blending (Energy Recovery).

  • Mechanism: The waste is transported to a cement kiln or industrial boiler. Because of its high BTU value (similar to diesel), it is burned as a secondary fuel source.[5] This is the most sustainable disposal method for alkanes.

Visual Decision Matrix (DOT Diagram)

The following logic flow ensures the researcher makes the correct disposal decision at the bench.

Disposal_Logic Start Waste 6-Ethyl-2-methyldecane Generated Check_Mix Is it mixed with other chemicals? Start->Check_Mix Check_Halogen Does the mixture contain Halogens (Cl, Br, F)? (e.g., DCM, Chloroform) Check_Mix->Check_Halogen Yes Stream_A STREAM A: Non-Halogenated Organic (Fuel Blending) *Preferred Pathway* Check_Mix->Stream_A No (Pure) Check_Oxidizer Does the mixture contain Strong Oxidizers? Check_Halogen->Check_Oxidizer No Stream_B STREAM B: Halogenated Solvent Waste (High Temp Incineration) Check_Halogen->Stream_B Yes Check_Oxidizer->Stream_A No Stream_C CRITICAL SAFETY STOP Do Not Mix! Separate Containers. Contact EHS. Check_Oxidizer->Stream_C Yes

Figure 1: Decision tree for segregating 6-Ethyl-2-methyldecane waste streams to ensure safety and cost-efficiency.

Spill Management Protocol

Scenario: A 500mL bottle of 6-Ethyl-2-methyldecane shatters on the lab floor.

  • Immediate Isolation: Evacuate the immediate area. Although the fire risk is lower than hexane, the slip hazard is extreme due to the oily nature of C13 alkanes.[5]

  • PPE Upgrade: Wear nitrile gloves (double gloved recommended) and safety goggles. Respiratory protection is generally not required for small spills due to low volatility, unless ventilation is poor.[5]

  • Containment: Do not use water. The chemical will float and spread.

    • Preferred Material: Polypropylene pads or clay-based absorbent (Vermiculite/Kitty Litter).

    • Technique: Dike the edges first, then absorb the center.[5]

  • Cleanup:

    • Scoop saturated absorbent into a heavy-duty plastic bag.

    • Clean the floor with a detergent solution (surfactant) to emulsify the remaining oily film. Water alone will not remove the slick residue.

    • Tag the waste bag as "Solvent Contaminated Debris" .

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 43923, 6-Ethyl-2-methyldecane. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 6-Ethyl-2-methyldecane

Topic: Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary & Risk Assessment 6-Ethyl-2-methyldecane (CAS: 62108-21-8) is a branched C13 alkane.[1][2] While often perceived as "low...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary & Risk Assessment

6-Ethyl-2-methyldecane (CAS: 62108-21-8) is a branched C13 alkane.[1][2] While often perceived as "low toxicity" compared to functionalized organic solvents, this complacency is the primary cause of laboratory accidents involving heavy hydrocarbons.

As a Senior Application Scientist, I urge you to look beyond the "Irritant" label. The critical risks here are chemical pneumonitis (aspiration hazard) and static discharge ignition . Because this molecule is a non-conductive liquid with a high flash point (~102°C), it does not off-gas significantly at room temperature, but it will accumulate static charge during transfer, potentially igniting mists or vapors if heating is involved.

The "Why" Behind the Protocol:

  • Lipophilicity: This solvent aggressively defats skin, compromising the stratum corneum and leading to chronic dermatitis.

  • Aspiration: If swallowed or vomited, the low surface tension allows it to coat the lungs, causing severe, potentially fatal pneumonia.

  • Static Accumulation: Unlike polar solvents (e.g., acetone), 6-Ethyl-2-methyldecane cannot dissipate electrical charge.[1] Standard pouring creates a capacitor effect.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this matrix to select PPE based on the specific permeation physics of heavy alkanes.

PPE CategoryRecommendationTechnical Rationale
Hand Protection Nitrile (Minimum 5 mil) Excellent Resistance. Alkanes do not degrade nitrile rubber.[1] Latex is strictly prohibited as hydrocarbons swell the polymer matrix, causing immediate breakthrough.
Immersion Handling Viton® or Silver Shield™ If submerging hands or handling heated solvent, Nitrile offers only splash protection. Viton provides >8 hours breakthrough time.
Eye Protection Chemical Goggles Safety glasses are insufficient if pouring.[1] The high viscosity means splashes adhere to the face; goggles prevent ocular seepage.
Respiratory Organic Vapor (OV) Cartridge Required only if heating >60°C or generating aerosols.[1] At room temp, vapor pressure is negligible (low volatility).
Body Protection 100% Cotton or Nomex Lab Coat Critical: Synthetic blends (polyester) generate static electricity.[1] Cotton dissipates charge.
Decision Logic: PPE Selection

PPE_Selection Start Start: Assess Task Splash Splash Risk Only? Start->Splash Immersion Immersion/Heating? Splash->Immersion No Nitrile USE: Nitrile Gloves (5 mil) + Safety Glasses Splash->Nitrile Yes Viton USE: Viton/Laminate Gloves + Chemical Goggles Immersion->Viton Mist Aerosol/Mist Generation? Nitrile->Mist Viton->Mist Resp ADD: Respirator (OV Cartridge) Mist->Resp Yes NoResp Standard Ventilation Mist->NoResp No

Figure 1: PPE Decision Tree based on exposure intensity. Note that heating or misting significantly escalates PPE requirements.

Operational Protocols

A. Safe Transfer (Static Control)

The primary ignition risk for C13 alkanes is static discharge during pouring.

  • Bonding is Mandatory: When transferring >1 Liter, you must bond the source container to the receiving container using a copper wire with alligator clips.

  • Grounding: Ensure at least one vessel is connected to an earth ground (e.g., water pipe or grounding bus).

  • Dip Tube Method: Do not "splash fill." Use a funnel with a long stem or a dip tube that reaches the bottom of the receiving vessel. This prevents static buildup caused by liquid free-falling through air.

B. Heating & Synthesis
  • Closed Systems Only: Heat only in a round-bottom flask with a reflux condenser. Open heating (beakers) creates a heavy vapor cloud that stays low (Vapor Density > 1) and travels to ignition sources.

  • Temperature Monitoring: Ensure the external heat source does not exceed the auto-ignition temperature (~215°C).

Emergency Response & Disposal

Spill Management Workflow

In the event of a spill, speed is less important than containment .

  • Evacuate & Ventilate: Remove ignition sources immediately.

  • Block Drains: This chemical is toxic to aquatic life with long-lasting effects.[1] It must never enter the water table.

  • Absorb: Use hydrophobic absorbents (pads) or vermiculite. Do not use combustible materials like sawdust.

Disposal Logic

Disposal_Workflow Waste Waste Generation Halogen Contains Halogens? (Cl, Br, F) Waste->Halogen NonHal Stream A: Non-Halogenated Organic Solvents Halogen->NonHal No (Pure) HalStream Stream B: Halogenated Solvents Halogen->HalStream Yes (Mixed) Label Label: 'Combustible Liquid, N.O.S. (Isoalkanes)' NonHal->Label HalStream->Label Pickup EHS Pickup Label->Pickup

Figure 2: Waste stream classification. 6-Ethyl-2-methyldecane is a non-halogenated organic solvent.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 43923, 6-Ethyl-2-methyldecane. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

  • University of California, Berkeley. (2023). Glove Selection Guide: Chemical Resistance. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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